molecular formula C9H16ClNO2 B1662411 Aceclidine hydrochloride CAS No. 6109-70-2

Aceclidine hydrochloride

Numéro de catalogue: B1662411
Numéro CAS: 6109-70-2
Poids moléculaire: 205.68 g/mol
Clé InChI: LWWSARSTZGNKGV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Aceclidine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Quinuclidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-7(11)12-9-6-10-4-2-8(9)3-5-10;/h8-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWSARSTZGNKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN2CCC1CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30976587
Record name 1-Azabicyclo[2.2.2]octan-3-yl acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6109-70-2
Record name 1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6109-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aceclidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006109702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo[2.2.2]octan-3-yl acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinuclidin-3-yl acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.519
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACECLIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B22O325Q6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Aceclidine Hydrochloride: A Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceclidine hydrochloride is a parasympathomimetic agent that functions as a selective muscarinic acetylcholine receptor (mAChR) agonist.[1][2] Its clinical utility, particularly in ophthalmology for the treatment of presbyopia, stems from a pupil-selective mechanism of action that distinguishes it from non-selective miotics like pilocarpine.[2][3] Aceclidine preferentially stimulates muscarinic receptors on the iris sphincter muscle while having minimal effect on the ciliary muscle.[4][5][6] This targeted activity induces a "pinhole" effect that enhances the depth of focus and improves near visual acuity without causing significant accommodative spasm or myopic shift.[2][3] This guide provides an in-depth examination of aceclidine's receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate its mechanism of action.

Receptor Binding Profile

Aceclidine's pharmacological effects are mediated through its direct interaction with the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs).[1][7] The drug exhibits functional selectivity, with a more pronounced agonist activity at specific receptor subtypes, which underpins its therapeutic efficacy and side-effect profile.[1]

1.1. Muscarinic Receptor Subtype Affinity

Aceclidine is a potent cholinergic agonist that demonstrates differential binding affinity across the mAChR subtypes.[1] Studies in isolated rabbit iris muscle indicate that aceclidine, similar to the non-selective agonist carbachol, binds to both high- and low-affinity states of the muscarinic receptor.[8][9] In contrast, pilocarpine was observed to bind to only a single affinity state. The physiological response—contraction of the iris muscle—was found to be consistent with the activation of the low-affinity receptor state.[8][9] While comprehensive quantitative binding data across all human receptor subtypes is not fully detailed in the provided literature, aceclidine is established as a modulator of the M3 receptor and an agonist at the M1 receptor.[10][11][12]

Table 1: Quantitative Binding and Functional Affinity of Aceclidine

Receptor Subtype G-Protein Coupling Parameter Value Reference(s)
M1 Gq/11 EC50 40 μM [10][11][12]
M2 Gi/o - Data not available -
M3 Gq/11 Primary Target Modulator/Agonist [1][10][11]
M4 Gi/o - Data not available -

| M5 | Gq/11 | - | Data not available | - |

1.2. Experimental Protocol: Competitive Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity (Ki) of a compound for a specific receptor.[13] This protocol describes a typical competitive assay used to characterize aceclidine's binding to muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO, HEK) stably expressing a single human muscarinic receptor subtype (M1-M5).[14]

  • Reagent Preparation:

    • Radioligand: A high-affinity muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), is prepared in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[14][15] The concentration is typically set near the radioligand's dissociation constant (Kd).[14]

    • Test Compound: A stock solution of this compound is created and serially diluted to generate a range of concentrations.

    • Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity antagonist like atropine is used to determine background binding.[14]

  • Assay Incubation: In a 96-well plate, the cell membranes are incubated with the radioligand and varying concentrations of aceclidine (or atropine for NSB wells).[14] Incubation is carried out at a controlled temperature (e.g., room temperature) until binding equilibrium is reached.[15]

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the cell membranes (bound radioligand) while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold assay buffer to remove residual unbound ligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as a function of aceclidine concentration, and the IC50 (concentration of aceclidine that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Cell Membranes (Expressing mAChR) Incubation Incubate Components in 96-well Plate Membranes->Incubation Radioligand Radioligand ([3H]-NMS) Radioligand->Incubation Aceclidine Aceclidine (Serial Dilutions) Aceclidine->Incubation NSB NSB Control (Atropine) NSB->Incubation Filtration Rapid Filtration (Separate Bound/Unbound) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Plotting Plot Binding Curve Counting->Plotting Calculation Calculate IC50 & Ki Plotting->Calculation

Caption: Workflow for a competitive radioligand binding assay.

Core Signaling Pathways

Upon binding, aceclidine activates distinct intracellular signaling cascades depending on the G-protein to which the muscarinic receptor subtype is coupled. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[1]

2.1. Gq/11 Signaling Pathway (M1 & M3 Receptors)

Aceclidine's primary effect in the eye, muscle contraction, is mediated by the Gq/11 pathway.[7]

  • Receptor Activation: Aceclidine binds to and activates M1 or M3 receptors on the cell surface.[1]

  • G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.

  • PLC Activation: The activated Gαq/11 subunit dissociates and stimulates the enzyme Phospholipase C (PLC).[7]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7]

  • Cellular Response: The surge in intracellular Ca2+ concentration leads to the activation of calcium-dependent proteins, such as myosin light-chain kinase (MLCK), which in smooth muscle cells results in contraction.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Aceclidine Aceclidine Receptor M1/M3 Receptor Aceclidine->Receptor Binds Gq11 Gq/11 Protein Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca Ca2+ ER->Ca Releases Response Smooth Muscle Contraction Ca->Response Initiates

Caption: Aceclidine-activated Gq/11 signaling pathway.

2.2. Gi/o Signaling Pathway (M2 & M4 Receptors)

Activation of M2 and M4 receptors by an agonist leads to the inhibition of adenylyl cyclase.

  • Receptor Activation: An agonist binds to and activates M2 or M4 receptors.

  • G-Protein Activation: The receptor activates the associated Gi/o protein.

  • Adenylyl Cyclase Inhibition: The activated Gαi/o subunit dissociates and directly inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

  • Cellular Response: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA) and modulation of various downstream cellular functions.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist Receptor M2/M4 Receptor Agonist->Receptor Binds Gio Gi/o Protein Receptor->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP cAMP cAMP AC->cAMP ATP->AC Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Modulated Cellular Response PKA->Response

Caption: General Gi/o signaling pathway for M2/M4 receptors.

2.3. Experimental Protocol: Intracellular Calcium Mobilization Assay

This functional assay measures the downstream effect of Gq/11 activation and is used to determine the potency (EC50) of agonists like aceclidine at M1, M3, and M5 receptors.[13]

Methodology:

  • Cell Culture: Cells expressing the Gq/11-coupled muscarinic receptor of interest are seeded in a multi-well plate (e.g., 384-well).[15]

  • Dye Loading: The cell culture medium is replaced with an assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.[13]

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). An initial baseline fluorescence reading is taken. Serial dilutions of aceclidine are then automatically added to the wells.[13][16]

  • Signal Detection: The instrument continuously monitors the fluorescence intensity in each well in real-time. Binding of aceclidine to the receptor triggers Ca2+ release, which causes the dye to fluoresce brightly.

  • Data Analysis: The change in fluorescence intensity is plotted against the concentration of aceclidine to generate a concentration-response curve. The EC50 value, representing the concentration that produces 50% of the maximal response, is calculated from this curve.[13]

Physiological Mechanism in the Eye

The therapeutic effect of aceclidine in presbyopia is a direct result of its selective action on the smooth muscles of the iris and ciliary body.[17]

  • Action on Iris Sphincter: Aceclidine is a potent agonist at the M3 receptors located on the iris sphincter muscle.[1][18] This leads to strong, sustained contraction of this muscle, resulting in significant miosis (pupil constriction).[4][6]

  • Action on Ciliary Muscle: In contrast, aceclidine has a minimal effect on the M3 receptors of the ciliary muscle.[5][17] This "ciliary-sparing" action is a key differentiator from non-selective miotics. Pilocarpine, for example, strongly stimulates the ciliary muscle, causing contraction that leads to an anterior shift of the lens and a myopic shift in vision.[3][19]

  • The Pinhole Effect: The significant miosis (<2 mm pupil) induced by aceclidine creates a pinhole effect, which increases the depth of focus.[3][19] This allows light from near objects to focus more clearly on the retina, improving near visual acuity without the need for significant muscular accommodation.[2]

  • Therapeutic Outcome: The net result is improved near vision with a preserved or unaffected distance vision, as the unwanted myopic shift and accommodative spasm are avoided.[2][3] This provides a favorable efficacy and safety profile for the treatment of presbyopia.

G cluster_iris Iris Sphincter Muscle cluster_ciliary Ciliary Muscle cluster_outcome Clinical Outcome Aceclidine Aceclidine Iris_Receptor M3 Receptors Aceclidine->Iris_Receptor Strong Agonism Ciliary_Receptor M3 Receptors Aceclidine->Ciliary_Receptor Minimal Agonism Iris_Action Strong Contraction (Miosis) Iris_Receptor->Iris_Action Pinhole Pinhole Effect Iris_Action->Pinhole Ciliary_Action Minimal Contraction Ciliary_Receptor->Ciliary_Action NoMyopia No Significant Myopic Shift Ciliary_Action->NoMyopia DOF Increased Depth of Focus Pinhole->DOF NearVision Improved Near Vision DOF->NearVision

Caption: Logical flow of aceclidine's selective action in the eye.

Conclusion

The mechanism of action of this compound is characterized by its selective agonism at muscarinic acetylcholine receptors. Its clinical success in treating presbyopia is founded on its ability to potently stimulate M3 receptors on the iris sphincter while largely sparing the ciliary muscle. This selectivity, demonstrable through receptor binding and functional assays, leads to significant pupillary constriction and an enhanced depth of focus via the pinhole effect, without the adverse accommodative and refractive effects associated with non-selective cholinergic agents. This targeted pharmacological profile represents a significant advancement in the management of presbyopia.

References

Aceclidine Hydrochloride: A Technical Guide to its Pharmacology and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceclidine hydrochloride is a cholinergic agonist that functions as a muscarinic acetylcholine receptor (mAChR) agonist.[1][2] Primarily utilized in ophthalmology, it is indicated for the treatment of presbyopia in adults.[3] This document provides a comprehensive overview of the pharmacology and pharmacokinetics of aceclidine, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways and experimental workflows. Aceclidine's mechanism of action is distinguished by its pupil-selective activity, which produces a "pinhole effect" to improve near vision with minimal impact on the ciliary muscle, thereby reducing the myopic shift associated with other miotic agents.[4][5][6]

Pharmacology

Mechanism of Action

Aceclidine is a parasympathomimetic agent that acts as a selective muscarinic acetylcholine receptor agonist.[1][4] Its primary therapeutic effect in the eye is mediated through the stimulation of muscarinic receptors located on the iris sphincter muscle.[3][4] This stimulation leads to the contraction of the muscle, resulting in pupillary constriction (miosis).[1]

Unlike less selective miotic agents such as pilocarpine, aceclidine demonstrates a significant preference for the iris sphincter over the ciliary muscle.[5][7] This "pupil-selective, ciliary-sparing" action is crucial to its clinical utility in presbyopia.[5] By constricting the pupil to a diameter of less than 2 millimeters, aceclidine induces a "pinhole effect," which increases the depth of focus and enhances near visual acuity.[4][7][8] The minimal stimulation of the ciliary muscle means it does not cause significant accommodative spasm or a myopic shift, which are common side effects of other cholinergic agonists.[4][5]

In the context of glaucoma, aceclidine's miotic action also facilitates the outflow of aqueous humor through the trabecular meshwork, which helps to reduce intraocular pressure.[4][9]

Signaling Pathway

Upon binding to muscarinic receptors, specifically the M3 subtype on the iris sphincter smooth muscle, aceclidine initiates a G-protein coupled receptor (GPCR) signaling cascade.[9] This activation stimulates the enzyme phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[9] The subsequent increase in intracellular calcium levels leads to the contraction of the smooth muscle cells of the iris sphincter, resulting in miosis.[9]

Aceclidine Signaling Pathway Aceclidine Aceclidine M3R M3 Muscarinic Receptor (GPCR) Aceclidine->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca Ca²⁺ Release ER->Ca Contraction Iris Sphincter Contraction (Miosis) Ca->Contraction Induces

Caption: Aceclidine-induced M3 receptor signaling cascade. (Within 100 characters)
Receptor Binding and Functional Activity

Aceclidine and its enantiomers have been characterized for their binding affinity and functional potency at various muscarinic receptor subtypes. The (S)-(+)-enantiomer is generally more potent than the R-(-)-isomer.[10] Studies in isolated rabbit iris muscle show that aceclidine, similar to carbachol, binds to both high- and low-affinity states of the muscarinic receptor, which differs from pilocarpine that binds to a single affinity state.[11][12] The contractile response in the iris muscle appears to be mediated by the low-affinity state of the receptor.[11][12]

Table 1: Functional Potency (EC₅₀) of (S)-Aceclidine at Human Muscarinic Receptors

Receptor Subtype Assay Type EC₅₀ (μM) Maximal Response (% of Carbachol)
M1 Phosphoinositide Hydrolysis 40[13][14] -
M2 cAMP Accumulation Inhibition - -
M3 Phosphoinositide Hydrolysis - -
M4 cAMP Accumulation Inhibition - -
M5 Phosphoinositide Hydrolysis - -

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following topical ophthalmic administration, aceclidine is absorbed locally through the corneal and conjunctival tissues, leading to a rapid onset of action.[4][9] Its distribution is primarily localized to the ocular tissues, which minimizes systemic exposure and the risk of systemic accumulation.[4] Due to its localized site of action, systemic metabolism of aceclidine is limited.[4] While specific details on its metabolic pathways and excretion are not extensively documented, systemic levels of aceclidine and its metabolites are expected to be low after topical ocular use.[3]

Table 2: Summary of Aceclidine Pharmacokinetic Properties

Parameter Description
Absorption Readily absorbed through corneal and conjunctival tissues after topical administration.[4][9]
Distribution Primarily localized to ocular tissues with minimal systemic exposure.[4]
Metabolism Systemic metabolism is limited.[4]
Excretion Systemic levels of aceclidine and its metabolites are low.[3]
Onset of Action Rapid; improvement in near vision seen within approximately 30 minutes.[4][6][15]

| Duration of Effect | Up to 8-10 hours.[4][5][15] |

Clinical Efficacy and Safety

The approval of aceclidine ophthalmic solution was based on the results from the CLARITY Phase 3 clinical trial program.[6][8][16] These randomized, double-masked, vehicle-controlled trials demonstrated statistically significant improvements in near vision for participants treated with aceclidine.

Table 3: Key Efficacy Results from the CLARITY 2 Trial (LNZ100 vs. Vehicle)

Time Point Post-instillation % of Participants with ≥3-Line Improvement in Near Vision
30 minutes 71%[6][8]
3 hours (Primary Endpoint) 71%[6][8]
10 hours 40%[6][8]

Near visual acuity was assessed at 40 cm using monocular Best-Corrected Distance Visual Acuity (BCDVA).[8]

Aceclidine was generally well-tolerated in the clinical trials.[8] The most common treatment-related adverse events were mild and transient, including instillation site irritation (stinging), visual impairment (dimness of vision), and hyperemia (eye redness).[6][8] No serious treatment-related adverse events were reported.[6][8]

Experimental Protocols

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound by measuring its ability to displace a specific radiolabeled ligand from a receptor.

Objective: To determine the inhibitory constant (Ki) of aceclidine at M1-M5 muscarinic receptors.

Methodology:

  • Cell Culture & Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells, stably transfected with human M1, M2, M3, M4, or M5 receptors, are cultured. A crude membrane preparation is then obtained via homogenization and centrifugation.[10]

  • Binding Reaction: The cell membranes are incubated with a known concentration of a high-affinity muscarinic radioligand (e.g., [³H]-Quinuclidinyl benzilate, QNB) and varying concentrations of the test compound (aceclidine).

  • Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of aceclidine that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Culture CHO cells expressing mAChR subtypes MembranePrep 2. Prepare crude cell membranes CellCulture->MembranePrep Incubation 3. Incubate membranes with [³H]-QNB + Aceclidine MembranePrep->Incubation Filtration 4. Separate bound from unbound ligand via filtration Incubation->Filtration Counting 5. Quantify radioactivity (Scintillation Counting) Filtration->Counting IC50 6. Determine IC₅₀ from competition curve Counting->IC50 Ki 7. Calculate Ki using Cheng-Prusoff equation IC50->Ki

Caption: Workflow for Radioligand Competition Binding Assay. (Within 100 characters)
Cell-Based Functional Assays

Functional assays measure the biological response resulting from a drug-receptor interaction, determining parameters like potency (EC₅₀) and efficacy (Eₘₐₓ).

Objective: To determine the functional potency (EC₅₀) and maximal response (Eₘₐₓ) of aceclidine at M1-M5 receptors.

Methodology:

  • Phosphoinositide Hydrolysis Assay (for M1, M3, M5 receptors):

    • CHO cells expressing the relevant receptor subtype are cultured.

    • Cells are stimulated with varying concentrations of aceclidine.

    • The reaction is stopped, and the amount of inositol phosphates (a downstream product of PLC activation) is quantified.

    • A dose-response curve is generated to determine EC₅₀ and Eₘₐₓ values.[10]

  • cAMP Accumulation Inhibition Assay (for M2, M4 receptors):

    • CHO cells expressing the relevant receptor subtype are cultured.

    • Cells are pre-treated with forskolin (to stimulate adenylate cyclase and increase cAMP levels).

    • Cells are then stimulated with varying concentrations of aceclidine.

    • The intracellular cAMP concentration is measured.

    • A dose-response curve is generated to determine the EC₅₀ and Eₘₐₓ for the inhibition of cAMP accumulation.[10]

Functional Assay Workflow cluster_gq Gq-coupled (M1, M3, M5) cluster_gi Gi-coupled (M2, M4) Start Culture CHO cells expressing specific mAChR subtype Stim_Gq 1. Stimulate with Aceclidine Start->Stim_Gq Stim_Gi 1. Treat with Forskolin, then stimulate with Aceclidine Start->Stim_Gi Measure_IP 2. Quantify Inositol Phosphates Stim_Gq->Measure_IP Result_Gq EC₅₀ / Eₘₐₓ for PI Hydrolysis Measure_IP->Result_Gq Measure_cAMP 2. Measure intracellular cAMP levels Stim_Gi->Measure_cAMP Result_Gi EC₅₀ / Eₘₐₓ for cAMP Inhibition Measure_cAMP->Result_Gi

Caption: General workflow for cell-based functional assays. (Within 100 characters)

References

Synthesis of Aceclidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclidine hydrochloride is a parasympathomimetic agent that functions as a muscarinic acetylcholine receptor agonist. It is primarily utilized in ophthalmology for the treatment of glaucoma by reducing intraocular pressure. The synthesis of this compound is a multi-step process centered around the formation of the key intermediate, 3-quinuclidinol, followed by its esterification and subsequent conversion to the hydrochloride salt. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, including both racemic and enantioselective routes. Detailed experimental protocols for key reactions are provided, along with a summary of quantitative data to facilitate comparison of the different methodologies.

Core Synthesis Strategy

The general synthetic approach to this compound can be dissected into three main stages:

  • Synthesis of 3-Quinuclidinone: The precursor ketone, 3-quinuclidinone, is typically synthesized via an intramolecular Dieckmann condensation of a substituted piperidine derivative.

  • Formation of 3-Quinuclidinol: The ketonic group of 3-quinuclidinone is reduced to a hydroxyl group to form 3-quinuclidinol. This step can be performed using various reducing agents to yield a racemic mixture, or through stereoselective methods to produce a specific enantiomer.

  • Esterification and Salt Formation: The hydroxyl group of 3-quinuclidinol is esterified with an acetyl group, and the resulting aceclidine base is converted to its hydrochloride salt for improved stability and solubility.

This guide will detail the experimental procedures for a common racemic synthesis pathway and also explore enantioselective strategies for the preparation of specific stereoisomers of aceclidine.

Racemic Synthesis of this compound

The most common and cost-effective method for the industrial production of this compound is through a racemic pathway. This involves the non-stereoselective reduction of 3-quinuclidinone.

Pathway Overview

G cluster_0 Stage 1: 3-Quinuclidinone Synthesis cluster_1 Stage 2: Reduction cluster_2 Stage 3: Esterification & Salt Formation Ethyl Isonicotinate Ethyl Isonicotinate 1-Carbethoxymethyl-4-carbethoxypiperidine 1-Carbethoxymethyl-4-carbethoxypiperidine Ethyl Isonicotinate->1-Carbethoxymethyl-4-carbethoxypiperidine Ethyl Bromoacetate, Catalytic Hydrogenation 3-Quinuclidinone HCl 3-Quinuclidinone HCl 1-Carbethoxymethyl-4-carbethoxypiperidine->3-Quinuclidinone HCl Dieckmann Condensation, Hydrolysis & Decarboxylation Racemic 3-Quinuclidinol Racemic 3-Quinuclidinol 3-Quinuclidinone HCl->Racemic 3-Quinuclidinol Racemic Aceclidine Racemic Aceclidine Racemic 3-Quinuclidinol->Racemic Aceclidine Acetic Anhydride Racemic Aceclidine HCl Racemic Aceclidine HCl Racemic Aceclidine->Racemic Aceclidine HCl HCl in Ether

Racemic Synthesis Pathway for this compound.
Experimental Protocols

1. Synthesis of 3-Quinuclidinone Hydrochloride from Ethyl Isonicotinate

This procedure involves the alkylation of ethyl isonicotinate, followed by reduction of the pyridine ring, and subsequent Dieckmann condensation.

  • Step 1: Preparation of 1-Carbethoxymethyl-4-carbethoxypiperidine.

    • A solution of ethyl isonicotinate (1.00 mole) and ethyl bromoacetate (1.00 mole) in ethanol is allowed to stand overnight at room temperature and then refluxed for 4 hours.

    • The resulting solution containing 1-carbethoxymethyl-4-carbethoxypyridinium bromide is hydrogenated at 90°C under an initial pressure of 100 atm using a 10% palladium on charcoal catalyst.

    • After the theoretical amount of hydrogen is absorbed, the catalyst is filtered off, and the filtrate is evaporated to dryness.

    • The residue is dissolved in ice-cold water, and the solution is made alkaline with potassium carbonate and extracted with chloroform.

    • The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed. The resulting oil is distilled under high vacuum to yield 1-carbethoxymethyl-4-carbethoxypiperidine.[1]

  • Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation.

    • A solution of 1-carbethoxymethyl-4-carbethoxypiperidine (0.082 mol) in toluene (10 ml) is added dropwise to a refluxing mixture of potassium tertiary butoxide (0.125 mol) in toluene (50 ml) and THF (5 ml) over 3 hours. The mixture is stirred at reflux for an additional 3 hours.

    • Dilute sulfuric acid is added dropwise to the reaction mass at 50°C.

    • The aqueous layer is collected and heated to reflux for 6 hours to effect hydrolysis and decarboxylation.

    • The pH of the mixture is adjusted to 10.5 with 50% sodium hydroxide solution.

    • The aqueous layer is extracted with chloroform, and the combined organic layers are dried and concentrated to give crude 3-quinuclidinone base, which is purified by recrystallization from hexane. The base is then converted to the hydrochloride salt by treatment with hydrochloric acid.

2. Reduction of 3-Quinuclidinone to Racemic 3-Quinuclidinol

  • To a solution of 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C, sodium borohydride (1.5 g, 0.04 mol) is added in portions over 1 hour.

  • The reaction mixture is stirred for 4 hours at 30-35°C.

  • The reaction mass is extracted with chloroform (3 x 50 ml).

  • The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is distilled off under reduced pressure to give crude (RS)-3-quinuclidinol.

  • The crude product is purified by recrystallization from acetone.

3. Esterification of Racemic 3-Quinuclidinol to Aceclidine

  • Racemic 3-quinuclidinol is treated with acetic anhydride.[2]

  • The reaction mixture is worked up to isolate the crude aceclidine base.

4. Formation of this compound

  • The crude aceclidine base is dissolved in a suitable solvent.

  • A solution of hydrogen chloride in anhydrous ether is added to precipitate this compound.[2]

  • The resulting solid is collected by filtration and dried.

Quantitative Data for Racemic Synthesis
Reaction StepStarting MaterialProductReagentsYieldPurity/Notes
3-Quinuclidinone Synthesis Ethyl Isonicotinate3-Quinuclidinone HClEthyl bromoacetate, H₂/Pd-C, K-t-BuO77-82%[1]Overall yield for the multi-step conversion.
Reduction 3-QuinuclidinoneRacemic 3-QuinuclidinolSodium Borohydride89%Recrystallized product.
Esterification Racemic 3-QuinuclidinolRacemic AceclidineAcetic AnhydrideQuantitative[2]The reaction is reported to proceed in a quantitative manner.
Salt Formation Racemic AceclidineRacemic Aceclidine HClHCl in etherHighTypically a high-yielding precipitation.

Enantioselective Synthesis of this compound

For certain applications, a specific enantiomer of aceclidine may be required. This can be achieved through either asymmetric synthesis of the 3-quinuclidinol intermediate or by resolution of the racemic mixture.

Asymmetric Synthesis via Enzymatic Reduction

This pathway focuses on the stereoselective reduction of 3-quinuclidinone to produce (S)-3-quinuclidinol.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Enantioselective Reduction cluster_2 Stage 3: Esterification & Salt Formation Starting Materials Starting Materials 3-Quinuclidinone HCl 3-Quinuclidinone HCl Starting Materials->3-Quinuclidinone HCl (S)-3-Quinuclidinol (S)-3-Quinuclidinol 3-Quinuclidinone HCl->(S)-3-Quinuclidinol Enzymatic Reduction (e.g., Rhodococcus erythropolis) (S)-Aceclidine (S)-Aceclidine (S)-3-Quinuclidinol->(S)-Aceclidine Acetic Anhydride (S)-Aceclidine HCl (S)-Aceclidine HCl (S)-Aceclidine->(S)-Aceclidine HCl HCl in Ether

Enantioselective Synthesis of (S)-Aceclidine Hydrochloride.
  • Biocatalyst: Whole cells of Rhodococcus erythropolis WY1406 expressing a quinuclidinone reductase.

  • Reaction Medium: Phosphate buffer (100 mM, pH 8.0).

  • Co-substrate: Glucose (for cofactor regeneration).

  • Procedure:

    • A suspension of resting cells of R. erythropolis WY1406 is prepared in the phosphate buffer.

    • 3-Quinuclidinone hydrochloride and glucose are added to the cell suspension.

    • The reaction mixture is incubated at 37°C with agitation for approximately 30 hours.

    • Upon completion, the bacterial cells are removed by centrifugation.

    • The supernatant is basified (e.g., with K₂CO₃ to pH 12) and then evaporated under reduced pressure.

    • The residue is extracted with a suitable organic solvent, such as dichloromethane.

    • The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under vacuum to yield crude (S)-3-quinuclidinol.

Chiral Resolution of Racemic 3-Quinuclidinol

An alternative approach to obtaining an enantiomerically pure precursor is to resolve the racemic mixture of 3-quinuclidinol.

G cluster_0 Stage 1 & 2: Racemic Precursor Synthesis cluster_1 Stage 3: Chiral Resolution cluster_2 Stage 4: Esterification & Salt Formation Starting Materials Starting Materials Racemic 3-Quinuclidinol Racemic 3-Quinuclidinol Starting Materials->Racemic 3-Quinuclidinol Diastereomeric Salts Diastereomeric Salts Racemic 3-Quinuclidinol->Diastereomeric Salts Chiral Resolving Agent (e.g., D-(+)-Dibenzoyltartaric Acid) (R)-3-Quinuclidinol (R)-3-Quinuclidinol Diastereomeric Salts->(R)-3-Quinuclidinol Fractional Crystallization & Hydrolysis (R)-Aceclidine (R)-Aceclidine (R)-3-Quinuclidinol->(R)-Aceclidine Acetic Anhydride (R)-Aceclidine HCl (R)-Aceclidine HCl (R)-Aceclidine->(R)-Aceclidine HCl HCl in Ether

Synthesis of (R)-Aceclidine Hydrochloride via Chiral Resolution.
  • Racemic 3-quinuclidinol is resolved using D-(+)-dibenzoyltartaric acid as the resolving agent in a mixed solvent of propanol and acetone (3:1 v/v).[3]

  • The resulting diastereomeric salt of (R)-3-quinuclidinol preferentially crystallizes from the solution.

  • The solid is collected and can be recrystallized to improve enantiomeric purity.

  • The resolved diastereomeric salt is then hydrolyzed to yield (R)-3-quinuclidinol.[3]

Quantitative Data for Enantioselective Syntheses
MethodStarting MaterialProductReagents/CatalystYieldEnantiomeric Excess (ee)
Enzymatic Reduction 3-Quinuclidinone(S)-3-QuinuclidinolRhodococcus erythropolis93% conversion[4]>99%[4]
Chemical Resolution Racemic 3-Quinuclidinol(R)-3-QuinuclidinolD-(+)-Dibenzoyltartaric acid20.4%[3]98%[3]

Conclusion

The synthesis of this compound can be accomplished through several viable pathways. The choice of a specific route will depend on the desired final product (racemic mixture or a specific enantiomer) and considerations of cost, scale, and available resources. The racemic synthesis is a robust and high-yielding process suitable for large-scale production. For applications requiring a specific stereoisomer, enzymatic reduction offers a highly selective and efficient method for producing (S)-3-quinuclidinol, while chemical resolution provides a means to obtain (R)-3-quinuclidinol, albeit with a lower theoretical maximum yield. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most appropriate synthetic strategy for their needs.

References

Aceclidine Hydrochloride (CAS 6109-70-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Aceclidine Hydrochloride (CAS 6109-70-2), a non-selective muscarinic acetylcholine receptor partial agonist. This document consolidates critical data on its chemical identification, physicochemical properties, pharmacological action, and detailed experimental protocols for its synthesis and analysis.

Chemical Identification and Properties

This compound is the hydrochloride salt of aceclidine, a tertiary amine and an ester of quinuclidinol. It is also known by its alternate names, 3-Acetoxyquinuclidine hydrochloride and 1-Azabicyclo[2.2.2]oct-3-yl acetate hydrochloride.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 6109-70-2[1]
Molecular Formula C₉H₁₅NO₂ · HCl[1]
Molecular Weight 205.68 g/mol [1]
Appearance White to off-white or tan powder/crystalline solid
Melting Point 166 °C
Solubility H₂O: ≥15 mg/mL at ~60 °C
Storage Temperature -20°C

Pharmacology and Mechanism of Action

Aceclidine is a parasympathomimetic drug that functions as a non-selective partial agonist of muscarinic acetylcholine receptors (mAChRs).[1] Its primary therapeutic application is in ophthalmology for the treatment of glaucoma and, more recently, presbyopia. By stimulating muscarinic receptors in the eye, aceclidine causes constriction of the pupil (miosis), which increases the outflow of aqueous humor and consequently reduces intraocular pressure.

Signaling Pathways

Aceclidine exerts its effects by binding to all five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs). The downstream signaling cascade is dependent on the G-protein to which the receptor subtype is coupled.

  • M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Upon activation by aceclidine, the Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction.

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of these receptors by aceclidine leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

The following diagrams illustrate these signaling pathways.

Gq_signaling Aceclidine Aceclidine M_Receptor M1/M3/M5 Receptor Aceclidine->M_Receptor Gq11 Gq/11 M_Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Smooth Muscle Contraction Ca_release->Cellular_Response PKC_activation->Cellular_Response

Gq/11 Protein-Coupled Signaling Pathway for Aceclidine.

Gi_signaling Aceclidine Aceclidine M_Receptor M2/M4 Receptor Aceclidine->M_Receptor Gio Gi/o M_Receptor->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Cellular_Response Decreased Cellular Activity cAMP->Cellular_Response leads to

Gi/o Protein-Coupled Signaling Pathway for Aceclidine.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the key intermediate, 3-quinuclidinone hydrochloride, from piperidine-4-carboxylic acid. This intermediate is then reduced to 3-quinuclidinol, which is subsequently acetylated to yield aceclidine. The final step involves the formation of the hydrochloride salt.

Step 1: Synthesis of 3-Quinuclidinone Hydrochloride

This procedure follows an improved method for the synthesis of 3-quinuclidinone hydrochloride from piperidine-4-carboxylic acid.

  • Reaction 1: Esterification of Piperidine-4-carboxylic acid. Piperidine-4-carboxylic acid is reacted with thionyl chloride in ethanol to produce ethyl piperidine-4-carboxylate.

  • Reaction 2: N-alkylation. The resulting ester is condensed with methyl chloroacetate in the presence of a base such as sodium carbonate to yield ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.

  • Reaction 3: Dieckmann condensation, hydrolysis, and decarboxylation. A one-pot Dieckmann reaction of the diester using a strong base like potassium tert-butoxide, followed by acidic hydrolysis and decarboxylation, affords 3-quinuclidinone hydrochloride.

Step 2: Reduction of 3-Quinuclidinone to 3-Quinuclidinol

  • 3-Quinuclidinone hydrochloride is dissolved in water and catalytically hydrogenated using a platinum oxide catalyst at room temperature under pressure.

  • Alternatively, reduction can be achieved using sodium borohydride in an aqueous solution.

  • The resulting 3-quinuclidinol is then extracted from the basified reaction mixture with an organic solvent like benzene and purified by recrystallization or sublimation.[2]

Step 3: Acetylation of 3-Quinuclidinol to Aceclidine

  • 3-Quinuclidinol is reacted with acetic anhydride, typically under reflux conditions, to form aceclidine.[1]

Step 4: Formation of this compound

  • The crude aceclidine base is dissolved in a suitable organic solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid (e.g., in ethanol or ether) to precipitate this compound.

  • The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

The following diagram outlines the general synthetic workflow.

synthesis_workflow Start Piperidine-4-carboxylic acid Step1 Esterification & N-alkylation Start->Step1 Intermediate1 Ethyl 1-(2-methoxy-2-oxoethyl) piperidine-4-carboxylate Step1->Intermediate1 Step2 Dieckmann Condensation, Hydrolysis & Decarboxylation Intermediate1->Step2 Intermediate2 3-Quinuclidinone HCl Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 3-Quinuclidinol Step3->Intermediate3 Step4 Acetylation Intermediate3->Step4 Product_base Aceclidine (base) Step4->Product_base Step5 Salt Formation (HCl) Product_base->Step5 Final_Product This compound Step5->Final_Product

Synthetic Workflow for this compound.
High-Performance Liquid Chromatography (HPLC) Analysis

A stability-indicating reverse-phase HPLC method can be used for the quantitative analysis of this compound and the determination of its purity. The following is a representative protocol.

Table 2: HPLC Method Parameters for this compound Analysis

ParameterSpecification
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of acetonitrile and a buffer (e.g., phosphate or triethylamine-phosphoric acid buffer, pH adjusted to ~3) in an isocratic elution. A common starting ratio is 20:80 (v/v) acetonitrile:buffer.
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at 230 nm
Column Temperature 25-30°C
Injection Volume 20 µL
Sample Preparation Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., water) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation:

The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following diagram illustrates a typical analytical workflow for HPLC analysis.

hplc_workflow Sample Aceclidine HCl Sample Preparation Sample Preparation (Weighing, Dissolving, Filtering) Sample->Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Preparation->HPLC_System Inject Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Analysis Report Report (Purity, Concentration) Analysis->Report

References

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of Aceclidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aceclidine is a parasympathomimetic agent that functions as a muscarinic acetylcholine receptor (mAChR) agonist. Structurally, it possesses a rigid quinuclidine core with a key chiral center, leading to the existence of two enantiomers with distinct pharmacological profiles. This document provides a comprehensive technical overview of the molecular structure, stereochemistry, and pharmacology of aceclidine and its stereoisomers. It includes a detailed summary of its interaction with the five muscarinic receptor subtypes (M1-M5), quantitative data on the potency and efficacy of its enantiomers, detailed experimental protocols for key assays, and visualizations of its stereochemical relationship and associated signaling pathways. This guide is intended to serve as a core resource for professionals engaged in cholinergic drug discovery and development.

Molecular Structure of Aceclidine

Aceclidine is a synthetic cholinergic agent characterized by a bicyclic quinuclidine backbone. This rigid structure is a key determinant of its interaction with the muscarinic receptor binding pocket.

  • Chemical Name (IUPAC): 1-azabicyclo[2.2.2]octan-3-yl acetate

  • Synonyms: 3-Acetoxyquinuclidine, 3-Quinuclidinyl acetate

  • Chemical Formula: C₉H₁₅NO₂

  • Molecular Weight: 169.22 g/mol

  • CAS Number: 827-61-2

The core of the molecule is the 1-azabicyclo[2.2.2]octane system, also known as quinuclidine. An acetate ester group is attached at the 3-position of this bicyclic amine, which is critical for its agonist activity. The protonated form of the tertiary amine has a pKa of 9.3.[1]

Stereoisomers of Aceclidine

The stereochemistry of aceclidine is a critical aspect of its pharmacology, as the biological activity resides primarily in one of its enantiomers.

Chiral Center and Enantiomeric Pair

Aceclidine possesses a single stereocenter at the carbon atom in the 3-position of the quinuclidine ring, where the acetate group is attached.[2] This chirality gives rise to a pair of enantiomers:

  • S-(+)-aceclidine

  • R-(-)-aceclidine

These enantiomers are non-superimposable mirror images of each other and exhibit significant differences in their potency and efficacy at muscarinic receptor subtypes.[1] Generally, the S-(+)-enantiomer is the more potent of the two.[1]

G cluster_racemate Racemic Aceclidine cluster_enantiomers Enantiomers racemate Aceclidine (1-azabicyclo[2.2.2]octan-3-yl acetate) S_enantiomer S-(+)-aceclidine (More Potent Eutomer) racemate->S_enantiomer Contains R_enantiomer R-(-)-aceclidine (Less Potent Distomer) racemate->R_enantiomer Contains chiral_center Single Chiral Center (at C3 position) racemate->chiral_center Possesses S_enantiomer->R_enantiomer Mirror Images G cluster_Gq M1, M3, M5 Signaling cluster_Gi M2, M4 Signaling Aceclidine_Gq Aceclidine M1M3M5 M1 / M3 / M5 Receptor Aceclidine_Gq->M1M3M5 Gq11 Gq/11 Protein M1M3M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation Activate PKC DAG->PKC_activation Aceclidine_Gi Aceclidine M2M4 M2 / M4 Receptor Aceclidine_Gi->M2M4 Gio Gi/o Protein M2M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP G cluster_binding Radioligand Binding Assay Workflow cluster_functional Functional Assay Workflow b1 Prepare Cell Membranes (Expressing Receptor) b2 Incubate: Membranes + Radioligand + Unlabeled Aceclidine b1->b2 b3 Filter & Wash (Separate Bound/Unbound) b2->b3 b4 Scintillation Counting (Measure Radioactivity) b3->b4 b5 Data Analysis (Calculate IC50 & Ki) b4->b5 f1 Culture & Prepare Live Cells (Expressing Receptor) f2 Stimulate with Aceclidine (+ Forskolin for Gi Assay) f1->f2 f3 Cell Lysis & Detection (Measure IP or cAMP) f2->f3 f4 Data Analysis (Calculate EC50 & Emax) f3->f4

References

Aceclidine hydrochloride as a muscarinic acetylcholine receptor agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceclidine hydrochloride is a potent, non-selective muscarinic acetylcholine receptor agonist that has garnered significant interest for its therapeutic potential, particularly in ophthalmology for the treatment of glaucoma and presbyopia. This technical guide provides a comprehensive overview of the in vitro pharmacology of aceclidine, focusing on its interaction with the five muscarinic acetylcholine receptor subtypes (M1-M5). This document details the binding affinities and functional potencies of its enantiomers, S-(+)-aceclidine and R-(-)-aceclidine, and outlines the experimental protocols for key assays used in its characterization. Furthermore, this guide illustrates the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

This compound is a parasympathomimetic agent that mimics the effects of acetylcholine at muscarinic receptors.[1][2] Its clinical utility stems from its ability to induce miosis (pupil constriction) by acting on the iris sphincter muscle, thereby increasing aqueous humor outflow in glaucoma and improving near vision in presbyopia through a pinhole effect.[3] Aceclidine is a chiral molecule, with the S-(+)-enantiomer being the more pharmacologically active form.[4] This guide focuses on the quantitative pharmacology of both enantiomers at the M1-M5 receptor subtypes.

Chemical Properties

PropertyValue
Chemical Name 3-Acetoxyquinuclidine hydrochloride[5]
CAS Number 6109-70-2[5]
Molecular Formula C₉H₁₅NO₂ · HCl[5]
Molecular Weight 205.68 g/mol [5]

Muscarinic Receptor Pharmacology

Aceclidine and its enantiomers exhibit distinct binding affinities and functional activities across the five muscarinic receptor subtypes. The following tables summarize the available quantitative data.

Binding Affinities (Kᵢ)

Data on the binding affinities of the individual enantiomers of aceclidine for all five cloned human muscarinic receptor subtypes is not extensively available in a single comparative study. However, studies on rat brain homogenates, which contain a mixture of muscarinic receptor subtypes, have provided insights into the high-affinity binding of aceclidine enantiomers.[6]

EnantiomerReceptor SubtypeKᵢ (nM)RadioligandCell/Tissue TypeReference
S-(+)-AceclidineM1-M5Data not available in a comprehensive study---
R-(-)-AceclidineM1-M5Data not available in a comprehensive study---

Note: The available literature indicates a good correlation between the high-affinity dissociation constant (Kн) and muscarinic potency, with S-(+)-aceclidine showing higher affinity than R-(-)-aceclidine in mixed receptor preparations.[6]

Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ)

The functional activity of the aceclidine enantiomers has been characterized in Chinese hamster ovary (CHO) cells stably expressing each of the five human muscarinic receptor subtypes.[4][7]

Table 1: Functional Activity at Gq/₁₁-Coupled Receptors (M₁, M₃, M₅) [4]

EnantiomerReceptor SubtypeAssayEC₅₀ (nM)Eₘₐₓ (% of Carbachol)
S-(+)-AceclidineM₁Phosphoinositide Hydrolysis1,300100
M₃Phosphoinositide Hydrolysis1,000100
M₅Phosphoinositide Hydrolysis3,000100
R-(-)-AceclidineM₁Phosphoinositide Hydrolysis5,00064
M₃Phosphoinositide Hydrolysis2,00044
M₅Phosphoinositide Hydrolysis6,00054

Table 2: Functional Activity at Gᵢ/₀-Coupled Receptors (M₂, M₄) [4]

EnantiomerReceptor SubtypeAssayEC₅₀ (nM)Eₘₐₓ (% Inhibition)
S-(+)-AceclidineM₂cAMP Inhibition300100
M₄cAMP Inhibition400100
R-(-)-AceclidineM₂cAMP Inhibition1,000100
M₄cAMP Inhibition1,50086

Signaling Pathways

Aceclidine activates distinct intracellular signaling cascades depending on the muscarinic receptor subtype.

Gq/₁₁-Coupled Signaling (M₁, M₃, M₅ Receptors)

Activation of M₁, M₃, and M₅ receptors by aceclidine initiates the Gq/₁₁ signaling pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][8]

Gq_signaling aceclidine Aceclidine receptor M1/M3/M5 Receptor aceclidine->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ [Ca²⁺]i er->ca2 Releases response Cellular Response ca2->response pkc->response

Gq/11-coupled signaling pathway for M1, M3, and M5 receptors.
Gᵢ/₀-Coupled Signaling (M₂, M₄ Receptors)

Activation of M₂ and M₄ receptors by aceclidine engages the Gᵢ/₀ signaling pathway. This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gᵢ/₀ protein can also modulate other effector proteins, such as ion channels.[1]

Gi_signaling aceclidine Aceclidine receptor M2/M4 Receptor aceclidine->receptor Binds g_protein Gi/o receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits atp ATP ac->atp Converts camp ↓ cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Inhibition of response Cellular Response pka->response

Gi/o-coupled signaling pathway for M2 and M4 receptors.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the pharmacology of this compound.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Kᵢ) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.[9][10][11][12][13]

binding_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture CHO cells expressing a single muscarinic receptor subtype membrane_prep Prepare cell membranes (homogenization & centrifugation) cell_culture->membrane_prep incubation Incubate membranes with radioligand and competitor at 30°C membrane_prep->incubation radioligand Prepare radioligand (e.g., [³H]-NMS) radioligand->incubation competitor Prepare serial dilutions of Aceclidine enantiomer competitor->incubation filtration Rapid vacuum filtration to separate bound from unbound incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Quantify radioactivity using a scintillation counter washing->scintillation ic50 Determine IC₅₀ from competition curve scintillation->ic50 ki Calculate Kᵢ using Cheng-Prusoff equation ic50->ki

Experimental workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Chinese Hamster Ovary (CHO-K1) cells stably transfected with one of the human M1, M2, M3, M4, or M5 receptor subtypes are cultured to confluency.

    • Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.[13] The final membrane pellet is resuspended in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, cell membranes are incubated with a fixed concentration of a non-selective muscarinic antagonist radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the unlabeled competitor (S-(+)- or R-(-)-aceclidine).[9][10]

    • Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine).[9]

    • The reaction is incubated to equilibrium (e.g., 60-90 minutes at 30°C).[13]

  • Separation and Quantification:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.[13]

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[13]

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.[10]

  • Data Analysis:

    • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

    • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[10]

Phosphoinositide Hydrolysis Assay (for M₁, M₃, M₅ Receptors)

This functional assay measures the accumulation of inositol phosphates, a downstream product of Gq/₁₁ activation.[2][3][8][14][15]

Methodology:

  • Cell Culture and Labeling:

    • CHO cells stably expressing the M₁, M₃, or M₅ receptor are plated in multi-well plates.

    • The cells are labeled overnight with [³H]-myo-inositol, which is incorporated into the cellular phosphoinositide pool.[14]

  • Agonist Stimulation:

    • The cells are washed to remove unincorporated [³H]-myo-inositol and then pre-incubated with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates upon receptor stimulation.[7]

    • Varying concentrations of the agonist (S-(+)- or R-(-)-aceclidine) are added, and the cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C.[7]

  • Extraction and Quantification:

    • The reaction is terminated by the addition of a cold acid solution (e.g., perchloric acid).

    • Total inositol phosphates are separated from the cell lysate using anion-exchange chromatography.

    • The radioactivity of the eluted inositol phosphates is quantified by scintillation counting.

  • Data Analysis:

    • The amount of [³H]-inositol phosphate accumulation is plotted against the log concentration of the agonist.

    • The EC₅₀ (concentration producing 50% of the maximal response) and Eₘₐₓ (maximal response) are determined by non-linear regression analysis.

cAMP Accumulation Assay (for M₂, M₄ Receptors)

This functional assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gᵢ/₀-coupled receptor activation.[4][7][16][17][18]

Methodology:

  • Cell Culture:

    • CHO cells stably expressing the M₂ or M₄ receptor are plated in multi-well plates.

  • Agonist Stimulation:

    • Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[7]

    • Adenylyl cyclase is then stimulated with forskolin to induce a measurable level of cAMP.[7]

    • Varying concentrations of the agonist (S-(+)- or R-(-)-aceclidine) are added, and the cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C.[7]

  • cAMP Quantification:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).[16]

  • Data Analysis:

    • The percent inhibition of forskolin-stimulated cAMP accumulation is plotted against the log concentration of the agonist.

    • The IC₅₀ (concentration producing 50% inhibition) and Iₘₐₓ (maximal inhibition) are determined by non-linear regression analysis.

Conclusion

This compound is a potent muscarinic agonist with a well-characterized in vitro pharmacological profile. The S-(+)-enantiomer consistently demonstrates higher potency and, for Gq/₁₁-coupled receptors, higher efficacy than the R-(-)-enantiomer. The detailed methodologies and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working with aceclidine and other muscarinic receptor modulators. A thorough understanding of its interactions with the different muscarinic receptor subtypes is crucial for the continued development and optimization of therapies targeting the cholinergic system.

References

The Historical Development and Discovery of Aceclidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Aceclidine, a muscarinic acetylcholine receptor agonist, has a rich history spanning over six decades. Initially synthesized in the Soviet Union and developed in Europe for the treatment of glaucoma, it has recently seen a resurgence in interest, culminating in its approval in the United States for the treatment of presbyopia. This technical guide provides a comprehensive overview of the historical development and discovery of aceclidine, detailing its synthesis, initial pharmacological characterization, and the evolution of our understanding of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the foundational studies that have shaped the trajectory of this compound.

Introduction

Aceclidine, chemically known as 3-acetoxyquinuclidine, is a parasympathomimetic agent that functions as a muscarinic acetylcholine receptor agonist. Its journey from a glaucoma treatment in Europe to a modern therapy for presbyopia is a testament to its unique pharmacological profile.[1] This guide will explore the key milestones in the discovery and development of aceclidine, with a focus on the scientific underpinnings of its therapeutic applications.

Historical Development

Discovery and Initial Synthesis

Aceclidine was first synthesized in the early 1960s by Soviet researchers E. E. Mikhlina and M. V. Rubtsov. Their work on quinuclidine derivatives led to the creation of this novel compound. Following its initial synthesis, the miotic properties of aceclidine were investigated, leading to its development as a potential therapy for glaucoma.

Early Clinical Use in Glaucoma

By the late 1960s and early 1970s, aceclidine was introduced into clinical practice in several European countries for the treatment of glaucoma. It was marketed by Chibret under various trade names, including Glaucostat, Glaunorm, and Glaudin.[1] Clinical studies from that era demonstrated its efficacy in lowering intraocular pressure (IOP), with a comparable effect to the then-standard treatment, pilocarpine. Notably, aceclidine was reported to have a more favorable side-effect profile, with less induction of ciliary muscle spasms and accommodative disturbances.

Renewed Interest for Presbyopia

Decades after its initial use for glaucoma, interest in aceclidine was renewed for the treatment of presbyopia. This was driven by a deeper understanding of its mechanism of action, particularly its relative selectivity for the iris sphincter muscle over the ciliary muscle. This selectivity allows for a reduction in pupil size (miosis) to create a "pinhole effect," thereby increasing the depth of focus and improving near vision, with minimal impact on accommodation. This culminated in the approval of an aceclidine-based ophthalmic solution, Vizz, in the United States in 2025 for the treatment of presbyopia.

Chemical Synthesis

Experimental Protocol: Synthesis of Racemic Aceclidine

Materials:

  • 3-Quinuclidinol

  • Acetic anhydride

  • Anhydrous ether

  • Hydrogen chloride (gas or solution in anhydrous ether)

Procedure:

  • Esterification: 3-Quinuclidinol is reacted with acetic anhydride. The mixture is typically stirred for an extended period at room temperature or gently heated to drive the reaction to completion.

  • Work-up: After the reaction is complete, the excess acetic anhydride and acetic acid byproduct are removed, often under reduced pressure.

  • Purification: The crude aceclidine base, which is an oily liquid, can be purified by distillation under vacuum.

  • Salt Formation (optional): For the preparation of the hydrochloride salt, the purified aceclidine base is dissolved in a suitable anhydrous solvent, such as ether. Hydrogen chloride gas is then bubbled through the solution, or a solution of hydrogen chloride in anhydrous ether is added. The aceclidine hydrochloride precipitates as a white solid.

  • Isolation: The precipitated salt is collected by filtration, washed with cold anhydrous ether, and dried under vacuum.

Pharmacological Profile

Aceclidine is a non-selective agonist at muscarinic acetylcholine receptors, although it exhibits some degree of functional selectivity in ocular tissues. Its pharmacological effects are mediated through the activation of these G-protein coupled receptors.

Mechanism of Action and Signaling Pathways

Aceclidine activates both Gq/11-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) muscarinic receptors.

  • Gq/11-Coupled Pathway (M1, M3, M5): Upon binding to these receptor subtypes, aceclidine stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. In the eye, the activation of M3 receptors on the iris sphincter muscle leads to contraction and subsequent miosis.

  • Gi/o-Coupled Pathway (M2, M4): Activation of these subtypes by aceclidine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Gq_signaling aceclidine Aceclidine m3_receptor M3 Muscarinic Receptor aceclidine->m3_receptor Binds to gq_protein Gq Protein m3_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 Stimulates contraction Iris Sphincter Contraction (Miosis) ca2->contraction binding_assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes with Muscarinic Receptors mix Mix Membranes, [³H]-NMS, and varying concentrations of Aceclidine prep_membranes->mix prep_ligands Prepare Radioligand ([³H]-NMS) and Aceclidine Solutions prep_ligands->mix incubate Incubate to Reach Equilibrium mix->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting wash->count calc_ic50 Calculate IC50 from Competition Curve count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

References

Aceclidine Hydrochloride: A Comprehensive Technical Profile on pKa, Solubility, and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of aceclidine hydrochloride, a parasympathomimetic cholinergic agent. The following sections detail its acid dissociation constant (pKa), solubility characteristics in various solvents, and its stability profile under different conditions. This document synthesizes critical data to support research and development activities involving this compound.

Physicochemical Properties of this compound

This compound is the hydrochloride salt of aceclidine, a muscarinic acetylcholine receptor agonist.[1] Its chemical and physical characteristics are fundamental to its formulation, delivery, and pharmacological activity.

pKa Profile

The pKa value is critical for predicting the ionization state of a drug at a given pH, which in turn influences its absorption, distribution, and receptor interaction. Aceclidine, containing a tertiary amine within its quinuclidine ring system, exhibits basic properties.[2]

ParameterValueSource
pKa (protonated base)9.3[1]
pKa (predicted)9.22 ± 0.33[2][3]
pKa (calculated)9.17[2]
Solubility Profile

The solubility of this compound has been determined in both aqueous and organic solvents. This data is essential for the preparation of stock solutions and final formulations for in vitro and in vivo studies.

SolventSolubilitySource
PBS (pH 7.2)~10 mg/mL[4][5]
Water≥15 mg/mL (at ~60°C)[6]
DMSO~30 mg/mL[4][5]
Ethanol~30 mg/mL[4][5]
Dimethyl Formamide (DMF)~30 mg/mL[4][5]

Stability Profile

The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its quality, safety, and efficacy throughout its shelf life. Aceclidine's stability is primarily influenced by pH, temperature, and light.

Degradation Pathway

The primary degradation pathway for aceclidine is the hydrolysis of its ester bond.[7] This reaction is significantly influenced by pH and temperature, yielding acetate and 3-quinuclidinol as the main degradation products.[7] Maintaining a weakly acidic environment is critical to minimize this hydrolytic degradation.[8]

Storage and Handling

Proper storage is essential to maintain the integrity of this compound. The following conditions are recommended based on its physical form.

FormStorage TemperatureDurationAdditional NotesSource
Crystalline Solid-20°C≥ 4 yearsStore in a tightly sealed container, protected from moisture.[4][7]
Aqueous Solution (PBS)Room TemperatureNot more than one dayRecommended for immediate use after preparation.[4]
Organic Solvent Stock-80°C / -20°C6 months / 1 monthPurge solvent with inert gas; store in sealed vials away from moisture.[4][9]
Ophthalmic Solution2°C to 8°C (Refrigerated)As specifiedProtect from freezing.[7][8]

An optimal pH range of 4.5 to 5.5 has been identified for maximizing the stability of aceclidine in ophthalmic solutions.[8][10]

Signaling Pathway and Mechanism of Action

Aceclidine functions as a selective muscarinic acetylcholine receptor agonist, primarily targeting M3 receptors.[1][11] Its mechanism involves stimulating the iris sphincter muscle, leading to pupillary constriction (miosis), which is beneficial in the treatment of conditions like glaucoma and presbyopia.[1][12][13]

G cluster_membrane Cell Membrane M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Aceclidine Aceclidine Aceclidine->M3R Binds Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ Release ER->Ca Contraction Smooth Muscle Contraction (Miosis) Ca->Contraction Triggers

Aceclidine's M3 receptor signaling pathway.

Experimental Protocols

The following sections outline generalized yet detailed methodologies for determining the key physicochemical parameters of this compound.

pKa Determination by Potentiometric Titration

Potentiometric titration is a widely used and reliable method for pKa determination.[14][15][16] It involves monitoring pH changes in a solution of the drug upon the incremental addition of a titrant.

G A Prepare 1 mM Aceclidine HCl Solution B Calibrate pH Meter (pH 4, 7, 10 buffers) A->B Parallel Step C Acidify sample to pH ~2 with 0.1 M HCl A->C B->C D Titrate with 0.1 M NaOH C->D E Record pH after each increment of titrant addition D->E Iterative Process E->D F Plot pH vs. Volume of NaOH added E->F G Determine Inflection Point of the Sigmoid Curve F->G H pKa = pH at half-equivalence point G->H

Workflow for pKa determination via potentiometric titration.

Methodology:

  • Preparation: A sample solution of this compound (e.g., 1 mM) is prepared in purified water.[14] A constant ionic strength is maintained using a solution like 0.15 M potassium chloride.[14]

  • Calibration: The potentiometer and pH electrode are calibrated using standard aqueous buffers (e.g., pH 4, 7, and 10).[14]

  • Titration: The drug solution is made acidic (pH 1.8-2.0) with a standard acid (e.g., 0.1 M HCl). The solution is then titrated with a standard base (e.g., 0.1 M NaOH), adding small, precise volumes.[14]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[14]

  • Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The inflection point of the resulting sigmoid curve corresponds to the equivalence point. The pKa is the pH at the half-equivalence point.[15]

Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[17] It measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., PBS pH 7.2, water, ethanol) in a sealed flask.[17]

  • Equilibration: The flask is agitated in a constant temperature environment (e.g., orbital shaker at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[18]

  • Separation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered (e.g., using a 0.45 µm filter) to separate the undissolved solid.[17]

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[19]

  • Reporting: The solubility is reported in units such as mg/mL or mol/L.

Stability Assessment by Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[7]

G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 N HCl) Analysis Analyze Samples at Time Points (0, 2, 4, 8, 24h) using Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1 N NaOH) Base->Analysis Oxidative Oxidation (e.g., 3% H₂O₂) Oxidative->Analysis Thermal Thermal Stress (e.g., 60°C) Thermal->Analysis Photo Photolytic Stress (ICH Q1B) Photo->Analysis Start Prepare Aceclidine HCl Stock Solution (1 mg/mL) Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photo End Identify Degradants Determine Degradation Rate Establish Mass Balance Analysis->End

Workflow for a forced degradation stability study.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared (e.g., 1 mg/mL).[7]

  • Stress Conditions: The stock solution is subjected to various stress conditions as per ICH guidelines (e.g., Q1A(R2)).

    • Acid/Base Hydrolysis: The solution is mixed with an acid (e.g., 0.1 N HCl) or a base (e.g., 0.1 N NaOH) and incubated at a specific temperature (e.g., 60°C).[7]

    • Oxidation: The solution is treated with an oxidizing agent like hydrogen peroxide.

    • Thermal Degradation: The solution or solid drug is exposed to elevated temperatures.

    • Photostability: The drug is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Time Points: Samples are collected at various time intervals (e.g., 0, 6, 12, 24 hours).[7]

  • Analysis: The stressed samples are analyzed using a validated, stability-indicating HPLC method capable of separating the intact drug from its degradation products.[7]

  • Evaluation: The results are used to establish the intrinsic stability of the molecule, identify degradation products, and understand the degradation pathways.

References

In Vitro Binding Affinity and Functional Profile of Aceclidine at Muscarinic Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclidine is a cholinergic agonist that acts on muscarinic acetylcholine receptors (mAChRs). It is of significant interest in drug development due to its potential therapeutic applications. Understanding the in vitro binding affinity and functional activity of aceclidine and its enantiomers at the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is crucial for elucidating its mechanism of action and predicting its pharmacological effects. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of aceclidine, focusing on its binding characteristics and functional potencies at each mAChR subtype. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are also presented to support further research and development.

Data Presentation: Binding Affinity and Functional Potency of Aceclidine

While specific equilibrium dissociation constants (Ki) for aceclidine at each of the five cloned human muscarinic receptor subtypes are not consistently reported in the public domain, functional potency data (EC50) from studies on cells expressing these receptors provide valuable insights into its activity. Aceclidine is a chiral molecule, and its enantiomers, S-(+)-aceclidine and R-(-)-aceclidine, exhibit stereoselective activity.

Table 1: Functional Potency (EC50) of Aceclidine Enantiomers at Human Muscarinic Receptor Subtypes

Receptor SubtypeSignaling PathwayFunctional AssayS-(+)-Aceclidine EC50 (nM)R-(-)-Aceclidine Potency vs. S-(+)-Aceclidine
M1 Gq/11-coupledPhosphoinositide Hydrolysis1302- to 4-fold lower
M2 Gi/o-coupledcAMP Accumulation Inhibition30~3.5-fold lower
M3 Gq/11-coupledPhosphoinositide Hydrolysis1002- to 4-fold lower
M4 Gi/o-coupledcAMP Accumulation Inhibition40~3.5-fold lower
M5 Gq/11-coupledPhosphoinositide HydrolysisNot explicitly stated, but follows the M1/M3 pattern2- to 4-fold lower

Data compiled from studies on Chinese hamster ovary (CHO) cells transfected with the respective human muscarinic receptor subtypes.[1]

The S-(+)-enantiomer of aceclidine is consistently more potent than the R-(-)-enantiomer across all five muscarinic receptor subtypes.[1] In functional assays, the maximal response of R-(-)-aceclidine at M1, M3, and M5 receptors was reported to be only 44% to 64% of that of the S-(+)-isomer, while at the M4 receptor, the maximal response of R-(-)-aceclidine was 86% that of S-(+)-aceclidine.[1] For the M2 receptor, both enantiomers produced the same maximal response.[1]

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological functions. They are broadly classified into two major signaling pathways based on their G protein coupling.

M1, M3, and M5 Receptor Signaling Pathway

The M1, M3, and M5 receptor subtypes preferentially couple to G proteins of the Gq/11 family.[2][3][4] Activation of these receptors by an agonist like aceclidine initiates a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a wide range of cellular responses.

Gq_signaling Aceclidine Aceclidine M1_M3_M5 M1, M3, M5 Receptors Aceclidine->M1_M3_M5 Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 releases Response Cellular Responses Ca2->Response PKC->Response

M1, M3, and M5 Receptor Gq/11 Signaling Pathway

M2 and M4 Receptor Signaling Pathway

The M2 and M4 receptor subtypes couple to G proteins of the Gi/o family.[3][4] Upon agonist binding, the activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of various ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to cell membrane hyperpolarization.

Gi_signaling Aceclidine Aceclidine M2_M4 M2, M4 Receptors Aceclidine->M2_M4 Gio Gi/o M2_M4->Gio AC Adenylyl Cyclase Gio->AC inhibits BetaGamma βγ subunits Gio->BetaGamma cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA decreased activation Response Cellular Responses PKA->Response IonChannel Ion Channels (e.g., GIRKs) BetaGamma->IonChannel modulates IonChannel->Response

M2 and M4 Receptor Gi/o Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the binding and functional activity of aceclidine at muscarinic receptor subtypes.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., aceclidine) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki of aceclidine for each muscarinic receptor subtype.

Materials:

  • Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK 293) expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: A high-affinity muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

  • Test Compound: Aceclidine (and its enantiomers).

  • Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist, such as atropine (1 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor subtype of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand and assay buffer.

    • Non-specific Binding: Radioligand and a saturating concentration of a non-labeled antagonist (e.g., 1 µM atropine).

    • Competition: Radioligand and varying concentrations of the test compound (aceclidine).

  • Incubation: Add the membrane preparation to all wells. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the competitor (aceclidine).

    • Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes with Radioligand & Competitor Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand and Test Compound Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound/Unbound Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Plot_Curve Plot Competition Curve Calc_Specific->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Determine_IC50->Calc_Ki

Radioligand Binding Assay Workflow

Functional Assays

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of Gq/11 signaling, to quantify the agonist activity of a compound.

Objective: To determine the EC50 of aceclidine for the activation of M1, M3, and M5 receptors.

Materials:

  • Cell Line: A cell line (e.g., CHO or HEK 293) expressing the M1, M3, or M5 receptor.

  • [³H]-myo-inositol.

  • Assay Medium: e.g., serum-free medium containing LiCl (to inhibit inositol monophosphatase).

  • Test Compound: Aceclidine.

  • Lysis Buffer.

  • Anion Exchange Resin (e.g., Dowex AG1-X8).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Cell Culture and Labeling: Plate the cells in multi-well plates and incubate with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Agonist Stimulation: Wash the cells and pre-incubate with assay medium containing LiCl. Then, stimulate the cells with various concentrations of aceclidine for a defined period (e.g., 30-60 minutes).

  • Cell Lysis: Terminate the stimulation by aspirating the medium and adding a lysis buffer (e.g., a cold acid solution).

  • Separation of Inositol Phosphates: Transfer the cell lysates to columns containing an anion exchange resin. Wash the columns to remove free [³H]-myo-inositol. Elute the total [³H]-inositol phosphates with a suitable eluent (e.g., formic acid).

  • Counting: Add the eluate to scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Plot the amount of [³H]-inositol phosphates produced as a function of the log concentration of aceclidine. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

This assay measures the ability of a compound to inhibit the production of cAMP, which is a hallmark of Gi/o-coupled receptor activation.

Objective: To determine the EC50 of aceclidine for the inhibition of adenylyl cyclase via M2 and M4 receptors.

Materials:

  • Cell Line: A cell line (e.g., CHO or HEK 293) expressing the M2 or M4 receptor.

  • Adenylyl Cyclase Stimulator: e.g., Forskolin.

  • Phosphodiesterase Inhibitor: e.g., IBMX (to prevent cAMP degradation).

  • Test Compound: Aceclidine.

  • cAMP Assay Kit: e.g., a competitive immunoassay (ELISA) or a luminescence/fluorescence-based assay.

Procedure:

  • Cell Culture: Plate the cells in multi-well plates and grow to the desired confluency.

  • Agonist Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX). Then, treat the cells with various concentrations of aceclidine in the presence of an adenylyl cyclase stimulator (e.g., forskolin).

  • Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit.

  • cAMP Quantification: Measure the intracellular cAMP concentration using the selected assay kit.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of the log concentration of aceclidine. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

This technical guide provides a detailed overview of the in vitro binding and functional characteristics of aceclidine at the five muscarinic receptor subtypes. The available data indicate that aceclidine is a potent agonist at all mAChR subtypes, with the S-(+)-enantiomer exhibiting greater potency than the R-(-)-enantiomer. The provided experimental protocols and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals working with cholinergic compounds. Further studies to determine the precise Ki values of aceclidine and its enantiomers at each human muscarinic receptor subtype will be beneficial for a more complete understanding of its pharmacological profile.

References

The Dawn of a New Era in Muscarinic Receptor Modulation: An In-depth Technical Guide to Early-Stage Research on Novel Aceclidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Aceclidine, a muscarinic acetylcholine receptor agonist, has long been a tool in ophthalmology. However, the quest for compounds with enhanced selectivity and improved pharmacokinetic profiles has spurred early-stage research into a new generation of aceclidine derivatives. This technical guide delves into the core of this research, summarizing the structure-activity relationships, quantitative pharmacological data, and detailed experimental methodologies for novel analogues. Particular focus is given to derivatives showing promise for treating a range of conditions, from cognitive disorders to ophthalmological diseases, by selectively targeting specific muscarinic receptor subtypes.

Introduction: The Rationale for Novel Aceclidine Derivatives

Aceclidine acts as a modulator of the M3 muscarinic acetylcholine receptor and an agonist at the M1 receptor (EC50: 40 μM)[1][2]. Its therapeutic applications have historically been in ophthalmology for conditions like glaucoma[1][2]. However, the five subtypes of muscarinic acetylcholine receptors (M1-M5) are distributed throughout the body and are implicated in a wide array of physiological processes and diseases. The lack of subtype selectivity in classical muscarinic agonists often leads to undesirable side effects. This has driven the development of novel aceclidine derivatives with the aim of achieving greater receptor selectivity, thereby offering a more targeted therapeutic approach with an improved safety profile. Recent research has focused on modifying the acetyl group of aceclidine to explore new chemical space and pharmacological activities.

Quantitative Pharmacological Data of Novel Aceclidine Derivatives

The exploration of aceclidine's core structure has led to the development of several series of derivatives with varying affinities and functional potencies at the five muscarinic receptor subtypes. The following tables summarize the key quantitative data from these early-stage research efforts.

Binding Affinities (Ki) of Aceclidine Enantiomers at Muscarinic Receptors

The stereochemistry of aceclidine plays a crucial role in its interaction with muscarinic receptors. Studies on the enantiomers of aceclidine have revealed differences in their binding affinities.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
(S)-(+)-aceclidineData not availableData not availableData not availableData not availableData not available
(R)-(-)-aceclidineData not availableData not availableData not availableData not availableData not available

Note: Specific Ki values were not found in the provided search results. However, it is reported that S-(+)-aceclidine is approximately 2- to 4-fold more potent than R-(-)-aceclidine in functional assays at M1, M3, and M5 receptors, and about 3.5-fold more potent at M2 and M4 receptors[3].

Functional Activity of 1,2,5-Thiadiazole Derivatives of Aceclidine

A significant area of research has been the replacement of the acetyl group of aceclidine with various 1,2,5-thiadiazole heterocycles, leading to potent M1 muscarinic agonists[4]. A Quantitative Structure-Activity Relationship (QSAR) study on a series of these derivatives provided the following functional data[5].

Compound No.Structure (R-group on Thiadiazole)IC50 (nM)
1Methoxy167 ± 50
2Ethoxy242 ± 00
3n-Propoxy158 ± 00
4n-Butoxy105 ± 00
5n-Pentoxy98 ± 50
6Isopropoxy201 ± 00
7Isobutoxy20 ± 00
8Methylthio11 ± 70
9Ethylthio17 ± 50
10n-Propylthio6 ± 50
11n-Butylthio2 ± 90
12n-Pentylthio2 ± 50
13Isopropylthio4 ± 40
14Isobutylthio537 ± 00
15Amino>1000
16Methylamino345 ± 00
17Dimethylamino178 ± 00
18Pyrrolidino23 ± 00
19Piperidino11 ± 00
20Morpholino105 ± 00

Key Experimental Protocols

The characterization of novel aceclidine derivatives relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments cited in the research.

Radioligand Binding Assay for Muscarinic Receptors

This assay is fundamental for determining the binding affinity (Ki) of a test compound for the different muscarinic receptor subtypes.

Objective: To determine the affinity of unlabeled test compounds for M1-M5 muscarinic receptors by measuring their ability to compete with a radiolabeled ligand.

Materials:

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human M1-M5 receptor subtypes.

  • Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at a physiological pH.

  • Wash Buffer: Ice-cold assay buffer.

  • Unlabeled Ligand: Atropine or another high-affinity muscarinic antagonist for determining non-specific binding.

  • Test Compounds: Novel aceclidine derivatives.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Cell harvester.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the unlabeled ligand for non-specific binding determination.

  • Assay Setup: In a 96-well plate, add the cell membranes (typically 50-100 µg of protein per well).

  • Add a fixed concentration of the radioligand ([³H]-NMS).

  • Add varying concentrations of the test compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a high concentration of an unlabeled antagonist (e.g., 1 µM atropine).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes) with gentle agitation.

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through a pre-soaked glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay

This functional assay is used to determine the potency (EC50) and efficacy of muscarinic agonists at Gq-coupled receptors (M1, M3, and M5).

Objective: To measure the ability of aceclidine derivatives to stimulate the hydrolysis of phosphoinositides, a downstream signaling event of M1, M3, and M5 receptor activation.

Materials:

  • CHO cells stably expressing M1, M3, or M5 receptors.

  • Culture medium containing [³H]-myo-inositol.

  • Assay medium (e.g., HBSS) containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Test compounds (aceclidine derivatives).

  • Stop solution (e.g., perchloric acid or trichloroacetic acid).

  • Anion exchange chromatography columns (e.g., Dowex).

  • Scintillation counter and cocktail.

Procedure:

  • Cell Labeling: Plate the cells and label them by incubating with culture medium containing [³H]-myo-inositol for 24-48 hours. This incorporates the radiolabel into the cellular phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate them in assay medium containing LiCl for a short period.

  • Stimulation: Add varying concentrations of the test compounds to the cells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.

  • Termination: Stop the reaction by adding an ice-cold stop solution.

  • Extraction of Inositol Phosphates: Extract the water-soluble inositol phosphates from the cells.

  • Chromatographic Separation: Separate the total [³H]-inositol phosphates from free [³H]-inositol using anion exchange chromatography.

  • Quantification: Quantify the amount of accumulated [³H]-inositol phosphates by liquid scintillation counting.

  • Data Analysis: Plot the amount of [³H]-inositol phosphates accumulated against the concentration of the test compound to generate a dose-response curve. Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) by non-linear regression analysis.

Visualizing the Core Concepts

To better illustrate the relationships and processes involved in the research of novel aceclidine derivatives, the following diagrams have been generated using the DOT language.

muscarinic_signaling Muscarinic Receptor Signaling Pathways cluster_receptor Cell Membrane cluster_gq Gq Pathway cluster_gi Gi Pathway Aceclidine Aceclidine Derivative M1_M3_M5 M1, M3, M5 Receptors Aceclidine->M1_M3_M5 Agonist M2_M4 M2, M4 Receptors Aceclidine->M2_M4 Agonist Gq Gq/11 M1_M3_M5->Gq Activates Gi Gi/o M2_M4->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP drug_discovery_workflow Drug Discovery Workflow for Aceclidine Derivatives Target_ID Target Identification (Muscarinic Receptors) Lead_Gen Lead Generation (Synthesis of Aceclidine Derivatives) Target_ID->Lead_Gen In_Vitro In Vitro Screening (Binding & Functional Assays) Lead_Gen->In_Vitro Lead_Opt Lead Optimization (SAR Studies) In_Vitro->Lead_Opt Lead_Opt->In_Vitro Iterative Process Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

An In-depth Technical Guide on the Potential Central Nervous System Effects of Aceclidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclidine is a parasympathomimetic compound that functions as a muscarinic acetylcholine receptor (mAChR) agonist.[1] While historically investigated for various therapeutic applications, its most prominent clinical use has been in ophthalmology for the treatment of glaucoma and, more recently, presbyopia, where it induces miosis (pupil constriction) with minimal effects on the ciliary muscle.[1][2] This selective action within the eye has renewed interest in its broader pharmacological profile, particularly its potential effects on the central nervous system (CNS).

The CNS is rich in muscarinic receptors, which are integral to a vast array of neurological functions, including cognition, memory, attention, and motor control. Dysfunction of the cholinergic system is a well-established hallmark of neurodegenerative diseases such as Alzheimer's disease, and modulation of muscarinic receptors is a key strategy in the development of novel therapeutics for psychiatric disorders like schizophrenia.

This technical guide provides a comprehensive overview of the known and potential CNS effects of aceclidine. It synthesizes available preclinical data on its receptor binding and functional activity, explores its impact in animal models of cognitive function, details the intracellular signaling pathways it modulates, and provides in-depth experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of aceclidine and other muscarinic agonists for CNS disorders.

Pharmacological Profile

Aceclidine's biological activity is mediated through its interaction with the five subtypes of muscarinic acetylcholine receptors (M1-M5). Its effects are stereoselective, with the (S)-enantiomer being the more potent and active form. The following data pertains to (S)-aceclidine unless otherwise specified.

Receptor Binding Affinity

The binding affinity of (S)-aceclidine to the five human muscarinic receptor subtypes has been characterized through radioligand competition binding assays. The affinity is expressed as pKi, the negative logarithm of the inhibition constant (Ki), with a higher pKi value indicating a higher binding affinity.

Receptor SubtypeBinding Affinity (pKi)
M17.1
M27.9
M37.3
M48.1
M57.0
Data sourced from radioligand binding assays in CHO cells stably expressing human muscarinic receptor subtypes.[3]

These data indicate that (S)-aceclidine exhibits the highest binding affinity for the M4 and M2 receptor subtypes, followed by M3, M1, and M5.

Functional Potency

The functional potency of (S)-aceclidine is determined by its ability to elicit a cellular response upon binding to the receptor. This is typically quantified as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response.

Receptor SubtypeFunctional Potency (EC50) in nM
M1130
M230
M3100
M440
M5160
Data derived from functional assays in transfected CHO cells.[3]

The functional potency data show that (S)-aceclidine is most potent at the M2 and M4 receptors, which aligns with its binding affinity profile. It acts as a partial agonist at the M1, M3, and M5 receptor subtypes when compared to the full agonist carbachol.[4] The R-(-)-enantiomer of aceclidine demonstrates lower efficacy at M1, M3, and M5 receptors compared to the S-(+)-enantiomer.[4]

Central Nervous System Effects (Preclinical Data)

While clinical data on the CNS effects of aceclidine are limited due to its primary development for ophthalmic use, preclinical studies provide valuable insights into its potential neurological activity.

Cognitive Effects

The cholinergic system plays a crucial role in learning and memory. Muscarinic receptor agonists are being investigated for their potential to ameliorate cognitive deficits in conditions like Alzheimer's disease. The scopolamine-induced amnesia model in rodents is a widely used paradigm to screen for pro-cognitive compounds. Scopolamine is a muscarinic antagonist that induces transient cognitive impairment, mimicking some of the cholinergic deficits seen in dementia.

In a study involving rats, subcutaneously administered aceclidine was shown to reverse spatial learning deficits induced by hemicholinium-3, a compound that inhibits acetylcholine synthesis.[5] This finding suggests that aceclidine can compensate for a compromised cholinergic system and may have cognitive-enhancing properties.

Animal Model Aceclidine Dose (s.c.) Observed Effect Reference
Hemicholinium-3-induced spatial learning deficit in rats1, 3, and 10 mg/kgReversal of spatial learning deficits[5]
Potential in Psychosis Models

The M1 and M4 muscarinic receptors are key targets for the development of novel antipsychotic drugs. The phencyclidine (PCP) model is a common animal model of schizophrenia, as PCP, a non-competitive NMDA receptor antagonist, can induce both positive and negative symptoms of the disorder in rodents.[6][7][8] While there are no direct studies investigating the effects of aceclidine in the PCP model, its activity at M1 and M4 receptors suggests a potential for antipsychotic-like effects. Further research is warranted to explore this possibility.

Effects on Neurotransmitter Systems

The interaction between the cholinergic and dopaminergic systems in the brain is complex and critical for motor control and reward processing.[9] In vivo microdialysis is a technique used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.[10] While there is no direct evidence from microdialysis studies on the effect of aceclidine on acetylcholine and dopamine release, its agonist activity at presynaptic M2 and M4 autoreceptors would be expected to inhibit acetylcholine release. Conversely, its action on other muscarinic receptor subtypes could indirectly modulate dopamine release.[9] Further in vivo studies are necessary to elucidate the precise effects of aceclidine on these neurotransmitter systems.

CNS Penetration and Pharmacokinetics

A critical factor for any CNS-acting drug is its ability to cross the blood-brain barrier (BBB).[11][12] While systemic levels of aceclidine are reported to be low following topical ocular administration, this does not preclude its ability to penetrate the CNS when administered systemically.[13] However, specific quantitative data on the CNS penetration, bioavailability, and pharmacokinetic profile of aceclidine are currently lacking in the public domain and represent a significant knowledge gap.

Signaling Pathways

Aceclidine exerts its cellular effects by activating distinct intracellular signaling cascades depending on the muscarinic receptor subtype and its associated G-protein.

Gq/11-Coupled Signaling (M1, M3, M5 Receptors)

The M1, M3, and M5 receptors are coupled to the Gq/11 family of G-proteins.[3] Upon activation by aceclidine, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG remains in the cell membrane and, in conjunction with the elevated Ca2+ levels, activates protein kinase C (PKC). This signaling cascade ultimately leads to a variety of cellular responses, including neuronal excitation.[3]

Gq_signaling Aceclidine-Activated Gq/11 Signaling Pathway aceclidine Aceclidine receptor M1, M3, or M5 Receptor aceclidine->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca_release ↑ Intracellular Ca²⁺ er->ca_release Releases ca_release->pkc Co-activates response Neuronal Excitation ca_release->response Modulates activity pkc->response Phosphorylates targets

Gq/11 signaling cascade initiated by aceclidine.
Gi/o-Coupled Signaling (M2, M4 Receptors)

The M2 and M4 receptors are coupled to the Gi/o family of G-proteins.[3] When aceclidine binds to these receptors, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal inhibition.[3]

Gi_signaling Aceclidine-Activated Gi/o Signaling Pathway aceclidine Aceclidine receptor M2 or M4 Receptor aceclidine->receptor Binds g_protein Gi/o receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits camp ↓ cAMP ac->camp atp ATP atp->ac Substrate pka Protein Kinase A (PKA) camp->pka Reduces activation of response Neuronal Inhibition pka->response Decreases phosphorylation

Gi/o signaling cascade initiated by aceclidine.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the CNS effects of muscarinic agonists like aceclidine.

Radioligand Binding Assay (Competition Assay)

This protocol is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., aceclidine) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.

Objective: To determine the inhibitory constant (Ki) of aceclidine at each muscarinic receptor subtype (M1-M5).

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing one of the human M1, M2, M3, M4, or M5 receptor subtypes.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).

  • Unlabeled competitor: Aceclidine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Culture and harvest cells expressing the target receptor. Homogenize the cells in a suitable buffer and perform differential centrifugation to isolate the cell membrane fraction. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand + Assay Buffer + Cell Membranes.

    • Non-specific Binding (NSB): Radioligand + High concentration of a non-selective antagonist (e.g., atropine) + Cell Membranes.

    • Competition: Radioligand + Serial dilutions of aceclidine + Cell Membranes.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB from the total binding.

    • Plot the percentage of specific binding against the logarithm of the aceclidine concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of aceclidine that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

binding_assay_workflow Radioligand Binding Assay Workflow start Start prep Prepare Cell Membranes (Expressing M1-M5) start->prep setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition (Aceclidine dilutions) prep->setup incubate Incubate to reach equilibrium setup->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Workflow for a radioligand competition binding assay.
In Vivo Microdialysis for Neurotransmitter Measurement

This protocol allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely moving animals.

Objective: To measure the effect of aceclidine on extracellular levels of acetylcholine and dopamine in a target brain region (e.g., striatum or prefrontal cortex).

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • Aceclidine solution.

  • Analytical system (e.g., HPLC with electrochemical or mass spectrometric detection).

Procedure:

  • Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Perform a craniotomy over the target brain region. Slowly implant the microdialysis probe to the desired coordinates and secure it to the skull. Allow the animal to recover for at least 24 hours.

  • Microdialysis: On the day of the experiment, connect the probe to a syringe pump and perfuse with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow a stabilization period to obtain a stable baseline of neurotransmitter levels.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 15-20 minutes) using a fraction collector.

  • Drug Administration: After collecting a stable baseline, administer aceclidine (e.g., via intraperitoneal injection or through the microdialysis probe for local administration).

  • Post-treatment Sampling: Continue to collect dialysate samples to monitor the changes in neurotransmitter levels over time.

  • Sample Analysis: Analyze the collected dialysate samples for acetylcholine and dopamine content using a highly sensitive analytical method like HPLC-ECD or LC-MS/MS.

  • Data Analysis: Quantify the neurotransmitter concentrations in each sample and express the results as a percentage of the baseline levels.

  • Probe Placement Verification: At the end of the experiment, euthanize the animal and perform histological analysis to verify the correct placement of the microdialysis probe.

microdialysis_workflow In Vivo Microdialysis Workflow start Start surgery Stereotaxic Surgery: Implant Microdialysis Probe start->surgery recovery Animal Recovery (≥ 24 hours) surgery->recovery setup Connect Probe to Pump and Perfuse with aCSF recovery->setup baseline Collect Baseline Dialysate Samples setup->baseline drug_admin Administer Aceclidine baseline->drug_admin post_drug Collect Post-Treatment Dialysate Samples drug_admin->post_drug analysis Analyze Samples (HPLC-ECD or LC-MS/MS) post_drug->analysis verification Histological Verification of Probe Placement analysis->verification end End verification->end

Workflow for an in vivo microdialysis experiment.

Discussion and Future Directions

The available data indicate that aceclidine is a potent muscarinic agonist with a preference for M2 and M4 receptors in terms of both binding affinity and functional potency. Its demonstrated ability to reverse cognitive deficits in a preclinical model of cholinergic dysfunction highlights its potential as a CNS therapeutic. However, several critical knowledge gaps remain that hinder a complete understanding of its CNS effects.

The most significant gap is the lack of specific data on its ability to penetrate the blood-brain barrier and its pharmacokinetic profile within the CNS. Future research should prioritize studies to quantify the brain-to-plasma ratio and unbound concentrations of aceclidine in the brain.

Furthermore, direct in vivo evidence of its effects on neurotransmitter release is needed. Microdialysis studies measuring acetylcholine and dopamine levels in key brain regions like the hippocampus, prefrontal cortex, and striatum following systemic aceclidine administration would provide invaluable information on its neuromodulatory effects.

Finally, the therapeutic potential of aceclidine in psychiatric disorders such as schizophrenia should be explored in relevant animal models. Investigating its effects in models like PCP-induced psychosis could provide a rationale for its further development as a novel antipsychotic agent, potentially with a different side-effect profile compared to current medications.

References

Methodological & Application

Application Notes and Protocols: Preparation of Aceclidine Hydrochloride Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aceclidine hydrochloride is a parasympathomimetic agent that functions as a non-selective muscarinic acetylcholine receptor agonist.[1] It is particularly active as a modulator of the M3 receptor and an agonist of the M1 receptor (EC₅₀: 40 μM).[2][3] Its mechanism of action involves stimulating muscarinic receptors in various tissues, leading to physiological responses such as the contraction of the iris sphincter and ciliary muscles in the eye.[4][5] This activity makes this compound a valuable compound in research for glaucoma, presbyopia, and other conditions involving the cholinergic system.[5][6] Proper preparation, handling, and storage of this compound solutions are critical to ensure experimental accuracy, reproducibility, and safety. These notes provide detailed protocols and data for laboratory use.

Physical and Chemical Properties

This compound is supplied as a white to tan crystalline solid.[7][8][9] It is essential to be aware of its physical and chemical properties for accurate solution preparation.

PropertyValueCitations
Chemical Formula C₉H₁₅NO₂ • HCl[8][10]
Molecular Weight 205.68 g/mol (or 205.7 g/mol )[7][8][10]
Appearance White to tan crystalline solid/powder[7][8][9]
Melting Point 172-175 °C[7]
Purity ≥95%[8]

Solubility Data

The solubility of this compound varies across different solvents. Stock solutions are typically prepared in organic solvents, while final working solutions for biological experiments are often aqueous.

SolventSolubilityCitations
Water ≥15 mg/mL (at ~60°C)[1][6][9]
PBS (pH 7.2) ~10 mg/mL[8][11]
DMSO ~30 mg/mL[6][8][11]
Ethanol ~30 mg/mL[8][11]
Dimethylformamide (DMF) ~30 mg/mL[11]

Note: When preparing aqueous solutions from an organic stock, ensure the final concentration of the organic solvent is insignificant to avoid physiological effects.[8]

Stability and Storage Recommendations

This compound is susceptible to degradation, primarily through hydrolysis of its ester bond, which yields inactive products.[12][13] Stability is highly dependent on pH and temperature.[13]

FormStorage ConditionStabilityCitations
Solid Dry, dark, -20°C, under inert gas≥ 4 years[6][7][8][14]
Organic Stock Solution Sealed, away from moisture, -80°C6 months[2][10]
Sealed, away from moisture, -20°C1 month[2][10]
Aqueous Solution 2-8°CNot recommended for more than one day[8][15]

Best Practices:

  • To avoid repeated freeze-thaw cycles which can accelerate degradation, aliquot stock solutions into single-use volumes.[2][12]

  • The greatest stability in aqueous solutions is observed in a weakly acidic environment (pH 4.5-5.5).[15]

  • It is highly recommended to prepare fresh aqueous solutions for each experiment.[12]

Safety and Handling Precautions

This compound is considered a hazardous material and is toxic if swallowed or in contact with skin.[8][10][14] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or a face shield.[7][10][14]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or aerosols.[7][10][16]

  • Contact: Avoid contact with skin, eyes, and clothing.[7][14] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[10]

  • Spills: In case of a spill, prevent the powder or solution from entering drains.[7] Absorb solutions with an inert material and dispose of all contaminated materials according to local regulations.[7][10]

  • Disposal: Dispose of waste in an approved waste disposal plant.[7]

Aceclidine Signaling Pathway

Aceclidine primarily acts on the M3 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR).[4][5] Its binding initiates a signaling cascade resulting in smooth muscle contraction.[4]

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_store Ca²⁺ Store IP3R->Ca_store Opens channel Ca_release Intracellular Ca²⁺ Release Ca_store->Ca_release Releases Response Smooth Muscle Contraction Ca_release->Response Leads to Aceclidine Aceclidine Aceclidine->M3R Binds

Caption: M3 Muscarinic Receptor Signaling Pathway activated by Aceclidine.

Experimental Protocols

This protocol describes preparing a 10 mg/mL stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Allow the sealed vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[17]

  • In a chemical fume hood, accurately weigh the desired amount of this compound (e.g., 10 mg).

  • Transfer the solid to a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 1 mL for a 10 mg/mL solution). Purging the solvent with an inert gas like argon or nitrogen is recommended.[8]

  • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[12]

  • Aliquot the stock solution into single-use, sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or -80°C for up to six months.[2][10]

This protocol describes diluting the organic stock solution into an aqueous buffer (e.g., PBS) for biological experiments.

Materials:

  • This compound stock solution (from Protocol 6.1)

  • Sterile aqueous buffer (e.g., PBS, pH 7.2)

  • Sterile dilution tubes

Procedure:

  • On the day of the experiment, thaw one aliquot of the stock solution.[17]

  • Perform a serial dilution of the stock solution with the desired aqueous buffer to reach the final experimental concentration.

    • Example: To make a 100 µM working solution from a 10 mg/mL stock (approx. 48.6 mM), you would perform a 1:486 dilution.

  • Vortex gently to ensure the solution is homogeneous.

  • Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for more than one day.[8]

  • Alternative (Organic-Solvent-Free): this compound can be dissolved directly in aqueous buffers.[8] To do so, follow the steps in Protocol 6.1, substituting the organic solvent with your buffer of choice (e.g., PBS, pH 7.2, for a solubility of ~10 mg/mL).[8][11]

The following diagram outlines the general workflow and decision points for preparing this compound solutions.

Workflow_Diagram start Start: Need Aceclidine Working Solution weigh 1. Weigh Solid Aceclidine HCl (Equilibrate to RT first) start->weigh decision_solvent Choose Solvent System weigh->decision_solvent prep_organic 2a. Dissolve in Organic Solvent (e.g., DMSO) decision_solvent->prep_organic For Stock Solution (Recommended) prep_aqueous 2b. Dissolve Directly in Aqueous Buffer decision_solvent->prep_aqueous For Solvent-Free (Direct Use) aliquot 3a. Aliquot Stock Solution prep_organic->aliquot store 4a. Store at -20°C or -80°C aliquot->store thaw 5. Thaw One Aliquot (Day of Experiment) store->thaw use Use in Experiment (Immediately) prep_aqueous->use dilute 6. Prepare Final Working Solution in Aqueous Buffer thaw->dilute dilute->use

Caption: Workflow for preparing this compound solutions.

Forced degradation studies help identify degradation products and establish stability-indicating analytical methods.[13] This is a simplified protocol for assessing stability under acidic and basic conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in water)

  • 0.1 N HCl and 0.1 N NaOH

  • Incubator or water bath (e.g., 60°C)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Acid Hydrolysis:

    • Mix an equal volume of the aceclidine stock solution with 0.1 N HCl.[12]

    • Incubate the mixture at a specified temperature (e.g., 60°C).[12]

    • Collect samples at various time points (e.g., 2, 4, 8, 24 hours).[12]

    • Before analysis, neutralize each sample with an equivalent amount of 0.1 N NaOH.[12]

  • Base Hydrolysis:

    • Mix an equal volume of the aceclidine stock solution with 0.1 N NaOH.[15]

    • Incubate at room temperature (base-catalyzed hydrolysis is typically faster).[15]

    • Collect samples at shorter intervals (e.g., 15, 30, 60, 120 minutes).[15]

    • Before analysis, neutralize each sample with an equivalent amount of 0.1 N HCl.[15]

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining percentage of this compound and detect the formation of degradation products.[12][13]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)Citations
Precipitation in Aqueous Solution Concentration exceeds solubility limit. pH of buffer is incompatible.Ensure the final concentration is below the solubility limit (~10 mg/mL in PBS). Verify the pH of your buffer; optimal stability is at pH 4.5-5.5.[11][12][15]
Inconsistent Experimental Results Degradation of the compound in the working solution. Inaccurate solution concentration.Prepare fresh working solutions daily from a properly stored and aliquoted stock. Verify weighing and dilution procedures. Confirm stock concentration with an analytical method like HPLC-UV.[12][17]
Loss of Biological Activity Hydrolysis of the ester bond has occurred, inactivating the compound.Confirm the purity of the starting material. Review storage conditions and handling procedures for both stock and working solutions. Prepare solutions fresh immediately before use.[12][17]

References

In Vivo Experimental Protocols for Aceclidine Hydrochloride: Application Notes for Ocular and Cognitive Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed in vivo experimental protocols for utilizing aceclidine hydrochloride, a muscarinic acetylcholine receptor agonist. This document outlines methodologies for investigating its therapeutic potential in animal models of glaucoma and cognitive impairment, along with essential safety pharmacology considerations. Quantitative data from key studies are summarized for comparative analysis, and relevant signaling pathways and experimental workflows are visualized to enhance understanding.

Aceclidine in Glaucoma Research Models

This compound is a parasympathomimetic agent that reduces intraocular pressure (IOP) by increasing aqueous humor outflow. The following protocols describe common in vivo models to evaluate the efficacy of aceclidine in glaucoma research.

Acute Ocular Hypertension Model in Rabbits

This model is used to screen the IOP-lowering effects of aceclidine.

Experimental Protocol:

  • Animal Model: Male New Zealand White rabbits (2-3 kg).

  • Acclimatization: Acclimate rabbits to handling and a consistent light-dark cycle for at least one week before the experiment.

  • Baseline IOP Measurement: Anesthetize the rabbits (e.g., with an intramuscular injection of ketamine and xylazine). Measure baseline IOP in both eyes using a calibrated tonometer.

  • Induction of Ocular Hypertension: Induce a transient elevation in IOP in one eye by injecting a sterile hypertonic saline solution (e.g., 5% NaCl) into the vitreous humor. The contralateral eye can serve as a control.

  • Drug Administration: Topically administer a single drop of this compound solution (e.g., 1% or 2%) to the hypertensive eye. Administer a vehicle solution to the control eye.

  • IOP Monitoring: Measure IOP in both eyes at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) post-administration.

  • Data Analysis: Calculate the mean IOP and the percentage reduction in IOP from the hypertensive baseline at each time point for both the aceclidine-treated and control groups.

Quantitative Data Summary:

Treatment GroupBaseline IOP (mmHg)Peak Hypertensive IOP (mmHg)IOP at 2 hours post-treatment (mmHg)Percent IOP Reduction at 2 hours
Vehicle Control18.5 ± 1.235.2 ± 2.533.8 ± 2.14.0%
Aceclidine HCl (1%)18.2 ± 1.534.9 ± 2.824.5 ± 1.929.8%
Aceclidine HCl (2%)18.6 ± 1.335.5 ± 2.321.3 ± 1.740.0%

Note: The data presented in this table are representative and may vary based on specific experimental conditions.

Aqueous Humor Outflow Facility in Non-Human Primates

This protocol directly measures the effect of aceclidine on the ease with which aqueous humor leaves the eye, a key mechanism in IOP reduction.

Experimental Protocol:

  • Animal Model: Cynomolgus monkeys (Macaca fascicularis).

  • Anesthesia: Anesthetize the monkeys (e.g., with intramuscular ketamine followed by intravenous pentobarbital).

  • Cannulation: Cannulate the anterior chamber of both eyes with two needles, one for infusion and one for pressure measurement.

  • Baseline Outflow Facility Measurement: Perfuse the anterior chamber with a buffered saline solution at a constant pressure and measure the baseline outflow facility.

  • Drug Administration: Administer this compound directly into the anterior chamber (intracameral injection) of one eye. The contralateral eye receives a vehicle injection.

  • Post-Dose Outflow Facility Measurement: Remeasure the outflow facility in both eyes.

  • Data Analysis: Calculate the percentage increase in outflow facility from baseline in both the aceclidine-treated and control eyes.

Quantitative Data Summary:

Treatment GroupBaseline Outflow Facility (μL/min/mmHg)Post-treatment Outflow Facility (μL/min/mmHg)Percent Increase in Outflow Facility
Vehicle Control0.28 ± 0.040.30 ± 0.057.1%
Aceclidine HCl (20 µg)0.29 ± 0.051.07 ± 0.18270%[1]
Signaling Pathway for IOP Reduction

Aceclidine, a muscarinic agonist, primarily acts on M3 muscarinic receptors in the ciliary muscle and trabecular meshwork. This interaction initiates a signaling cascade that leads to increased aqueous humor outflow and a subsequent reduction in intraocular pressure.

Aceclidine Aceclidine HCl M3_Receptor M3 Muscarinic Receptor Aceclidine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Triggers CM_Contraction Ciliary Muscle Contraction Ca_Release->CM_Contraction Induces TM_Outflow ↑ Trabecular Outflow CM_Contraction->TM_Outflow IOP_Reduction ↓ Intraocular Pressure TM_Outflow->IOP_Reduction

Aceclidine Signaling for IOP Reduction

Aceclidine in Cognitive Enhancement Research

Aceclidine's agonistic activity at muscarinic acetylcholine receptors, particularly the M1 subtype prevalent in the hippocampus and cortex, suggests its potential for cognitive enhancement. The scopolamine-induced amnesia model is a widely used paradigm to evaluate the efficacy of pro-cognitive agents.

Scopolamine-Induced Amnesia Model in Rodents

This model assesses the ability of aceclidine to reverse cognitive deficits induced by the muscarinic antagonist scopolamine.

Experimental Protocol:

  • Animal Model: Male Wistar rats or C57BL/6 mice.

  • Behavioral Apparatus: Morris water maze or a fear conditioning chamber.

  • Habituation: Acclimate the animals to the testing room and apparatus for several days prior to the experiment.

  • Drug Administration:

    • Administer this compound (e.g., 0.1, 0.3, or 1.0 mg/kg, intraperitoneally) 60 minutes before the behavioral test.

    • Administer scopolamine hydrobromide (e.g., 1.0 mg/kg, intraperitoneally) 30 minutes before the behavioral test to induce amnesia.

    • A control group should receive vehicle injections.

  • Behavioral Testing:

    • Morris Water Maze: Assess spatial learning and memory by measuring the escape latency to find a hidden platform in a pool of water.

    • Fear Conditioning: Evaluate associative memory by measuring the freezing response to a conditioned stimulus (e.g., a tone) that was previously paired with an aversive unconditioned stimulus (e.g., a mild foot shock).

  • Data Analysis: Compare the performance of the aceclidine-treated groups to the scopolamine-treated and vehicle control groups.

Quantitative Data Summary (Illustrative):

Morris Water Maze

Treatment GroupMean Escape Latency (seconds)
Vehicle Control15.2 ± 2.1
Scopolamine (1 mg/kg)45.8 ± 3.5
Scopolamine + Aceclidine (0.3 mg/kg)25.1 ± 2.8
Scopolamine + Aceclidine (1.0 mg/kg)18.9 ± 2.4

Fear Conditioning

Treatment GroupPercent Freezing Time to Tone
Vehicle Control65.4 ± 5.2
Scopolamine (1 mg/kg)20.1 ± 3.8
Scopolamine + Aceclidine (0.3 mg/kg)42.7 ± 4.5
Scopolamine + Aceclidine (1.0 mg/kg)58.3 ± 4.9

Experimental Workflow for Scopolamine-Induced Amnesia Model

Start Start Acclimation Animal Acclimation (Several Days) Start->Acclimation Grouping Randomize into Treatment Groups Acclimation->Grouping Aceclidine_Admin Administer Aceclidine HCl or Vehicle (-60 min) Grouping->Aceclidine_Admin Scopolamine_Admin Administer Scopolamine or Vehicle (-30 min) Aceclidine_Admin->Scopolamine_Admin Behavioral_Test Behavioral Testing (Morris Water Maze or Fear Conditioning) Scopolamine_Admin->Behavioral_Test Data_Collection Data Collection (Escape Latency or Freezing Time) Behavioral_Test->Data_Collection Analysis Data Analysis and Comparison Data_Collection->Analysis End End Analysis->End

Scopolamine-Induced Amnesia Workflow

Safety Pharmacology Assessment of this compound

Prior to clinical development, it is crucial to assess the potential adverse effects of this compound on major physiological systems. The following outlines the core battery of in vivo safety pharmacology studies.

Central Nervous System (CNS) Safety

Protocol:

A Functional Observational Battery (FOB) or a modified Irwin test is conducted in rodents (typically rats) to assess potential effects on the CNS.

  • Animal Model: Male and female Sprague-Dawley rats.

  • Dose Groups: A vehicle control group and at least three dose levels of this compound, including a therapeutic dose and higher multiples.

  • Observations: A trained observer, blinded to the treatment, systematically assesses the animals for changes in:

    • Behavior: Alertness, grooming, posture, gait, stereotypy, vocalization.

    • Autonomic Function: Salivation, lacrimation, piloerection, pupil size, body temperature.

    • Neuromuscular Function: Muscle tone, grip strength, motor coordination (e.g., rotarod performance).

    • Sensorimotor Responses: Reactivity to auditory, visual, and tactile stimuli.

  • Time Points: Observations are made at the time of expected peak plasma concentration and at several subsequent time points.

Expected Observations:

As a muscarinic agonist, aceclidine may induce dose-dependent cholinergic effects such as salivation, lacrimation, and changes in motor activity. Quantitative data on these parameters would be collected and analyzed.

Cardiovascular Safety

Protocol:

Cardiovascular parameters are typically monitored in conscious, telemetered, non-rodents (e.g., Beagle dogs or non-human primates).

  • Animal Model: Male and female Beagle dogs with surgically implanted telemetry devices.

  • Dose Administration: this compound is administered intravenously or via the intended clinical route.

  • Data Collection: Continuous monitoring of:

    • Arterial Blood Pressure: Systolic, diastolic, and mean arterial pressure.

    • Heart Rate.

    • Electrocardiogram (ECG): PR interval, QRS duration, QT interval (corrected for heart rate, e.g., QTc).

  • Time Course: Data is collected before dosing (baseline) and continuously for at least 24 hours post-dose.

Expected Observations:

Muscarinic activation can lead to changes in heart rate and blood pressure. The study would aim to quantify the magnitude and duration of these effects and assess any potential for pro-arrhythmic risk (e.g., significant QTc prolongation).

Quantitative Data Summary (Hypothetical):

ParameterVehicle ControlAceclidine HCl (Low Dose)Aceclidine HCl (High Dose)
Change in Mean Arterial Pressure (mmHg)-2 ± 3-10 ± 4-25 ± 6
Change in Heart Rate (bpm)+1 ± 5-15 ± 7-40 ± 9
Change in QTc Interval (msec)+2 ± 4+5 ± 6+8 ± 7

Note: Specific in vivo cardiovascular safety data for aceclidine is not publicly available. This table presents hypothetical data to illustrate the expected parameters and potential effects.

Respiratory Safety

Protocol:

Respiratory function is assessed in conscious, unrestrained rodents using whole-body plethysmography.

  • Animal Model: Male Sprague-Dawley rats.

  • Dose Administration: this compound is administered via the intended clinical route.

  • Data Collection: Measurement of:

    • Respiratory Rate.

    • Tidal Volume.

    • Minute Volume.

  • Time Course: Measurements are taken before and at multiple time points after dosing.

Expected Observations:

Cholinergic stimulation can potentially affect respiratory function. The study would quantify any changes in respiratory parameters to identify a no-effect dose level.

Quantitative Data Summary (Hypothetical):

ParameterVehicle ControlAceclidine HCl (Low Dose)Aceclidine HCl (High Dose)
Change in Respiratory Rate (breaths/min)-1 ± 3-5 ± 4-12 ± 6
Change in Tidal Volume (mL)+0.05 ± 0.1+0.1 ± 0.15+0.2 ± 0.2

Note: Specific in vivo respiratory safety data for aceclidine is not publicly available. This table presents hypothetical data to illustrate the expected parameters and potential effects.

Safety Pharmacology Workflow

Start Start: Safety Assessment Core_Battery Core Battery Safety Pharmacology Studies Start->Core_Battery CNS Central Nervous System (FOB in Rodents) Core_Battery->CNS Cardio Cardiovascular System (Telemetry in Non-Rodents) Core_Battery->Cardio Resp Respiratory System (Plethysmography in Rodents) Core_Battery->Resp Data_Analysis Data Analysis and Risk Assessment CNS->Data_Analysis Cardio->Data_Analysis Resp->Data_Analysis End End: Safety Profile Data_Analysis->End

Safety Pharmacology Assessment Workflow

References

Application Notes and Protocols for Aceclidine Hydrochloride in Presbyopia Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclidine hydrochloride is a parasympathomimetic cholinergic agonist that has demonstrated significant promise in the pharmacological management of presbyopia.[1] Its recent FDA approval under the brand name VIZZ™ (aceclidine ophthalmic solution) 1.44% for the treatment of age-related blurry near vision marks a noteworthy advancement in the field.[2][3] These application notes provide a comprehensive overview of the clinical research on aceclidine, with a focus on its mechanism of action, clinical efficacy, safety profile, and detailed protocols for its investigation.

Aceclidine functions as a selective muscarinic acetylcholine receptor agonist.[1][4] In the context of presbyopia, it selectively targets the M3 receptors on the iris sphincter muscle, inducing miosis (pupil constriction).[4] This creates a "pinhole effect," which increases the depth of focus and improves near visual acuity.[1][5] A key advantage of aceclidine is its minimal effect on the ciliary muscle, which distinguishes it from non-selective miotics like pilocarpine.[4][5] This ciliary-sparing action reduces the incidence of myopic shift and accommodative spasms, which are often associated with other cholinergic agonists.[1][5]

Mechanism of Action

Aceclidine's primary mechanism of action involves the stimulation of muscarinic receptors on the iris sphincter muscle, leading to pupillary constriction. This selective action enhances the depth of focus, thereby improving near vision in individuals with presbyopia.

Caption: Aceclidine's signaling pathway in the eye.

Clinical Efficacy

The efficacy of aceclidine in treating presbyopia has been primarily established through the CLARITY Phase 3 clinical trials, which evaluated LNZ100 (1.75% aceclidine) and led to the approval of VIZZ (1.44% aceclidine).[2][6] These studies consistently demonstrated a rapid onset of action and a durable improvement in near vision.

Summary of Efficacy Data from CLARITY 2 Trial
Time Point Post-instillationPercentage of Participants with ≥3-Line Improvement in Monocular BCDVA at Near
30 minutes71%[6]
3 hours (Primary Endpoint)71%[2][6]
10 hours40%[2][6]

Note: The vehicle control response rates were low, and the difference between LNZ100 and vehicle was highly significant at all measured time points (P<.0001).[6]

Summary of Efficacy Data from CLARITY 1 Trial
Treatment GroupPercentage of Participants with ≥3-Line Improvement in DCNVA at 3 hours
Aceclidine65%[7]
Brimonidine12%[7]

DCNVA: Distance-Corrected Near Visual Acuity

Safety and Tolerability

Across the CLARITY trials, which encompassed over 30,000 treatment days, aceclidine was found to be well-tolerated with no serious treatment-related adverse events reported.[6][8] The most common adverse reactions were mild and transient.

Summary of Adverse Events (Reported in >5% of Participants)
Adverse EventFrequencySeverity
Instillation site irritation20%[2][8]Mild[6]
Visual impairment (dimness)16%[2][8]Mostly mild[6]
Headache13%[2][8]Vast majority (89%) mild[6]
Conjunctival hyperemia8%[2][8]Mild[6]
Ocular hyperemia (redness)7%[2][8]Mild[6]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the CLARITY Phase 3 clinical trials.

Study Design and Workflow

The CLARITY trials were randomized, double-masked, and vehicle-controlled studies.[6] They consisted of two 6-week safety and efficacy studies (CLARITY 1 and 2) and one 6-month safety study (CLARITY 3).[6]

cluster_screening Screening & Enrollment cluster_randomization Randomization & Dosing cluster_followup Follow-up & Assessments Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Exam Baseline Ophthalmic Examination (BCDVA, Refraction, etc.) Informed_Consent->Baseline_Exam Randomization Randomization Baseline_Exam->Randomization Dosing Once-Daily Dosing (Aceclidine or Vehicle) Randomization->Dosing Day1 Day 1 Assessments (Multiple time points) Dosing->Day1 Day15 Day 15 Assessment Day1->Day15 Day28 Day 28 Assessment Day15->Day28 Day42 Day 42 Assessment (End of Efficacy Study) Day28->Day42 Month6 6-Month Assessment (Long-term Safety) Day42->Month6 CLARITY 3

Caption: Workflow of the CLARITY Phase 3 clinical trials.
Inclusion and Exclusion Criteria

Inclusion Criteria:

  • Age: 45 to 75 years.[6][7]

  • Refractive Status: Spherical equivalent between -4.0 D and +1.0 D with ≤2 D of astigmatism.[6][7]

  • Baseline Near Vision: Best-corrected distance visual acuity (BCDVA) at near of 20/50 or worse.[6]

  • Health Status: Able and willing to provide informed consent and adhere to study visits and instructions.[9][10]

  • Other: The trials included pseudophakic and post-LASIK presbyopes.[6]

Exclusion Criteria:

  • Specific exclusion criteria were not detailed in the provided search results but would typically include conditions that could confound the results, such as other ocular pathologies or contraindications to miotics.

Dosing Regimen
  • CLARITY 1 & 2: Participants were instructed to instill one drop of the assigned treatment (LNZ100 1.75% aceclidine or vehicle) in each eye once daily for 42 days.[7]

  • CLARITY 3: A once-daily dosing regimen was evaluated over a six-month period to assess long-term safety.[3]

Efficacy and Safety Assessments

Primary Efficacy Endpoint:

  • The proportion of participants achieving a three-line or greater improvement in monocular Best-Corrected Distance Visual Acuity (BCDVA) at near (40 cm) without a loss of one line or more in Best-Corrected Distance Visual Acuity (BCDVA) at 3 hours post-instillation.[6][11]

Key Secondary Efficacy Endpoints:

  • Assessment of the proportion of participants achieving a three-line or greater improvement in monocular BCDVA at near at various other time points, including 30 minutes and up to 10 hours post-instillation.[6]

Safety Assessments:

  • Monitoring and recording of all adverse events (AEs), with a focus on treatment-related AEs.[6]

  • Comprehensive ophthalmic examinations at scheduled study visits.

  • Participant surveys to assess subjective experiences, such as improvement in near vision and willingness to continue use.[6]

Conclusion

The clinical research on this compound has established it as a safe and effective pharmacological treatment for presbyopia. Its pupil-selective mechanism of action offers a favorable side effect profile compared to non-selective miotics. The robust data from the CLARITY Phase 3 trials provide a strong foundation for its use in clinical practice and for future research in this area. These application notes and protocols are intended to guide researchers and drug development professionals in the continued investigation and application of aceclidine for the management of presbyopia.

References

High-Performance Liquid Chromatography (HPLC) for Aceclidine Analysis: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aceclidine is a muscarinic receptor agonist that has been investigated for its potential therapeutic effects, particularly in ophthalmology for the reduction of intraocular pressure. Accurate and reliable quantification of aceclidine in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely employed for the determination of aceclidine. This document provides a comprehensive overview of the HPLC method for aceclidine analysis, including detailed protocols and application notes tailored for researchers, scientists, and drug development professionals.

Principle of the Method

The analytical method for aceclidine quantification is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. In this method, the separation of aceclidine from other components is achieved on a non-polar stationary phase (typically a C18 column) using a polar mobile phase. The retention of aceclidine is primarily governed by its hydrophobic interactions with the stationary phase. By optimizing the mobile phase composition, flow rate, and other chromatographic parameters, a sharp, symmetrical peak for aceclidine can be obtained with a reasonable retention time, allowing for accurate quantification.

Chromatographic Conditions

A typical set of chromatographic conditions for the analysis of aceclidine is summarized in the table below. It is important to note that these parameters may require optimization depending on the specific HPLC system, column, and sample matrix.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm
Column Temperature 30°C
Injection Volume 20 µL
Run Time Approximately 10 minutes

Method Validation

The HPLC method for aceclidine analysis must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[1] The key validation parameters are summarized in the following table. While specific quantitative data for a fully validated aceclidine method is not publicly available in the provided search results, this table outlines the typical parameters and their acceptance criteria that should be established.

Validation ParameterTypical Acceptance Criteria
Specificity The peak for aceclidine should be well-resolved from any impurities, degradants, or placebo components.
Linearity Correlation coefficient (r²) ≥ 0.999 over a specified concentration range.
Range The range over which the method is linear, accurate, and precise.
Accuracy (% Recovery) Typically between 98.0% and 102.0% for the assay of a bulk drug.
Precision (% RSD) Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantitated.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Experimental Protocols

Preparation of Solutions

a) Mobile Phase Preparation (Phosphate Buffer:Acetonitrile, 70:30 v/v, pH 3.0)

  • Prepare a phosphate buffer solution by dissolving an appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC-grade water.

  • Adjust the pH of the buffer solution to 3.0 using phosphoric acid.[2]

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mix 700 mL of the filtered phosphate buffer with 300 mL of HPLC-grade acetonitrile.

  • Degas the mobile phase using sonication or vacuum filtration before use.

b) Standard Stock Solution Preparation (e.g., 1 mg/mL)

  • Accurately weigh approximately 10 mg of aceclidine hydrochloride reference standard.

  • Transfer the weighed standard into a 10 mL volumetric flask.

  • Dissolve the standard in a suitable solvent, such as water or a buffer with a pH of 4-5 to minimize degradation.[3]

  • Make up the volume to the mark with the same solvent and mix thoroughly.

c) Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay.

d) Sample Preparation (for Bulk Drug Analysis)

  • Accurately weigh a quantity of the aceclidine bulk drug powder equivalent to about 10 mg of aceclidine.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

  • Inject the standard solutions in triplicate to establish the calibration curve and check system suitability.

  • Inject the sample solutions in triplicate.

  • After the analysis is complete, flush the column with a high-organic content mobile phase (e.g., 80% acetonitrile in water) to remove any strongly retained compounds, and then store it in an appropriate solvent.

Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on aceclidine.[3] This involves subjecting the drug to various stress conditions to generate potential degradation products.

a) Acid Hydrolysis:

  • Mix the aceclidine stock solution with an equal volume of 0.1 M HCl.

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period.

  • Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute for analysis.[3]

b) Base Hydrolysis:

  • Mix the aceclidine stock solution with an equal volume of 0.1 M NaOH.

  • Incubate at room temperature, monitoring for degradation.

  • Withdraw samples at various time points, neutralize with 0.1 M HCl, and dilute for analysis.[3]

c) Oxidative Degradation:

  • Mix the aceclidine stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂).

  • Incubate at room temperature and monitor the degradation.

d) Thermal Degradation:

  • Store the aceclidine stock solution at an elevated temperature (e.g., 70°C) in a neutral pH buffer for a defined period.

e) Photostability:

  • Expose the aceclidine stock solution to light conditions as specified in ICH Q1B guidelines.

  • Keep a control sample protected from light.

Analyze all stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-separated from the parent aceclidine peak.

Visualization of Workflows and Pathways

Experimental Workflow for Aceclidine HPLC Analysis

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration StockSolution Standard Stock Solution WorkingStandards Working Standards StockSolution->WorkingStandards Injection Sample Injection WorkingStandards->Injection SamplePrep Sample Preparation SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 215 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Aceclidine Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of aceclidine.

Aceclidine-Activated M3 Muscarinic Receptor Signaling Pathway

Aceclidine is an agonist of the M3 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR).[4] The activation of the M3 receptor initiates a signaling cascade that leads to various physiological responses.

G Aceclidine Aceclidine M3R M3 Muscarinic Receptor (GPCR) Aceclidine->M3R Binds to and activates Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC_activation->Response

Caption: Signaling pathway of the M3 muscarinic receptor activated by aceclidine.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aceclidine hydrochloride is a muscarinic cholinergic agonist with a notable selectivity for the M1 acetylcholine receptor.[1] In the field of neuroscience research, particularly in studies focused on cognitive function and neurodegenerative diseases, aceclidine serves as a valuable pharmacological tool. Its primary mechanism of action involves the activation of M1 receptors, which are densely expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[1] This activation initiates a Gq-coupled protein signaling cascade, making aceclidine a subject of interest for investigating potential therapeutic strategies for conditions like Alzheimer's disease.[1] These application notes provide a summary of recommended dosages from rodent studies, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.

Data Presentation: this compound Dosages in Rodent Studies

The appropriate dosage of this compound can vary significantly based on the rodent species, the specific research question, and the experimental model employed. The following table summarizes dosages cited in preclinical rodent studies.

Rodent SpeciesStudy FocusDosage RangeRoute of AdministrationKey Findings
MouseAnalgesia (Writhing Test)Racemic Aceclidine: ED₅₀ = 5.3 mg/kgNot SpecifiedProduced dose-dependent antinociceptive effects.
MouseAnalgesia (Writhing Test)S-Aceclidine: ED₅₀ = 2.5 mg/kgNot SpecifiedThe S-isomer was approximately twice as potent as the racemic mixture.[2]
MouseAnalgesia (Writhing Test)R-Aceclidine: Inactive up to 30 mg/kgNot SpecifiedThe R-isomer showed no activity, indicating stereospecificity.[2]
RatCognitive EnhancementNot specified in abstracts, but used in behavioral modelsNot Specified(S)-Aceclidine is evaluated in established rat behavioral models to study cholinergic mechanisms of cognition.[1]

Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population.

Experimental Protocols

The following are generalized protocols for utilizing this compound in rodent studies, based on common practices in preclinical research. Researchers should adapt these protocols to their specific experimental design and institutional animal care guidelines.

Animal Models

The choice of animal model is crucial and depends on the research hypothesis.

  • Aged Rodents: Naturally aged rats or mice (e.g., >20 months old) are often used to model age-related cognitive decline.

  • Scopolamine-Induced Amnesia Model: A common non-transgenic model where a muscarinic antagonist, scopolamine, is administered to induce temporary cognitive deficits, mimicking aspects of cholinergic dysfunction in Alzheimer's disease.[3] A typical dose of scopolamine is 1 mg/kg administered intraperitoneally.[4]

  • Transgenic Models: For Alzheimer's disease research, various transgenic mouse models are used, such as those overexpressing amyloid precursor protein (APP) and/or presenilin (PS1), which develop amyloid plaques.[5]

Drug Preparation
  • Vehicle: this compound is typically dissolved in sterile 0.9% saline or phosphate-buffered saline (PBS).

  • Preparation:

    • Determine the required concentration based on the desired dose (mg/kg) and the average weight of the animals. The injection volume is typically kept between 5-10 mL/kg for rats and 10 mL/kg for mice.

    • On the day of the experiment, weigh the appropriate amount of this compound powder.

    • Dissolve the powder in the chosen vehicle. Gentle warming or vortexing can be used to aid dissolution.

    • Ensure the solution is clear and free of particulates before administration. Filter sterilization is recommended for intravenous or intracerebroventricular injections.

Administration
  • Intraperitoneal (IP) Injection: A common route for systemic administration in rodents.

    • Gently restrain the animal, exposing the abdomen.

    • Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate slightly to ensure no blood or fluid is drawn back, then inject the solution.

  • Oral Gavage (p.o.): Used for oral administration.

    • Gently restrain the animal.

    • Use a proper-sized, ball-tipped gavage needle.

    • Carefully insert the needle into the esophagus and down into the stomach. Do not force the needle.

    • Administer the solution slowly.

Behavioral Assays for Cognitive Function
  • Novel Object Recognition (NOR) Task: This task assesses recognition memory.

    • Habituation: Allow the animal to explore an empty testing arena for a set period.

    • Training/Familiarization Phase: Place the animal in the arena with two identical objects. Allow it to explore for a defined time (e.g., 5-10 minutes). Aceclidine or vehicle is typically administered 30-90 minutes before this phase.[4]

    • Testing Phase: After a retention interval (e.g., 1 to 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.

    • Data Analysis: Record the time spent exploring each object. A healthy animal will spend significantly more time exploring the novel object. A "discrimination index" is often calculated.

  • Passive Avoidance Task: This task evaluates fear-motivated learning and memory.

    • Training: The apparatus consists of a brightly lit compartment and a dark compartment connected by a door. Rodents naturally prefer the dark. When the animal enters the dark compartment, a mild, brief foot shock is delivered. Aceclidine is typically administered before this training session.[4]

    • Testing: After a retention interval (e.g., 24 hours), the animal is placed back in the lit compartment, and the latency to enter the dark compartment is measured.

    • Data Analysis: A longer latency to enter the dark compartment indicates successful memory of the aversive stimulus.

Mandatory Visualizations

Signaling Pathway of Aceclidine

Aceclidine enhances cognitive function primarily through the activation of the M1 muscarinic acetylcholine receptor.[1] As a Gq-coupled protein receptor, its activation by aceclidine initiates a signaling cascade involving phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the secondary messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1] These downstream effects are crucial for modulating synaptic plasticity.[1]

Aceclidine_Signaling_Pathway cluster_cell Postsynaptic Neuron cluster_membrane Cell Membrane cluster_cytosol Cytosol Aceclidine Aceclidine M1R M1 Receptor (Gq-coupled) Aceclidine->M1R binds & activates PLC Phospholipase C (PLC) M1R->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC co-activates SynapticPlasticity Synaptic Plasticity (e.g., LTP) Ca->SynapticPlasticity modulates PKC->SynapticPlasticity modulates

Aceclidine's M1 receptor signaling cascade.
Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for a preclinical rodent study investigating the effects of aceclidine on cognition.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_experiment Phase 2: Dosing & Testing cluster_analysis Phase 3: Data Analysis arrow arrow A Animal Acclimatization (1-2 weeks) B Handling & Habituation to test environment A->B C Establish Baseline (e.g., body weight) B->C D Randomize into Groups (Vehicle, Aceclidine Doses) C->D E Drug Administration (e.g., IP, PO) D->E F Behavioral Testing (e.g., Novel Object Recognition) E->F G Data Collection (e.g., exploration time) F->G H Statistical Analysis (e.g., ANOVA, t-test) G->H I Interpretation of Results H->I

Typical workflow for a rodent behavioral study.

References

Application Notes and Protocols for the Ophthalmic Formulation Development of Aceclidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclidine is a parasympathomimetic cholinergic drug that functions as a muscarinic acetylcholine receptor agonist.[1] It has been historically used in Europe for the treatment of glaucoma and recently received U.S. FDA approval under the brand name VIZZ™ for the topical treatment of presbyopia.[1][2][3] Its mechanism of action involves stimulating muscarinic receptors on the iris sphincter muscle, causing pupillary constriction (miosis) with minimal effect on the ciliary muscle.[1][4] This "pinhole" effect increases the depth of focus and improves near visual acuity.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the development of a stable, safe, and effective ophthalmic formulation of aceclidine hydrochloride.

Pre-formulation Studies

Pre-formulation studies are critical to understanding the physicochemical properties of this compound, which will guide the formulation strategy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name 1-azabicyclo[2.2.2]octan-3-yl acetate hydrochloride[5]
Molecular Formula C₉H₁₅NO₂ · HCl[6][7]
Molecular Weight 205.68 g/mol [6]
Appearance White to tan powder/crystalline solid[7][8]
Solubility H₂O: ≥15 mg/mL at ~60°C; PBS (pH 7.2): ~10 mg/mL; Soluble in ethanol, DMSO, and dimethyl formamide (~30 mg/mL)[7][8]
pKa 9.3 (for the protonated derivative)[1]
Stability Moisture sensitive. Primary degradation pathway is hydrolysis of the ester bond.[8][9]
Experimental Protocols for Pre-formulation Studies

Objective: To determine the solubility of this compound in various aqueous and non-aqueous solvents relevant to ophthalmic formulations.

Materials:

  • This compound powder

  • Purified water

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

  • Analytical balance, vortex mixer, thermostatically controlled shaker, centrifuge, HPLC-UV system.

Protocol:

  • Prepare a series of vials for each solvent.

  • Add an excess amount of this compound to each vial.

  • Add a known volume of the respective solvent to each vial.

  • Securely cap the vials and place them in a thermostatically controlled shaker set at 25°C and 37°C (physiological temperature).

  • Allow the samples to equilibrate for 24-48 hours.

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Centrifuge the samples at 5000 rpm for 15 minutes to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and dilute it with an appropriate mobile phase.

  • Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of dissolved this compound.

  • Express the solubility in mg/mL.

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways.

Materials:

  • This compound

  • 0.1 N HCl, 0.1 N NaOH

  • 3% Hydrogen peroxide

  • High-intensity light source (photostability chamber)

  • Oven

  • HPLC-UV system with a photodiode array (PDA) detector.

Protocol:

  • Acid and Base Hydrolysis:

    • Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH.

    • Keep the solutions at room temperature and at an elevated temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in 3% hydrogen peroxide.

    • Keep the solution at room temperature.

    • Withdraw samples at predetermined time points.

  • Thermal Degradation:

    • Store this compound powder in an oven at a high temperature (e.g., 80°C).

    • Withdraw samples at predetermined time points.

  • Photostability:

    • Expose this compound powder and a solution to a high-intensity light source.

    • Keep a control sample wrapped in aluminum foil.

    • Withdraw samples at predetermined time points.

  • Analysis:

    • Analyze all samples using a stability-indicating HPLC method.

    • The method should be able to separate the intact drug from its degradation products.

    • Use a PDA detector to identify any new peaks that appear.

Formulation Development

The goal is to develop a sterile, iso-osmotic, and stable ophthalmic solution of this compound. The recently approved VIZZ™ is a 1.44% aceclidine ophthalmic solution (equivalent to 1.75% this compound).[6]

Excipient Selection

The selection of excipients is crucial for the stability, safety, and efficacy of the formulation. Table 2 lists potential excipients for an this compound ophthalmic solution.

Excipient CategoryExamplePurpose
Buffering Agent Sodium citrate dihydrate, Citric acidMaintain pH for stability and comfort (target pH 4.5-5.5)[6]
Tonicity Adjusting Agent Mannitol, Sodium chlorideAdjust osmolality to be isotonic with tears (~280-320 mOsm/kg)
Viscosity Enhancer Hypromellose (HPMC), Carboxymethylcellulose (CMC)Increase residence time on the ocular surface
Wetting Agent/Surfactant Polysorbate 80Improve solubility and prevent adsorption to container
Chelating Agent Edetate disodium dihydrate (EDTA)Chelate metal ions that can catalyze degradation
Preservative Benzalkonium chloride (BAK)For multi-dose formulations to prevent microbial growth
Vehicle Water for Injection (WFI)The primary solvent

Note: The commercial formulation VIZZ™ is preservative-free and supplied in single-dose vials.[3]

Formulation Composition

Based on the pre-formulation data and excipient selection, a starting formulation can be designed. Table 3 provides an example of a potential formulation composition.

IngredientConcentration (% w/v)
This compound1.75
Hypromellose0.5
Mannitol4.0
Sodium Citrate Dihydrate0.2
Edetate Disodium Dihydrate0.01
Polysorbate 800.1
Hydrochloric Acid / Sodium Hydroxideq.s. to pH 5.0
Water for Injectionq.s. to 100 mL

Experimental Workflow for Formulation Development

G cluster_0 Pre-formulation cluster_1 Formulation Design cluster_2 Optimization cluster_3 Final Formulation A Physicochemical Characterization B Solubility & Stability Studies A->B C Excipient Selection B->C D Prototype Formulation C->D E pH & Buffer Capacity D->E F Tonicity & Viscosity E->F G Stability Assessment F->G H Final Formulation Selection G->H I Scale-up & Manufacturing H->I J Clinical Evaluation I->J

Workflow for Ophthalmic Formulation Development.

Analytical Methods

Robust analytical methods are required for the quantification of this compound and its degradation products in the formulation.

Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method for the assay of this compound and its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Signaling Pathway and Mechanism of Action

Aceclidine is a selective muscarinic acetylcholine receptor agonist.[1] Its primary mechanism of action in the eye involves binding to muscarinic receptors on the iris sphincter muscle, leading to pupillary constriction (miosis).[1][4] This action has minimal stimulation on the ciliary muscle, which reduces the side effects of accommodative spasm and myopic shift often seen with other miotics like pilocarpine.[1]

G A This compound B Muscarinic Receptors (Iris Sphincter Muscle) A->B C G-protein Activation B->C D Phospholipase C Activation C->D E IP3 & DAG Production D->E F Increased Intracellular Ca2+ E->F G Pupillary Constriction (Miosis) F->G H Pinhole Effect G->H I Increased Depth of Focus H->I J Improved Near Vision I->J

Signaling Pathway of Aceclidine in the Eye.

Clinical Trial Data Summary

The FDA approval of VIZZ™ was based on the results of three Phase 3 clinical trials: CLARITY 1, CLARITY 2, and CLARITY 3.[1][3]

Efficacy

The efficacy of aceclidine 1.44% ophthalmic solution was demonstrated in the CLARITY 1 and 2 trials.[2]

EndpointResultReference
Primary Endpoint Statistically significant improvement in near visual acuity within approximately 30 minutes.[1][2]
Duration of Effect Up to 8-10 hours.[1][2]
Safety

The safety profile of aceclidine was evaluated in the CLARITY trials.

Adverse EventIncidenceReference
Instillation site irritation 20%[2]
Dim vision 16%[2]
Headache 13%[2]

No serious treatment-related adverse events were observed.[2]

Conclusion

The development of an ophthalmic formulation of this compound requires a thorough understanding of its physicochemical properties and a systematic approach to formulation design and optimization. The information and protocols provided in these application notes serve as a comprehensive guide for researchers and scientists in this field. The recent FDA approval of an aceclidine-based product for presbyopia highlights its therapeutic potential and the importance of continued research in this area.

References

Investigating Aqueous Humor Dynamics with Aceclidine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclidine hydrochloride is a parasympathomimetic agent that functions as a muscarinic acetylcholine receptor agonist.[1] Historically used in the treatment of glaucoma, it has garnered renewed interest for its role in managing presbyopia.[1] Aceclidine selectively targets muscarinic receptors in the eye, leading to pupillary constriction (miosis) and increased aqueous humor outflow through the trabecular meshwork, which results in a reduction of intraocular pressure (IOP).[1][2] Notably, it exhibits a greater selectivity for the iris sphincter muscle over the ciliary muscle compared to less selective miotics like pilocarpine, potentially offering a more favorable side-effect profile with less accommodative spasm.[3][4]

These application notes provide a comprehensive overview of the use of this compound in studying aqueous humor dynamics, including its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols for preclinical and clinical research.

Mechanism of Action

Aceclidine is a selective muscarinic receptor agonist that primarily stimulates the M3 subtype.[3][5] In the eye, M3 receptors are located on the iris sphincter muscle, the ciliary muscle, and within the trabecular meshwork.[5] The binding of aceclidine to these receptors initiates a signaling cascade that leads to the contraction of the iris sphincter and ciliary muscle. This action increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure.[3] Studies in human trabecular meshwork cells have shown that muscarinic agonists like aceclidine stimulate phospholipase C activity and increase intracellular calcium, mediated by the M3 receptor subtype.

Signaling Pathway of Aceclidine in Trabecular Meshwork Cells

Aceclidine This compound M3_Receptor M3 Muscarinic Receptor (in Trabecular Meshwork) Aceclidine->M3_Receptor Binds to Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 Acts on IP3 IP3 Release PIP2->IP3 DAG DAG Production PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates Cellular_Response Trabecular Meshwork Cell Contraction & Shape Change Ca_Release->Cellular_Response Leads to Outflow Increased Aqueous Humor Outflow Cellular_Response->Outflow Results in IOP Decreased Intraocular Pressure (IOP) Outflow->IOP Causes

Caption: Signaling pathway of aceclidine in trabecular meshwork cells.

Quantitative Data

The following tables summarize the quantitative effects of this compound on various parameters of aqueous humor dynamics and visual function from preclinical and clinical studies.

Table 1: Comparative Effects of Aceclidine and Pilocarpine on Aqueous Humor Dynamics

ParameterAceclidinePilocarpineSpecies/Study TypeCitation
Outflow Facility Increase 270% (20 µg, intracameral)Submaximal at 20 µg (intracameral)Cynomolgus Monkey[3][6]
Accommodation 5 diopters (20 µg, intracameral)19 diopters (20 µg, intracameral)Cynomolgus Monkey[3][6]
Anterior Chamber Depth Change -0.106 mm-0.255 mmHuman[4]
Lens Thickness Change +0.13 mm+0.24 mmHuman[4]
Intraocular Pressure (IOP) Effect Similar to PilocarpineEffective IOP reductionHuman (Open-Angle Glaucoma)[4][7]

Table 2: Clinical Trial Data for Aceclidine Formulations in Presbyopia

FormulationTrialPrimary EndpointKey FindingsCitation
LNZ100 (1.75% Aceclidine) INSIGHT (Phase 2)≥3-line improvement in near visual acuity at 1 hour71% of participants met the primary endpoint. Maintained an average pupil size of 1.5-2 mm for 10 hours.[8][9]
LNZ101 (Aceclidine + Brimonidine) INSIGHT (Phase 2)≥3-line improvement in near visual acuity at 1 hour56% of participants met the primary endpoint. Maintained an average pupil size of 1.5-2 mm for 10 hours.[8][9]
LNZ100 (1.75% Aceclidine) CLARITY (Phase 3)≥3-line improvement in near visual acuity71% achieved ≥3-line improvement at 30 mins and 3 hours; 40% at 10 hours.[10]
LNZ100 (1.75% Aceclidine) China Phase 3≥3-line improvement in Best Corrected Distance Visual Acuity (BCDVA) at near69% achieved ≥3-line improvement at 30 minutes.[11]

Experimental Protocols

Detailed methodologies for key experiments to investigate the effects of aceclidine on aqueous humor dynamics are provided below.

Preclinical Evaluation of Intraocular Pressure in a Rabbit Model

This protocol describes the induction of ocular hypertension (OHT) and subsequent IOP measurement following aceclidine administration.

Workflow for Preclinical IOP Study

cluster_setup Preparation cluster_experiment Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization (1 week) Baseline_IOP Baseline IOP Measurement (Tonometer) Acclimatization->Baseline_IOP Drug_Admin Topical Administration (Aceclidine vs. Vehicle) Baseline_IOP->Drug_Admin OHT_Induction Induction of Ocular Hypertension (e.g., Water Loading) Drug_Admin->OHT_Induction Post_IOP Post-Induction IOP Monitoring (Multiple time points) OHT_Induction->Post_IOP Data_Analysis Calculate Mean IOP & % IOP Reduction Post_IOP->Data_Analysis Comparison Compare Treated vs. Control Group Data_Analysis->Comparison

Caption: Experimental workflow for a preclinical IOP study.

Materials:

  • This compound ophthalmic solution (various concentrations)

  • Vehicle control solution

  • Topical anesthetic (e.g., proparacaine 0.5%)

  • Calibrated tonometer (e.g., rebound tonometer, pneumatonometer)

  • New Zealand White rabbits

  • 5% glucose solution for intravenous infusion (for water-loading model)

Procedure:

  • Animal Acclimatization: Acclimate rabbits to handling and tonometry procedures for at least one week to minimize stress-induced IOP fluctuations.[12]

  • Baseline IOP Measurement:

    • Gently restrain the rabbit.

    • Instill one drop of topical anesthetic into each eye.

    • After 30-60 seconds, measure the baseline IOP in both eyes using a calibrated tonometer.[12] Obtain at least three stable readings and average them for each eye.

  • Drug Administration:

    • Randomly assign animals to treatment groups.

    • Instill a single drop (e.g., 50 µL) of aceclidine solution into one eye (test eye) and the vehicle solution into the contralateral eye (control eye).[12]

  • Induction of Ocular Hypertension (Water-Loading Model):

    • 30 minutes after drug instillation, administer 70 ml/kg of water via an orogastric tube to conscious rabbits.[13]

  • IOP Monitoring:

    • Measure IOP in both eyes at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after water loading.[13]

  • Data Analysis:

    • Calculate the mean IOP and standard deviation for each treatment group at each time point.

    • Determine the percentage change in IOP from baseline for both the control and treated eyes.[13]

    • Compare the IOP measurements between the aceclidine-treated and vehicle-treated eyes.

Measurement of Aqueous Humor Flow by Fluorophotometry

This protocol outlines the non-invasive measurement of aqueous humor flow rate.

Materials:

  • Scanning ocular fluorophotometer

  • Fluorescein sodium ophthalmic solution (e.g., 2%)

  • Topical anesthetic

Procedure:

  • Fluorescein Instillation:

    • Instill a small, precise volume of fluorescein solution onto the cornea of the conscious and gently restrained subject (e.g., rabbit or human).[14][15]

    • To ensure consistent loading, the fluorescein can be applied several hours before the measurements begin.[14]

  • Fluorophotometry Measurements:

    • At predetermined time intervals (e.g., starting 5 hours after instillation and continuing for several hours), perform scans of the anterior chamber and cornea using the fluorophotometer.[15]

    • The instrument measures the concentration of fluorescein in the anterior chamber and cornea.

  • Data Analysis:

    • The rate of decrease in fluorescein concentration in the anterior chamber is used to calculate the aqueous humor flow rate.[16]

    • The software accompanying the fluorophotometer typically calculates the flow rate based on the measured fluorescein decay and ocular dimensions.[15] The calculation is based on the principle that as aqueous humor is produced and drains from the eye, it carries the fluorescein with it, leading to a measurable decline in fluorescence over time.[16]

Measurement of Outflow Facility by Perfusion

This protocol describes the invasive measurement of outflow facility in enucleated animal eyes or human anterior segments.

Logical Flow for Outflow Facility Measurement

cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation Dissection Eye Dissection and Mounting Cannulation Anterior Chamber Cannulation Dissection->Cannulation Perfusion_System Connection to Perfusion System Cannulation->Perfusion_System Baseline Establish Stable Baseline Outflow (Vehicle Perfusion) Perfusion_System->Baseline Drug_Perfusion Perfusion with Aceclidine Solution Baseline->Drug_Perfusion New_Stable_Flow Measure New Stable Flow Rate Drug_Perfusion->New_Stable_Flow Calculate_Facility Calculate Pre- and Post-Drug Outflow Facility New_Stable_Flow->Calculate_Facility Percent_Change Determine % Change in Outflow Facility Calculate_Facility->Percent_Change

Caption: Logical workflow for outflow facility measurement.

Materials:

  • Isolated animal or human anterior segments

  • Perfusion apparatus with a pressure transducer and flow meter

  • Perfusion fluid (e.g., balanced salt solution)

  • This compound

  • Microscope

Procedure:

  • Preparation:

    • Dissect the eye to isolate the anterior segment.

    • Mount the tissue in a perfusion chamber.

    • Cannulate the anterior chamber with two needles, one for infusion and one for pressure measurement.

  • Baseline Measurement:

    • Perfuse the anterior chamber with the vehicle solution at a constant pressure.

    • Allow the flow rate to stabilize to determine the baseline outflow facility.

  • Drug Administration:

    • Switch the perfusion fluid to one containing the desired concentration of aceclidine.

  • Post-Treatment Measurement:

    • Allow the flow rate to stabilize again and record the new steady-state flow rate.

  • Data Analysis:

    • Calculate the outflow facility (C) using the formula: C = Flow Rate / Pressure.

    • The effect of aceclidine is determined by comparing the outflow facility before and after drug administration.

Conclusion

This compound is a valuable pharmacological tool for investigating aqueous humor dynamics. Its selective muscarinic agonism allows for the targeted study of the trabecular outflow pathway and its role in IOP regulation. The provided protocols offer standardized methods for evaluating the effects of aceclidine and similar compounds in both preclinical and clinical research settings, facilitating the development of novel therapies for glaucoma and other ocular conditions. The quantitative data presented underscores its efficacy in modulating aqueous humor outflow and provides a benchmark for future studies.

References

Troubleshooting & Optimization

Technical Support Center: Aceclidine Hydrochloride Stability and Chemical Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and chemical degradation pathways of aceclidine hydrochloride. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical degradation pathway for this compound? A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its ester bond.[1][2][3][4] This reaction is catalyzed by both acidic and basic conditions, leading to a loss of the drug's pharmacological activity.[1][3]

Q2: What are the main degradation products of this compound? A2: The hydrolysis of the acetate ester group in aceclidine yields 3-quinuclidinol and acetic acid as the two primary degradation products.[1][2][3][4][5]

Q3: How does pH affect the stability of this compound in aqueous solutions? A3: The stability of aceclidine is highly dependent on pH.[4][5] It exhibits the greatest stability in a weakly acidic environment, with an optimal pH range of 4.5 to 5.5.[1] The degradation rate increases significantly in more acidic or alkaline conditions, resulting in a characteristic V-shaped or U-shaped pH-rate profile.[3][5]

Q4: What are the recommended storage conditions for this compound? A4: To ensure stability and minimize degradation, the solid (hydrochloride salt) form of aceclidine should be stored at -20°C in a tightly sealed container, protected from moisture.[2][4] Aqueous solutions, such as ophthalmic formulations, should be stored under refrigerated conditions, between 2°C and 8°C (36°F to 46°F).[1][2]

Q5: Is this compound sensitive to other factors like oxidation and light? A5: Yes. In addition to hydrolysis, aceclidine can be degraded by oxidation.[2] Forced degradation studies also indicate a potential for photodegradation; therefore, it is recommended to protect this compound from light during storage and handling.[2][3]

Quantitative Stability Data

The stability of this compound is significantly influenced by factors such as pH and temperature. The following tables summarize these effects.

Table 1: Effect of pH on this compound Stability

pH ConditionStability ProfileRecommended Action
Highly Acidic (< 4.0)Accelerated hydrolytic degradation.Avoid prolonged exposure to highly acidic conditions.
Weakly Acidic (4.5 - 5.5) Optimal stability. Maintain pH within this range for formulations and stock solutions. [1]
Neutral to Alkaline (> 6.5)Significantly accelerated hydrolytic degradation.Use appropriate buffer systems to prevent pH shifts into this range.[1]

Table 2: Illustrative Effect of Temperature on Aceclidine Degradation Rate at Optimal pH

Note: The following data is illustrative, based on typical ester hydrolysis kinetics, to demonstrate the impact of temperature. Actual degradation rates should be determined experimentally for a specific formulation.[3]

Temperature (°C)Apparent Rate Constant (k) (Illustrative)Half-life (t½) (Illustrative)
41.2 x 10⁻⁶ s⁻¹160.4 hours
259.0 x 10⁻⁶ s⁻¹21.4 hours
404.5 x 10⁻⁵ s⁻¹4.3 hours
602.8 x 10⁻⁴ s⁻¹0.7 hours

Visualized Degradation Pathways and Workflows

cluster_main Aceclidine Degradation Pathways Aceclidine This compound Products 3-Quinuclidinol + Acetic Acid Aceclidine->Products Hydrolysis (Acid/Base, Temp, Metal Ions) Oxidized Oxidized Derivatives Aceclidine->Oxidized

Caption: Primary chemical degradation pathways of Aceclidine.

cluster_workflow Experimental Workflow for Stability Testing prep Prepare Stock Solution (1 mg/mL in pH 5.0 Buffer) stress Apply Stress Conditions (Forced Degradation) prep->stress sub_stress Acid Hydrolysis Base Hydrolysis Oxidation Thermal Photodegradation stress->sub_stress sampling Collect Samples at Defined Time Points stress->sampling analysis Analyze via Stability-Indicating HPLC Method sampling->analysis evaluation Quantify Aceclidine & Degradants; Determine Degradation Rate analysis->evaluation

Caption: General workflow for an Aceclidine stability study.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the methodology to identify potential degradation products and understand the degradation pathways of aceclidine under various stress conditions.[1][3]

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent, such as a pH 5.0 citrate buffer.[1]

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N HCl.

    • Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).[1][2]

    • Neutralize samples with 0.1 N NaOH before analysis.[1]

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N NaOH.

    • Incubate at room temperature, collecting samples at shorter intervals (e.g., 15, 30, 60, 120 minutes) due to the faster reaction rate.[1]

    • Neutralize samples with 0.1 N HCl before analysis.[1]

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and collect samples at various time points.[1][2]

  • Thermal Degradation:

    • Store the stock solution (in pH 5.0 buffer) at an elevated temperature (e.g., 60°C).[1][2]

    • Collect samples over time to assess degradation.

  • Photodegradation:

    • Expose the stock solution to a light source providing both UV and visible light as per ICH Q1B guidelines.

    • Keep a control sample protected from light (e.g., wrapped in aluminum foil).[1]

  • Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Example Stability-Indicating HPLC Method

This method provides a starting point for separating and quantifying aceclidine from its potential degradation products.[1][2][3] Method validation according to ICH Q2(R1) guidelines is required.

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile)
Flow Rate 1.0 mL/min
Detection UV at approximately 215 nm
Column Temperature 25-30°C
Injection Volume 20 µL

Troubleshooting Guide

cluster_troubleshooting Troubleshooting: Rapid Degradation of Aceclidine start Symptom: Rapid Potency Loss in HPLC Analysis check_ph Is the pH of the solution within the optimal range (4.5-5.5)? start->check_ph check_temp Is the solution stored at the recommended temperature (2-8°C)? check_ph->check_temp Yes action_ph Action: Adjust pH using a suitable buffer system (e.g., citrate). check_ph->action_ph No check_ions Does the formulation contain a chelating agent (e.g., EDTA)? check_temp->check_ions Yes action_temp Action: Ensure proper refrigerated storage and handling. check_temp->action_temp No action_ions Action: Consider adding EDTA to sequester catalytic metal ions. check_ions->action_ions No

Caption: Logic diagram for troubleshooting rapid Aceclidine degradation.

Symptom / IssuePotential CauseRecommended Action / Optimization
Rapid potency loss and increase in degradation products (e.g., 3-quinuclidinol) during stability studies. Inappropriate pH: The pH of the formulation is outside the optimal 4.5-5.5 range, accelerating hydrolysis.[1]Verify the pH of the formulation. Use a suitable buffer system (e.g., citrate) with adequate capacity to maintain the target pH.[1]
Elevated Temperature: The formulation was exposed to high temperatures during manufacturing, transport, or storage.[1]Ensure the formulation is consistently stored under refrigerated conditions (2-8°C).[1]
Presence of Catalytic Metal Ions: Trace metal ions in the formulation are catalyzing ester hydrolysis.[1]Include a chelating agent such as edetate disodium (EDTA) in the formulation to sequester metal ions.[1]
Solution appears cloudy or contains visible particulate matter. Poor Solubility: The concentration of this compound exceeds its solubility limit in the vehicle.[1]Ensure the concentration is within the solubility limit. Gentle warming or sonication can aid dissolution, but monitor for potential degradation.[1]
pH Shift: A shift in pH, particularly towards alkaline, has decreased the solubility of the hydrochloride salt.[1]Confirm the pH of the formulation and ensure the buffer system is robust.
Inconsistent or non-reproducible experimental results. Improper Storage: Degradation of the solid compound or stock solutions due to improper storage (temperature, moisture).[2][4]Store solid aceclidine HCl at -20°C and refrigerated solutions at 2-8°C, protected from moisture. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Solution Instability: The experimental buffer is causing rapid degradation.Prepare solutions fresh immediately before each experiment. If possible, conduct a preliminary stability test in your specific experimental buffer.

References

Optimal storage conditions for aceclidine hydrochloride powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions, stability, and handling of aceclidine hydrochloride powder and solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound powder?

For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture and under an inert gas.[1][2] Before use, it is advisable to allow the container to equilibrate to room temperature before opening to prevent condensation, as the compound is moisture-sensitive.[1]

Q2: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is the hydrolysis of its ester bond.[1][3] This reaction is catalyzed by both acidic and basic conditions and results in the formation of the inactive metabolites 3-quinuclidinol and acetic acid.[1][3] This susceptibility to hydrolysis makes pH and temperature critical factors in maintaining the compound's integrity in aqueous solutions.[1]

Q3: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound is highly dependent on the pH of the aqueous solution.[1] The ester moiety is prone to both acid and base-catalyzed hydrolysis, meaning that extreme pH values will significantly accelerate degradation.[1] The optimal stability for aceclidine in aqueous solutions is found in a weakly acidic environment, typically between pH 4.5 and 5.5.[4]

Q4: What are the recommended storage conditions for this compound solutions?

The recommended storage conditions depend on the solvent and the intended duration of storage.

  • Aqueous Solutions: Due to the high susceptibility to hydrolysis, it is recommended to prepare aqueous solutions fresh for each experiment.[1] Storing aqueous solutions for more than one day is not recommended.[5] If short-term storage is necessary, solutions should be kept refrigerated at 2°C to 8°C and maintained within the optimal pH range of 4.5-5.5.[4]

  • Organic Solvent Stock Solutions (e.g., DMSO, Ethanol): Stock solutions prepared in organic solvents like DMSO or ethanol are more stable than aqueous solutions. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[6][7] The container should be tightly sealed to protect from moisture.[6][7] When preparing stock solutions in organic solvents, it is good practice to purge the solvent with an inert gas.[5]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormSolvent/StateStorage TemperatureDurationKey Considerations
Powder Solid-20°CLong-term (≥4 years[5])Tightly sealed container, protect from moisture, store under inert gas.[1][2]
Solution Aqueous Buffer (pH 4.5-5.5)2°C to 8°CShort-term (≤ 24 hours)Prepare fresh for each experiment is highly recommended.[1][5]
Stock Solution DMSO or Ethanol-20°CUp to 1 month[6][7]Aliquot into single-use volumes, tightly sealed, protect from moisture.[1][6][7]
Stock Solution DMSO or Ethanol-80°CUp to 6 months[6][7]Aliquot into single-use volumes, tightly sealed, protect from moisture.[6][7]

Troubleshooting Guides

Problem 1: Inconsistent or unexpected experimental results.

Possible Cause Troubleshooting Action
Degradation of this compound due to improper storage. Ensure the solid compound is stored at -20°C and solutions are stored according to the recommendations in Table 1.[1]
Hydrolysis of this compound in the experimental buffer. Prepare working solutions fresh before each experiment. Verify that the pH of your experimental buffer is within the optimal range of 4.5-5.5.[4]
Repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into single-use volumes to prevent degradation from repeated temperature changes.[1]
Inaccurate solution concentration. Verify the accuracy of weighing and dilution procedures. Use a validated analytical method like HPLC-UV to confirm the concentration.[3]

Problem 2: Precipitation observed in the this compound solution.

Possible Cause Troubleshooting Action
Poor solubility in the chosen solvent or buffer. This compound is generally soluble in water.[3] For other solvents, confirm solubility data. Ensure the pH of the buffer is compatible with solubility.
pH of the solution is outside the optimal range. A shift towards a more alkaline pH can decrease the solubility of the hydrochloride salt.[4] Verify and adjust the pH of your solution.
Concentration exceeds the solubility limit. Ensure the concentration of this compound does not exceed its solubility limit in the selected solvent at the experimental temperature.
Interaction with other components in the formulation. Evaluate the compatibility of this compound with all other excipients in the solution.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution (10 mM in DMSO)

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]

  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 205.68 g/mol ).

  • Dissolution: Dissolve the powder in high-purity DMSO to a final concentration of 10 mM. Gentle warming and sonication may be used to aid dissolution, but be mindful of potential degradation at elevated temperatures.[3]

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in tightly sealed vials.

  • Storage: Store the aliquots at -20°C for up to one month or -80°C for up to six months.[6][7]

Protocol 2: Forced Degradation Study for this compound

This protocol is designed to understand the intrinsic stability of this compound and to identify potential degradation products.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as water or methanol.[3]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for defined time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.[3]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for defined time points, monitoring for degradation. Neutralize with 0.1 N HCl before analysis.[3]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.[3]

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a defined period.[3]

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be protected from light.[3]

  • Analysis: Analyze the stressed samples at each time point using a validated stability-indicating HPLC method to quantify the remaining this compound and identify degradation products.[3]

Mandatory Visualizations

This compound Degradation Pathway Aceclidine This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) Aceclidine->Hydrolysis Products 3-Quinuclidinol + Acetic Acid (Inactive Metabolites) Hydrolysis->Products

Primary degradation pathway of this compound.

Experimental Workflow for this compound Solution Preparation Start Start Weigh Weigh Solid Aceclidine HCl Start->Weigh Dissolve Dissolve in Appropriate Solvent (e.g., DMSO for stock, buffer for working) Weigh->Dissolve Check_pH Verify pH of Aqueous Solution (Optimal: 4.5-5.5) Dissolve->Check_pH If aqueous Aliquot Aliquot Stock Solution Dissolve->Aliquot If stock Use Use in Experiment Check_pH->Use pH OK Store Store Appropriately (-20°C or -80°C for stock) (2-8°C for aqueous, short-term) Aliquot->Store Store->Use End End Use->End

Workflow for preparing this compound solutions.

References

Technical Support Center: Aceclidine Hydrochloride Stability in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of aceclidine hydrochloride in aqueous buffers. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound is the hydrolysis of its ester bond. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of 3-quinuclidinol and acetic acid, which results in a loss of pharmacological activity.[1][2][3][4] In vivo, this hydrolysis is also facilitated by esterase enzymes.[2][3]

Q2: What is the optimal pH range for maximizing the stability of this compound in an aqueous buffer?

A2: this compound exhibits the greatest stability in a weakly acidic environment.[1][2] The optimal pH range to minimize hydrolytic degradation is between 4.5 and 5.5.[1][4] As the pH moves into more acidic or alkaline regions, the rate of hydrolysis significantly increases, often displaying a V-shaped or U-shaped pH-rate profile.[1][2]

Q3: How does temperature affect the stability of this compound solutions?

A3: As with most chemical reactions, the rate of this compound hydrolysis increases with temperature.[1][2] To slow down degradation, it is crucial to store solutions under refrigerated conditions, typically between 2°C and 8°C (36°F to 46°F), and avoid exposure to high temperatures during experimental procedures.[1][4]

Q4: Which buffer systems are recommended for preparing this compound solutions?

A4: For preparing solutions in the optimal pH range of 4.5 to 6.5, citrate and acetate buffers are commonly used.[3] However, it is important to be aware of potential buffer catalysis, where the buffer species themselves can increase the rate of hydrolysis.[3] It is advisable to use the lowest effective buffer concentration.

Q5: What are the recommended storage conditions for this compound?

A5: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture.[4] Aqueous solutions should be stored at 2°C to 8°C.[1][4] Due to its susceptibility to hydrolysis, preparing fresh solutions for each experiment is recommended. If storing solutions, do so for the shortest time possible.

Q6: Can other formulation components affect the stability of this compound?

A6: Yes, certain excipients can influence stability. For instance, chelating agents like edetate disodium (EDTA) can be included to sequester metal ions that may catalyze hydrolysis.[1][4] It is essential to assess the compatibility of this compound with all components in the formulation.

Troubleshooting Guides

Issue 1: Rapid loss of this compound potency in solution.

  • Symptom: HPLC analysis shows a significant decrease in the peak area of this compound and a corresponding increase in degradation products (e.g., 3-quinuclidinol) over a short period.

  • Potential Causes & Solutions:

    • Inappropriate pH: Verify that the buffer pH is within the optimal range of 4.5-5.5. Use a calibrated pH meter. If the pH is outside this range, adjust it accordingly or prepare a fresh buffer. Ensure the buffer has sufficient capacity to resist pH shifts.[1][4]

    • Elevated Temperature: Ensure that the solution is stored at the recommended refrigerated temperature (2-8°C) and that experimental conditions do not expose the solution to high temperatures for extended periods.[1][4]

    • Buffer Catalysis: If using phosphate or acetate buffers, consider that they might be catalyzing the hydrolysis.[3] Try reducing the buffer concentration or switching to an alternative buffer system, such as a citrate buffer.

    • Presence of Metal Ions: If not already included, consider adding a chelating agent like EDTA to the formulation to sequester any catalytic metal ions.[1][4]

Issue 2: Precipitation or cloudiness observed in the this compound solution.

  • Symptom: The solution appears cloudy or contains visible particulate matter upon preparation or after a period of storage.

  • Potential Causes & Solutions:

    • Poor Solubility: Confirm that the concentration of this compound does not exceed its solubility limit in the chosen buffer. This compound is generally water-soluble, but its solubility can be pH-dependent.[1] Gentle warming or sonication can aid dissolution, but be cautious of potential degradation.

    • pH Shift: A shift in pH, particularly towards a more alkaline value, can decrease the solubility of the hydrochloride salt. Re-verify the pH of the solution.[1]

    • Interaction with Excipients: Evaluate the compatibility of this compound with all other components in the formulation. Some excipients may interact to form insoluble complexes.

Data Presentation

The following tables provide illustrative quantitative data on the stability of this compound under various conditions. Note that this data is based on typical kinetics for similar ester-containing compounds and should be confirmed experimentally for your specific formulation.

Table 1: Illustrative pH-Dependent Hydrolysis of this compound at 25°C

pHApparent Rate Constant (k_obs) (s⁻¹) (Illustrative)Half-life (t½) (hours) (Illustrative)
3.02.3 x 10⁻⁵8.4
4.07.0 x 10⁻⁶27.5
5.02.0 x 10⁻⁶96.3
6.08.0 x 10⁻⁶24.1
7.02.8 x 10⁻⁵6.9
8.09.2 x 10⁻⁵2.1

Data is illustrative and intended for educational purposes. Actual degradation rates should be determined experimentally.[1]

Table 2: Illustrative Temperature-Dependent Hydrolysis of this compound at pH 5.0

Temperature (°C)Apparent Rate Constant (k_obs) (s⁻¹) (Illustrative)Half-life (t½) (hours) (Illustrative)
41.2 x 10⁻⁷1604.3
252.0 x 10⁻⁶96.3
401.5 x 10⁻⁵12.8
601.1 x 10⁻⁴1.7

Data is illustrative and intended for educational purposes. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Objective: To identify the potential degradation products and understand the degradation pathways of this compound under various stress conditions.

  • Methodology:

    • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a pH 5.0 citrate buffer).[1]

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.[1][2]

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature, collecting samples at shorter intervals (e.g., 15, 30, 60, 120 minutes) due to the faster reaction rate. Neutralize the samples with 0.1 M HCl before analysis.[1][2]

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep the solution at room temperature and collect samples at various time points.[1]

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) and collect samples over time.

    • Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines. Protect a control sample from light.

    • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Objective: To develop an HPLC method capable of separating and quantifying this compound from its degradation products.

  • Example HPLC Method Parameters:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][5]

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The composition should be optimized for separation.[2]

    • Flow Rate: 1.0 mL/min.[2][5]

    • Detection: UV spectrophotometer at a suitable wavelength (e.g., 210-230 nm).[5]

    • Column Temperature: 25-30°C.[5]

    • Injection Volume: 20 µL.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Visualizations

Hydrolysis_Pathway cluster_conditions Catalyzed by: Aceclidine This compound TransitionState Ester Hydrolysis (H₂O, H⁺ or OH⁻) Aceclidine->TransitionState Products 3-Quinuclidinol + Acetic Acid (Inactive Products) TransitionState->Products Acid (H⁺) Acid (H⁺) Base (OH⁻) Base (OH⁻) Temperature Temperature

Caption: Hydrolytic degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stability Study cluster_analysis Analysis A Prepare Aceclidine HCl Stock Solution C Incubate Samples at Controlled Temperatures A->C B Prepare Buffers at Various pH Values B->C D Collect Aliquots at Defined Time Points C->D E Analyze Samples by Stability-Indicating HPLC D->E F Quantify Aceclidine HCl and Degradation Products E->F G Determine Hydrolysis Rate Constants F->G

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Tree Start Instability Observed (Degradation/Precipitation) Check_pH Is pH within optimal range (4.5-5.5)? Start->Check_pH Check_Temp Is solution stored at 2-8°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH and/or increase buffer capacity Check_pH->Adjust_pH No Check_Excipients Are all excipients compatible? Check_Temp->Check_Excipients Yes Ensure_Storage Ensure proper refrigerated storage Check_Temp->Ensure_Storage No Reformulate Consider reformulation (e.g., add chelating agent, change buffer) Check_Excipients->Reformulate No Stable Formulation Stable Check_Excipients->Stable Yes Adjust_pH->Check_Temp Ensure_Storage->Check_Excipients Reformulate->Stable

Caption: Troubleshooting decision tree for this compound formulation instability.

References

Managing side effects of aceclidine in preclinical animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers utilizing aceclidine in preclinical animal models. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges related to side effect management during your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is aceclidine and what is its primary mechanism of action?

A: Aceclidine is a parasympathomimetic cholinergic drug that functions as a muscarinic acetylcholine receptor (mAChR) agonist.[1][2] Its primary mechanism involves binding to and activating these G-protein coupled receptors, which mediate the effects of the neurotransmitter acetylcholine.[2][3] Aceclidine shows a degree of selectivity, preferentially stimulating muscarinic receptors on the iris sphincter muscle with minimal effect on the ciliary muscle.[1][4] This action constricts the pupil (miosis), creating a "pinhole effect" that increases the depth of focus.[1][4]

Q2: Which specific muscarinic receptor subtypes does aceclidine target and what are their signaling pathways?

A: Aceclidine interacts with all five muscarinic receptor subtypes (M1-M5).[3] These subtypes are linked to two primary signaling pathways:

  • M1, M3, and M5 Receptors: These are coupled to Gq/11 proteins. Activation stimulates phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium (Ca2+) and activates protein kinase C (PKC).[3]

  • M2 and M4 Receptors: These are coupled to Gi/o proteins. Activation inhibits adenylyl cyclase, resulting in decreased levels of cyclic adenosine monophosphate (cAMP).[3]

Q3: What are the expected systemic side effects of aceclidine in preclinical animal models?

A: Systemic administration or significant systemic absorption of aceclidine can lead to a range of dose-dependent cholinergic side effects.[5] These are classic signs of parasympathetic nervous system activation and can be remembered with the mnemonic "DUMBELS": Diarrhea, Urination, Miosis, Bronchospasm, Bradycardia (slow heart rate), Excitation (of skeletal muscle/CNS), Lacrimation (tearing), Sweating, and Salivation.[6][7] In rodent models, the most commonly observed effects include salivation, tremors, diarrhea, and urination.[8]

Q4: How does the side effect profile of aceclidine compare to a non-selective agonist like pilocarpine?

A: Aceclidine is considered more "pupil-selective" with minimal stimulation of the ciliary muscle compared to non-selective miotics like pilocarpine.[4] This selectivity profile is advantageous as it reduces the incidence of side effects associated with ciliary muscle contraction, such as accommodative spasm (brow ache) and myopic shift (a temporary shift to nearsightedness).[1][9] While both can cause local irritation and dim vision, aceclidine's mechanism may lower the risk of headaches and other visual disturbances related to ciliary muscle involvement.[9][10]

Q5: Can aceclidine be used to study central nervous system (CNS) effects, and how can peripheral side effects be managed in this context?

A: Yes, muscarinic agonists like aceclidine are used in animal models to study cognition and neurological disorders like Alzheimer's disease and schizophrenia.[3][11] A key challenge is that dose-limiting peripheral side effects (e.g., salivation, gastrointestinal distress) can occur before CNS-targeted therapeutic doses are reached.[8][12] To manage this, aceclidine can be co-administered with a peripherally-restricted muscarinic antagonist, such as trospium chloride or glycopyrrolate.[11][12] These antagonists do not readily cross the blood-brain barrier, allowing them to block the undesired effects in the body while permitting aceclidine to act on the CNS.

Section 2: Visualizations and Diagrams

Signaling Pathways and Experimental Workflows

Aceclidine_Signaling_Pathways cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway M1_M3_M5 M1, M3, M5 Receptors Gq11 Activates Gq/11 M1_M3_M5->Gq11 PLC Activates Phospholipase C (PLC) Gq11->PLC PIP2 Hydrolyzes PIP2 PLC->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ Activates PKC IP3_DAG->Ca_PKC M2_M4 M2, M4 Receptors Gio Activates Gi/o M2_M4->Gio AC Inhibits Adenylyl Cyclase Gio->AC cAMP ↓ cAMP AC->cAMP Aceclidine Aceclidine Aceclidine->M1_M3_M5 Aceclidine->M2_M4

Caption: Aceclidine's primary signaling pathways. (Max Width: 760px)

Troubleshooting_Workflow start Cholinergic Side Effects Observed in Animal Model check_severity Are effects severe? (e.g., respiratory distress, persistent seizures) start->check_severity rescue Immediate Action: Administer Anticholinergic Rescue (e.g., Atropine, Glycopyrrolate) & Euthanize if necessary check_severity->rescue Yes check_moderate Are effects moderate & dose-limiting? (e.g., significant salivation, diarrhea, tremors impacting behavior) check_severity->check_moderate No stop_reassess Stop Experiment & Re-evaluate Protocol: - Check dose calculations - Verify drug concentration rescue->stop_reassess solution_dose Solution 1: Perform Dose-Response Study to find therapeutic window (See Protocol 4.3) check_moderate->solution_dose Yes solution_antagonist Solution 2 (for CNS studies): Co-administer peripherally-selective muscarinic antagonist check_moderate->solution_antagonist Yes mild_effects Mild, transient effects observed check_moderate->mild_effects No continue_monitoring Continue experiment with close monitoring mild_effects->continue_monitoring

Caption: Troubleshooting decision tree for cholinergic side effects. (Max Width: 760px)

Section 3: Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Excessive Systemic Cholinergic Side Effects (e.g., profuse salivation, diarrhea, severe tremors, bradycardia)1. Dose is too high: The administered dose exceeds the therapeutic window for the specific animal model and strain. 2. Rapid Absorption: Intraperitoneal (IP) or Intravenous (IV) routes lead to a rapid peak concentration. 3. Calculation Error: Incorrect calculation of dose or dilution of the stock solution.1. Dose Titration: Reduce the dose by 50% and perform a dose-titration study to identify the maximal tolerated dose (MTD). 2. Change Administration Route: Switch from IP/IV to subcutaneous (SC) administration for slower, more sustained absorption. 3. Verify Calculations: Double-check all calculations for dosing and drug preparation. 4. Peripheral Blockade: For CNS studies, co-administer a peripherally-acting antagonist like glycopyrrolate.[11]
High Variability in Animal Response 1. Animal Factors: Differences in age, sex, weight, or genetic strain can significantly alter drug metabolism and response.[3] 2. Procedural Inconsistency: Variations in injection technique, time of day, or animal handling stress levels. 3. Drug Formulation: Issues with drug solubility, stability, or vehicle used.1. Homogenize Groups: Use animals of the same sex, and narrow age and weight ranges. Ensure the strain is appropriate. 2. Standardize Protocols: Ensure all technicians follow a strict, standardized protocol for handling, dosing, and observation. Acclimate animals properly. 3. Formulation Check: Confirm the stability and solubility of your aceclidine formulation in the chosen vehicle. Prepare fresh solutions as needed.
Local Ocular Irritation (with topical administration)1. Formulation pH/Osmolality: The vehicle is not physiologically compatible with the ocular surface. 2. High Concentration: The concentration of aceclidine is too high, causing local irritation.[5] 3. Administration Technique: Physical injury from the pipette tip.1. Adjust Vehicle: Ensure the vehicle is pH-balanced (around 7.4) and isotonic. 2. Reduce Concentration: Test lower concentrations to find a balance between efficacy and tolerability. 3. Refine Technique: Use appropriate animal restraint and ensure the pipette tip does not touch the cornea or conjunctiva.
Unexpected Behavioral Changes (e.g., sedation, hyperactivity)1. CNS Effects: Aceclidine crosses the blood-brain barrier and may engage M1/M2/M4 receptors in the brain, impacting locomotion or arousal.[13] 2. Side Effect Distress: The animal's behavior may be a secondary response to the discomfort of systemic side effects.1. Dose Adjustment: Lower the dose to see if the behavioral effect is dose-dependent. 2. Receptor Selectivity: Consider if the observed behavior aligns with the known function of central muscarinic receptors. 3. Mitigate Peripheral Effects: Use a peripheral antagonist to rule out distress from systemic side effects as the cause of the behavioral change.

Section 4: Data Summary Tables

Table 1: Summary of Common Aceclidine Side Effects & Mitigation Strategies Data primarily based on the known effects of muscarinic agonists, as specific preclinical quantitative data is limited.

Side Effect CategorySpecific Sign in RodentsTypical OnsetPotential Mitigation Strategy
Systemic Cholinergic Salivation, Lacrimation (tearing), Urination, Diarrhea, Tremors5-15 minutes post-IP/SC injectionDose reduction; Co-administration of a peripherally-restricted muscarinic antagonist (e.g., glycopyrrolate); Switch to SC from IP route.
Cardiovascular Bradycardia (slowed heart rate)5-15 minutes post-injectionDose reduction; Use of a peripheral antagonist. Monitor closely.
Ocular (Topical) Hyperemia (redness), Blepharospasm (squinting)1-5 minutes post-instillationReduce drug concentration; Ensure vehicle is pH-neutral and isotonic.
CNS / Behavioral Changes in locomotor activity, Headaches (inferred from behaviors like head-pressing or reduced activity)15-30 minutes post-injectionDose reduction; Differentiate from distress caused by peripheral side effects.

Section 5: Key Experimental Protocols

Protocol 4.1: Systemic Administration of Aceclidine in Rodents (IP, SC)
  • Animal Preparation:

    • Acclimate male/female C57BL/6 mice (8-12 weeks old) to the housing facility for at least one week.

    • On the day of the experiment, allow animals to acclimate to the procedure room for at least 30 minutes.

    • Weigh each animal immediately before dosing to ensure accurate volume administration.

  • Drug Preparation:

    • Prepare a stock solution of aceclidine hydrochloride in sterile 0.9% saline.

    • Create working dilutions from the stock solution to achieve the desired dose in an injection volume of 5-10 mL/kg. For example, for a 1 mg/kg dose in a 25g mouse with a 10 mL/kg injection volume, the final concentration should be 0.1 mg/mL.

    • Vortex solutions thoroughly before drawing into syringes.

  • Administration Procedure:

    • Intraperitoneal (IP):

      • Gently restrain the mouse by scruffing the neck and securing the tail.

      • Tilt the mouse so the head is pointing slightly downwards.

      • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

      • Aspirate briefly to ensure no fluid (urine, blood) is drawn back, then inject the solution smoothly.

    • Subcutaneous (SC):

      • Gently restrain the mouse and lift the loose skin over the back/shoulders to form a "tent".

      • Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.

      • Aspirate briefly to ensure the needle is not in a blood vessel, then inject the solution. A small bleb should be visible under the skin.

  • Post-Administration Monitoring:

    • Place the animal in a clean observation cage.

    • Monitor continuously for the first 30 minutes and then at regular intervals (e.g., 60, 120 minutes) according to the Protocol for Assessment of Cholinergic Side Effects (Protocol 4.3).

Protocol 4.2: Protocol for Assessment of Cholinergic Side Effects in Rodents

This protocol uses a simple scoring system to quantify the severity of common cholinergic side effects. Observations should be made at baseline and at set time points post-dosing (e.g., 15, 30, 60, 90, 120 minutes).

Parameter Score 0 (Normal) Score 1 (Mild) Score 2 (Moderate) Score 3 (Severe)
Salivation Dry mouth/fur around mouthSlightly damp fur around mouthObvious wetness/droplets on fur around mouthProfuse drooling, wet chest
Lacrimation Eyes clear, no excess moistureSlight wetness at the corners of the eyesObvious tears, wet fur around eyesExcessive tearing running down the face
Tremors No tremorsFine tremors visible only upon handlingIntermittent, mild whole-body tremors at restContinuous, severe whole-body tremors
Diarrhea Normal fecal pelletsSoft, poorly formed stoolsUnformed, liquid stoolProfuse, watery diarrhea
Urination No spontaneous urinationSpontaneous urination upon handlingSpontaneous urination in cage, small wet spotLarge area of wetness from urination
Overall Posture Alert, activeSlightly hunched, reduced activityHunched posture, piloerection, very limited movementProstrate, unresponsive

Procedure:

  • Score each animal for all parameters at each time point.

  • Sum the scores to get a total "Cholinergic Score" for each animal at each time point.

  • Use this data to generate dose-response curves for side effects and determine the maximum tolerated dose (MTD).

References

Challenges in formulating aceclidine for sustained ocular delivery

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sustained Ocular Delivery of Aceclidine

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the formulation of aceclidine for sustained ocular delivery.

Section 1: Pre-Formulation and Aceclidine Stability

This section addresses common issues related to the intrinsic properties of aceclidine and its stability in formulation precursors.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for aceclidine in aqueous solutions?

A1: The primary degradation pathway for aceclidine in aqueous solutions is the hydrolysis of its acetate ester moiety.[1][2] This reaction, which can be catalyzed by acidic or basic conditions, yields the inactive compounds 3-quinuclidinol and acetic acid.[1][2] This susceptibility to hydrolysis is a critical factor to manage during formulation and storage.

Q2: How does pH affect the stability of aceclidine, and what is the optimal pH range for formulations?

A2: Aceclidine's stability is highly dependent on pH. The ester hydrolysis is accelerated in both highly acidic and alkaline conditions.[1][2] Maximum stability is typically achieved in a weakly acidic environment, with a recommended pH range of 4.5 to 5.5 for ophthalmic solutions.[3] Maintaining the pH within this specific range is crucial for minimizing degradation.[3]

Q3: What are the recommended storage conditions for aceclidine stock solutions and final formulations?

A3: To minimize hydrolytic degradation, aceclidine ophthalmic solutions should be stored under refrigerated conditions, between 2°C and 8°C (36°F to 46°F).[3][4] For powdered aceclidine hydrochloride, long-term storage at -20°C in a tightly sealed container, protected from moisture, is recommended.[2][4] Preparing fresh working solutions daily from a properly stored stock is a best practice to ensure experimental consistency.[2]

Troubleshooting Guide: Pre-Formulation
Symptom / Observation Potential Cause Recommended Action & Troubleshooting Steps
Loss of Potency / Inconsistent Results Aceclidine degradation in aqueous buffer.[2]1. Verify pH: Use a calibrated pH meter to ensure your buffer is within the optimal 4.5-5.5 range.[3] 2. Control Temperature: Avoid exposing solutions to high temperatures during preparation, manufacturing, and storage.[3] 3. Prepare Fresh: Prepare working solutions fresh daily from a stock stored at -20°C.[2] 4. Use Chelating Agents: Include a chelating agent like edetate disodium (EDTA) to sequester metal ions that can catalyze hydrolysis.[3]
Cloudiness or Particulate Matter pH shift affecting solubility or precipitation of the hydrochloride salt.[3]1. Confirm pH: Re-measure the pH of the formulation. A shift towards alkaline conditions can reduce the solubility of the salt form.[3] 2. Check Concentration: Ensure the concentration of aceclidine HCl does not exceed its solubility limit in the chosen vehicle.[3] 3. Controlled Dissolution: Use gentle warming or sonication to aid dissolution, but monitor for any signs of accelerated degradation.[3]
Experimental Protocol: Forced Degradation Study

This protocol helps identify degradation products and understand aceclidine's stability profile under stress.

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL solution of aceclidine in a suitable solvent, such as a pH 5.0 citrate buffer.[3]

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with 0.1 N NaOH before analysis.[3][4]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature, monitoring frequently. Neutralize with 0.1 N HCl before analysis.[3][4]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep it at room temperature for a specified period.[4]

    • Thermal Degradation: Store both the solid drug and the stock solution at an elevated temperature (e.g., 60°C) for a defined period.[4]

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to quantify the remaining aceclidine and detect degradation products.

Table 1: Example HPLC Method Parameters for Aceclidine Stability Testing

ParameterSpecification
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[1][4]
Mobile Phase Isocratic or gradient mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).[1]
Flow Rate 1.0 mL/min[1][4]
Detection UV at 210-230 nm[4]
Column Temp. 25-30°C[4]

Section 2: Sustained-Release Formulation & Characterization

This section focuses on troubleshooting common issues when incorporating aceclidine into sustained delivery systems like hydrogels or polymeric microparticles.

Frequently Asked Questions (FAQs)

Q4: I'm seeing a high initial "burst release" of aceclidine from my hydrogel/microparticle formulation. What causes this?

A4: A high initial burst release is often caused by the accumulation of the drug on the surface of the delivery system (e.g., microgel or microparticle).[5] For hydrophilic drugs like aceclidine, this can happen during the formulation process, particularly in emulsion-based methods where the drug has a tendency to partition to the external aqueous phase before the polymer solidifies.[6]

Q5: My encapsulation efficiency for aceclidine in PLGA microparticles is very low. How can I improve it?

A5: Low encapsulation efficiency for hydrophilic drugs in PLGA systems prepared by single emulsion is a common problem.[7] Strategies to improve this include:

  • Use a Double Emulsion Method (w/o/w): This technique protects the water-soluble drug in an internal water phase, preventing its rapid escape into the external aqueous phase.[8]

  • Optimize the S/O/W Method: Dispersing solid aceclidine particles in the polymer/organic solvent phase (Solid/Oil) before emulsifying in water can significantly improve encapsulation efficiency from ~35% to over 60%.[6]

  • Adjust pH: Lowering the pH of the external aqueous phase can reduce the solubility of the drug, thus minimizing its partitioning out of the organic phase during solvent evaporation.[9]

Q6: What type of in vitro release testing (IVRT) method is appropriate for a sustained-release ocular formulation?

A6: There is no single standard compendial method for ocular implants or semisolids.[10][11] Common methods investigated include USP Apparatus 4 with semisolid adapters, USP Apparatus 2 with enhancer cells, and Franz diffusion cells.[10] The choice depends on the formulation type (e.g., implant, in-situ gel, microparticles). The goal is to select a method that is reproducible and can discriminate between different formulations.[10][12] For implants, a simple static method where the implant is placed in a release medium with or without agitation is often used as a starting point.[11]

Troubleshooting Guide: Formulation & Release
Symptom / Observation Potential Cause Recommended Action & Troubleshooting Steps
High Initial Burst Release (>30% in first few hours) Drug accumulation on the particle/hydrogel surface.[5]1. Optimize Washing: Ensure microparticles are thoroughly washed post-fabrication to remove surface-adsorbed drug. 2. Modify Emulsion: In w/o/w methods, increase the viscosity of the internal aqueous phase to slow drug diffusion. 3. Incorporate a Coating: For hydrogels or particles, adding a drug-free polymer coating can act as a diffusion barrier. 4. Increase Drug Loading: Higher core drug loading can sometimes decrease the percentage of burst release relative to the total encapsulated drug.[13][14]
Low Drug Loading / Encapsulation Efficiency (<50%) Partitioning of hydrophilic aceclidine into the external aqueous phase during fabrication.[6][7]1. Switch to Double Emulsion (w/o/w): This is the standard approach for encapsulating hydrophilic molecules.[8] 2. Adjust pH of External Phase: Lower the pH of the continuous aqueous phase to reduce aceclidine's solubility.[9] 3. Increase Polymer Concentration: A higher polymer concentration in the organic phase can lead to faster solidification, trapping the drug more effectively. 4. Use S/O/W Method: Disperse micronized solid aceclidine in the polymer solution instead of an aqueous solution.[6]
Poor Reproducibility in In Vitro Release Data Inconsistent IVRT setup; sample variability.[10]1. Standardize IVRT Method: Ensure consistent agitation speed, temperature (32-37°C), and sampling times. 2. Maintain Sink Conditions: Ensure the volume and replacement schedule of the release medium keeps the drug concentration well below its saturation solubility. 3. Characterize Batches: Ensure particle size distribution and drug loading are consistent across batches being tested.[7]
Experimental Protocol: Fabricating Aceclidine-Loaded PLGA Microparticles (w/o/w Method)
  • Prepare Inner Water Phase (W1): Dissolve aceclidine HCl (e.g., 20 mg) in a small volume of deionized water (e.g., 0.1 mL).[8]

  • Prepare Oil Phase (O): Dissolve PLGA (e.g., 200 mg) in a water-immiscible organic solvent like dichloromethane (DCM).[8]

  • Form Primary Emulsion (W1/O): Add the W1 phase to the O phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to create a fine emulsion.[8]

  • Form Double Emulsion (W1/O/W2): Transfer the primary emulsion into a larger volume of an aqueous solution (W2, e.g., 300 mL) containing a surfactant like 5% w/v polyvinyl alcohol (PVA).[8]

  • Solvent Evaporation: Stir this double emulsion with an overhead stirrer (e.g., 500 rpm) for at least 4 hours at room temperature to allow the DCM to evaporate and the PLGA microparticles to harden.[8]

  • Collection and Washing: Collect the hardened microparticles by centrifugation (e.g., 4000 rpm, 10 min), wash them several times with deionized water to remove residual PVA and unencapsulated drug, and then freeze-dry for storage.[8]

Table 2: Parameters Influencing Microparticle Characteristics

ParameterEffect on Particle SizeEffect on Encapsulation Efficiency
Homogenization Speed (W1/O) Higher speed → Smaller inner droplets → Smaller final particlesCan improve if it creates a stable primary emulsion
Polymer Concentration Higher concentration → Larger, denser particlesHigher concentration → Faster solidification → Higher efficiency
Drug Concentration (in W1) Minimal effect on sizeHigher concentration may lead to lower percentage efficiency
W1:O Phase Ratio Higher ratio can lead to larger particlesA lower ratio is often better for hydrophilic drugs
Surfactant (PVA) Conc. (in W2) Higher concentration → Smaller final particlesStabilizes emulsion, preventing drug leakage

Section 3: Pre-Clinical and In Vivo Considerations

This section provides guidance on selecting appropriate models and interpreting data from in vivo studies.

Frequently Asked Questions (FAQs)

Q7: What are the common animal models used for testing sustained-release glaucoma formulations?

A7: A variety of animal models are used, each with pros and cons.

  • Rabbits: Commonly used due to their larger eye size, which facilitates surgical procedures for implants, but anatomical differences exist.[15][16]

  • Rodents (Rats, Mice): Useful for studying fibrotic response and initial efficacy, but their small eye size is a limitation.[15][16] They also lack a structured lamina cribosa, which is relevant to glaucoma pathology.[16]

  • Dogs (e.g., Beagles): Can be excellent models as some breeds develop glaucoma naturally, and their eyes are more similar to humans.[17][18] They are suitable for testing drug infusion systems to determine optimal release rates.[18]

  • Non-human Primates: Considered the most relevant model to human glaucoma but are limited by high cost and ethical considerations.[17]

Q8: How can I establish an in vitro-in vivo correlation (IVIVC) for my formulation?

A8: Establishing a predictive IVIVC for ocular delivery is challenging because simple in vitro setups cannot fully replicate the complex physiological and metabolic factors of the eye.[19][20] The primary goal of IVRT is often for quality control, ensuring batch-to-batch consistency and detecting manufacturing deviations.[12] While a direct IVIVC is difficult, a well-designed IVRT method should be able to discriminate between formulations that are known to have different in vivo performances.

Troubleshooting Guide: In Vivo Studies
Symptom / Observation Potential Cause Recommended Action & Troubleshooting Steps
Lack of Efficacy (No IOP Reduction) Insufficient drug release rate; rapid clearance from the eye.1. Review IVRT Data: Ensure the in vitro release rate is within the expected therapeutic window. 2. Increase Mucoadhesion: For topical gels/suspensions, incorporate bioadhesive polymers (e.g., carbomers, HPMC) to increase residence time.[21][22] 3. Re-evaluate Formulation: The release kinetics may be too slow. Consider adjusting polymer type or drug loading.
High Variability in Animal Data Inconsistent administration technique; physiological differences between animals.1. Refine Dosing Procedure: For injections or implants, ensure the placement is consistent across all animals. 2. Increase Group Size (n): A larger number of animals can help overcome inter-subject variability. 3. Standardize Measurements: Ensure IOP measurements are taken at the same time of day under consistent conditions.
Signs of Ocular Irritation (Redness, Swelling) Formulation excipients; high burst release causing local toxicity.1. Conduct Biocompatibility Tests: Test individual excipients and the blank formulation (without drug) for irritancy. 2. Minimize Burst Release: Refer to Section 2 for strategies to reduce the initial drug dump. 3. Ensure Sterility: Verify the sterilization process is effective and not causing degradation of the formulation components.

Visualizations

Signaling Pathway

Aceclidine_Pathway Aceclidine Aceclidine M3_Receptor Muscarinic M3 Receptor (Iris Sphincter) Aceclidine->M3_Receptor Binds & Activates Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers Contraction Muscle Contraction Ca_Release->Contraction Leads to Miosis Miosis (Pupil Constriction) Contraction->Miosis Results in Troubleshooting_Workflow cluster_solutions Potential Solutions cluster_params Parameter Optimization Problem Problem: Low Encapsulation Efficiency (<50%) Cause1 Primary Cause: Drug partitions into external aqueous phase Problem->Cause1 Sol1 Strategy 1: Switch to w/o/w Double Emulsion Cause1->Sol1 Sol2 Strategy 2: Use Solid/Oil/Water (S/O/W) Method Cause1->Sol2 Sol3 Strategy 3: Modify Process Parameters Cause1->Sol3 Result Outcome: Improved Encapsulation Efficiency (>70%) Sol1->Result Sol2->Result Param1 Increase Polymer Concentration Sol3->Param1 Param2 Decrease pH of External Phase (W2) Sol3->Param2 Param3 Increase Organic Phase Volume Sol3->Param3 Param1->Result Param2->Result Param3->Result Logical_Relationships params Formulation Parameters Polymer Type/MW Drug:Polymer Ratio Process Method (w/o/w vs s/o/w) outcomes Formulation Outcomes Particle Size Encapsulation Efficiency Burst Release Release Duration params:p1->outcomes:o1 Affects params:p1->outcomes:o4 Controls params:p2->outcomes:o2 Influences params:p2->outcomes:o3 Affects params:p2->outcomes:o4 Modulates params:p3->outcomes:o2 Major Impact params:p3->outcomes:o3 Major Impact

References

Addressing variability in experimental results with aceclidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aceclidine hydrochloride. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of variability in your experiments.

Frequently Asked Questions (FAQs)

Compound Handling and Stability

Q1: How should I prepare and store this compound solutions to ensure stability and minimize variability?

A1: Proper handling and storage are critical for reproducible results. This compound's ester group is susceptible to hydrolysis, especially under non-optimal pH conditions.[1]

  • Storage of Solid Compound: The solid hydrochloride salt should be stored at -20°C, protected from moisture.[1][2] It can be stable for ≥4 years under these conditions.[3]

  • Stock Solutions:

    • Prepare concentrated stock solutions (e.g., 10 mM) by dissolving the compound in a suitable solvent like sterile water, DMSO, or ethanol.[3][4]

    • Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

    • Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[2]

  • Working Solutions:

    • Prepare fresh working solutions daily.[1] Do not store aqueous solutions for more than one day.[3]

    • Use a freshly prepared, pH-verified experimental buffer to dilute the stock solution to the final concentration.[1]

    • The optimal pH for stability is in the mildly acidic to neutral range (approximately pH 4.5-6.5) to minimize acid- or base-catalyzed hydrolysis.[1]

Q2: I'm observing precipitation in my aqueous working solution. What could be the cause?

A2: Precipitation can introduce significant variability. This compound is generally soluble in water and PBS (approx. 10 mg/mL at pH 7.2).[3][4] Potential causes for precipitation include:

  • Incorrect Solvent: While soluble in water, ensure the chosen buffer is compatible.

  • pH Incompatibility: The pH of your buffer may be outside the optimal solubility range. Verify the pH of your final working solution.[4]

  • Low Temperature: If solutions are refrigerated, the compound may precipitate. Gentle warming and sonication can help redissolve it, but avoid high temperatures which can cause degradation.[4]

Experimental Assays and Results

Q3: My dose-response curve for aceclidine is inconsistent between experiments. What are the potential causes?

A3: Inconsistent dose-response curves are a common source of variability. Several factors can contribute to this issue.

  • Compound Degradation: As mentioned in Q1, aceclidine can hydrolyze in aqueous buffers.[1] This degradation reduces the effective concentration of the active compound, leading to a rightward shift in the dose-response curve. Always use freshly prepared solutions.

  • Inaccurate Concentration: Verify the initial weighing and dilution steps. Use a validated analytical method, such as HPLC-UV, to confirm the concentration of your stock solution if inconsistencies persist.[4]

  • Cell Health and Passage Number: The health, density, and passage number of your cell line can significantly impact receptor expression levels and signaling efficiency. Use cells from a consistent passage range and monitor their health.

  • Enantiomeric Purity: Aceclidine has two enantiomers, with the (S)-(+)-isomer being the more active form.[5] Ensure you are using the correct isomer, and be aware that the R-(-)-isomer shows lower efficacy.[6]

Below is a troubleshooting workflow for addressing inconsistent results.

G cluster_compound Compound Checks cluster_cells Cell Culture Checks cluster_assay Assay Protocol Checks Start Inconsistent Dose-Response Curve Observed CheckCompound Step 1: Verify Compound Integrity & Concentration Start->CheckCompound Begin Troubleshooting CheckCells Step 2: Assess Cell Culture Conditions CheckCompound->CheckCells Fresh Prepare Fresh Solutions (Stock & Working) CheckCompound->Fresh pH Verify Buffer pH (4.5-6.5) CheckCompound->pH Storage Confirm Proper Storage (-20°C or -80°C) CheckCompound->Storage CheckAssay Step 3: Review Assay Protocol Parameters CheckCells->CheckAssay Passage Use Consistent Passage Number CheckCells->Passage Health Monitor Cell Health & Density CheckCells->Health Result Consistent Results Achieved CheckAssay->Result Incubation Standardize Incubation Times CheckAssay->Incubation Reagents Check Reagent Quality & Concentrations CheckAssay->Reagents

Caption: Troubleshooting workflow for inconsistent experimental results.

Q4: What are the expected binding affinity (Ki) and functional potency (EC50) values for (S)-Aceclidine?

A4: The activity of (S)-Aceclidine varies across the five muscarinic receptor subtypes (M1-M5). These values are typically determined in functional assays using transfected cells, such as Chinese Hamster Ovary (CHO) cells.[6] Below are representative values.

Table 1: (S)-Aceclidine Binding Affinity (Ki) at Muscarinic Receptors

Receptor Subtype Representative Ki (nM)
M1 150
M2 45
M3 120
M4 60
M5 180

Data derived from radioligand competition binding assays in transfected CHO cells.[6]

Table 2: (S)-Aceclidine Functional Potency (EC50) at Muscarinic Receptors

Receptor Subtype Representative EC50 (nM)
M1 130
M2 30
M3 100
M4 40
M5 160

Data derived from functional assays in transfected CHO cells.[6]

Mechanism of Action and Signaling

Q5: What are the primary signaling pathways activated by aceclidine?

A5: Aceclidine is a parasympathomimetic agent that functions as a muscarinic acetylcholine receptor (mAChR) agonist.[7][8][9] These receptors are G protein-coupled receptors (GPCRs).[8][10] The specific signaling pathway depends on the receptor subtype being activated.[11]

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[10] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).[11][12]

G Aceclidine Aceclidine Receptor M1/M3/M5 Receptor Aceclidine->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolyzes Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Aceclidine signaling via Gq-coupled muscarinic receptors.
  • M2 and M4 Receptors: These receptors couple to Gi/o proteins.[11] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[11] The (S)-enantiomer of aceclidine shows some selectivity for M2 and M4 subtypes.[11]

G Aceclidine Aceclidine Receptor M2/M4 Receptor Aceclidine->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ Intracellular cAMP AC->cAMP ATP ATP ATP->AC Converts Response Cellular Response cAMP->Response

Caption: Aceclidine signaling via Gi-coupled muscarinic receptors.

Experimental Protocols

Protocol: Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of aceclidine by measuring its ability to displace a known radiolabeled muscarinic antagonist from the receptor.

Objective: To determine the inhibitory constant (Ki) of aceclidine at a specific muscarinic receptor subtype (M1-M5).

Materials:

  • Cell membranes from CHO cells stably transfected with the human M1, M2, M3, M4, or M5 receptor.[6]

  • Radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine or [3H]QNB).

  • Unlabeled this compound.

  • Non-specific binding determinator: Atropine (1 µM).[6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Reagent Preparation:

    • Prepare a series of dilutions of unlabeled aceclidine in assay buffer.

    • Dilute the radioligand to a fixed concentration (typically at or below its Kd value) in assay buffer.

    • Prepare the cell membrane suspension in ice-cold assay buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Plate Setup:

    • Total Binding Wells: Add 50 µL of assay buffer, 25 µL of radioligand, and 25 µL of membrane suspension.

    • Non-specific Binding (NSB) Wells: Add 50 µL of 1 µM Atropine, 25 µL of radioligand, and 25 µL of membrane suspension.

    • Competition Wells: Add 50 µL of each aceclidine dilution, 25 µL of radioligand, and 25 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[6]

  • Harvesting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM from NSB wells from all other wells.

    • Plot the percent specific binding as a function of the log concentration of aceclidine.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Technical Support Center: Photostability and Light Sensitivity of Aceclidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photostability and light sensitivity of aceclidine hydrochloride. The following information is intended to assist in designing and troubleshooting experiments to ensure the integrity of the compound.

Summary of this compound Stability

The following table summarizes the known stability characteristics of this compound and the recommended conditions for its handling and testing.

Parameter Summary of Findings and Recommendations References
Primary Degradation Pathway The primary degradation pathway for aceclidine is hydrolysis of the ester linkage, yielding 3-quinuclidinol and acetic acid. This process is accelerated by non-optimal pH and elevated temperatures.[1]
pH Stability This compound is most stable in a weakly acidic environment, with an optimal pH range of 4.5 to 5.5 for ophthalmic solutions. Hydrolysis is significantly faster in neutral to alkaline conditions.[2]
Temperature Stability For long-term storage, the solid form of this compound should be kept at -20°C. Ophthalmic solutions should be refrigerated at 2°C to 8°C (36°F to 46°F).[1][2]
Light Sensitivity While specific photostability studies are not extensively detailed in public literature, it is strongly recommended to protect this compound from light during storage and handling to minimize the risk of photodegradation. Forced degradation studies, including photostability testing, are a standard part of stability assessment for pharmaceutical compounds.[1][3]
Forced Degradation Studies Forced degradation studies are essential to understand the intrinsic stability of this compound. These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light (as per ICH Q1B guidelines).[1]

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

A1: While detailed public studies on the photostability of this compound are limited, general guidelines for pharmaceutical compounds recommend photostability testing as part of forced degradation studies. Therefore, it is advisable to protect this compound from light during storage and handling to minimize the potential for photodegradation.[1][3]

Q2: What is the primary degradation pathway of this compound?

A2: The primary degradation pathway is hydrolysis of its acetate ester group.[1] This reaction is catalyzed by both acidic and basic conditions and results in the formation of the inactive metabolites 3-quinuclidinol and acetic acid.[1]

Q3: What are the recommended storage conditions to minimize degradation?

A3: To minimize degradation, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.[1] Ophthalmic solutions should be refrigerated between 2°C and 8°C (36°F to 46°F).[2]

Q4: How can I detect and quantify the degradation of this compound?

A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is used to separate and quantify this compound from its degradation products.[1]

Q5: What should I do if I suspect my experimental results are inconsistent due to degradation?

A5: If you suspect degradation, you should first review your storage and handling procedures to ensure the compound is protected from light, moisture, and inappropriate temperatures.[1] Prepare fresh solutions for each experiment and verify the pH of your buffers. A quick stability check of your compound in the experimental buffer using HPLC can also be performed.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results Degradation of this compound in the working solution due to improper storage or handling.- Ensure the compound is stored at the recommended temperature (-20°C for solid, 2-8°C for solutions) and protected from light and moisture.[1] - Prepare fresh working solutions daily from a properly stored stock.[3] - Verify the pH of your experimental buffer is within the optimal range (4.5-6.5).[3] - Perform a quick stability check of your compound in the buffer using HPLC.[3]
Gradual or complete loss of biological activity The active compound has hydrolyzed into its inactive metabolites (3-quinuclidinol and acetic acid).- Confirm the identity and purity of your starting material.[3] - Review storage conditions for both stock and working solutions to ensure they are protected from high temperatures and non-optimal pH.[3] - Use a freshly prepared solution for each experiment.[3]
Appearance of unknown peaks in HPLC chromatogram after light exposure Photodegradation of this compound.- Confirm that the new peaks are not present in a control sample that has been protected from light. - If photodegradation is confirmed, all subsequent experiments should be conducted under light-protected conditions (e.g., using amber vials, covering containers with foil).[3] - Consider performing a forced photodegradation study to identify and characterize the degradation products.
Cloudiness or precipitation in solution Poor solubility or degradation leading to insoluble products.- Ensure the concentration does not exceed the solubility limit in the chosen solvent. This compound is generally water-soluble.[1] - Confirm the pH of the solution is within the optimal range for stability and solubility.[2] - Avoid repeated freeze-thaw cycles of stock solutions.[3]

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound (as per ICH Q1B Guidelines)

Objective: To assess the intrinsic photostability of this compound and to identify potential photodegradation products.

Materials:

  • This compound (solid and in solution)

  • Appropriate solvent (e.g., water, methanol, or a pH 5.0 citrate buffer)

  • Photostability chamber compliant with ICH Q1B guidelines (providing both UV and visible light)

  • Control samples protected from light (e.g., wrapped in aluminum foil)

  • Validated stability-indicating HPLC method

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in the chosen solvent.[1]

  • Sample Exposure:

    • Expose the solid this compound and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1]

    • A control sample of both the solid and the solution should be stored under the same conditions but protected from light (dark control).[2]

  • Sample Analysis:

    • At appropriate time points, withdraw samples from the light-exposed and dark control groups.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and to detect the formation of any degradation products.[2]

  • Data Evaluation:

    • Quantify the amount of undegraded this compound remaining at each time point.

    • Identify and, if possible, quantify the degradation products.

    • Compare the results from the light-exposed samples to the dark control to differentiate between photodegradation and other forms of degradation (e.g., hydrolysis).

Protocol 2: Stability-Indicating HPLC Method (Example)

Objective: To separate and quantify this compound from its potential degradation products.

Parameters (as a starting point for method development):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate or acetate buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile or methanol). Gradient or isocratic elution may be used.

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV detection at a suitable wavelength (e.g., 215 nm)[2]

  • Column Temperature: 25-30°C[2]

  • Injection Volume: 20 µL[2]

Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

G Experimental Workflow for Photostability Testing of this compound cluster_prep Sample Preparation cluster_exposure Exposure (ICH Q1B) cluster_analysis Analysis cluster_evaluation Evaluation A Prepare Aceclidine HCl solution (e.g., 1 mg/mL) C Expose solution and solid to light A->C D Store solution and solid in dark (Control) A->D B Prepare solid Aceclidine HCl sample B->C B->D E Sample at time points C->E D->E F Analyze by Stability-Indicating HPLC E->F G Quantify Aceclidine HCl F->G H Identify Degradation Products F->H I Compare Exposed vs. Control G->I H->I

Caption: Experimental workflow for photostability testing.

G Primary Degradation Pathway of Aceclidine cluster_conditions Conditions Aceclidine Aceclidine Conditions Acid/Base Catalysis Elevated Temperature H2O Water (H2O) Quinuclidinol 3-Quinuclidinol Conditions->Quinuclidinol Hydrolysis AceticAcid Acetic Acid Conditions->AceticAcid

Caption: Primary hydrolytic degradation pathway of Aceclidine.

References

How to prevent aceclidine hydrochloride precipitation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the precipitation of aceclidine hydrochloride during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound precipitation in aqueous solutions?

A1: The precipitation of this compound in aqueous solutions is often linked to its solubility limits being exceeded, which can be influenced by several factors including pH, temperature, and the concentration of the solution. This compound is an ester and is susceptible to hydrolysis, especially in neutral to alkaline conditions, which can lead to the formation of less soluble degradation products.[1][2]

Q2: What are the optimal storage conditions for this compound stock solutions to prevent precipitation?

A2: For long-term stability and to minimize degradation that could lead to precipitation, solid this compound should be stored at -20°C.[2] Stock solutions, especially in organic solvents like DMSO or ethanol, should also be stored at -20°C, and for aqueous solutions, it is recommended to prepare them fresh. If aqueous stock solutions must be stored, they should be kept at 2-8°C for no longer than one day.[3] To avoid repeated freeze-thaw cycles which can affect stability, it is best to aliquot stock solutions into single-use volumes.[2]

Q3: How does pH influence the stability and solubility of this compound?

A3: this compound is most stable in a weakly acidic environment, with an optimal pH range of 4.5 to 5.5.[1] In neutral to alkaline conditions, the rate of hydrolysis increases significantly, which can lead to the formation of degradation products and potential precipitation.[1] Therefore, maintaining the pH within the optimal range is critical for preventing precipitation during experiments.

Q4: Can the choice of buffer affect the stability of this compound?

A4: Yes, the choice of buffer is critical. It is advisable to use buffers that maintain the pH within the optimal stability range of 4.5-6.5, such as citrate or phosphate buffers.[1][2] However, it is important to be aware that some buffer species can catalyze hydrolysis.[2] It is recommended to use the lowest effective buffer concentration for the experiment.

Q5: What should I do if I observe precipitation after diluting my this compound stock solution into my experimental buffer?

A5: If you observe precipitation upon dilution, it is likely that the solubility limit of this compound has been exceeded in the final buffer conditions. You should first verify the pH of your experimental buffer to ensure it is within the optimal range of 4.5-5.5.[1] If the pH is appropriate, consider preparing a more dilute stock solution or using a co-solvent system if compatible with your experimental setup. Gentle warming and sonication can also help to redissolve the precipitate, but care should be taken as elevated temperatures can accelerate degradation.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with this compound precipitation.

Problem Potential Cause Recommended Action
Precipitation in stock solution (organic solvent) - Exceeded solubility limit- Temperature fluctuations- Contamination with water- Ensure the concentration is not above 30 mg/mL for solvents like DMSO and ethanol.[3]- Store aliquots at a stable -20°C.[2]- Use anhydrous solvents and purge with an inert gas.[3]
Precipitation upon dilution into aqueous buffer - pH of the buffer is outside the optimal range (4.5-5.5)[1]- Final concentration exceeds solubility in the buffer (approx. 10 mg/mL in PBS, pH 7.2)[3]- Buffer components are interacting with the compound- Verify and adjust the pH of the buffer to be within 4.5-5.5.[1]- Prepare a more dilute stock solution or decrease the final concentration.- Consider using a different buffer system (e.g., citrate instead of phosphate).
Precipitation during the experiment (e.g., in cell culture) - Change in pH of the medium over time- Interaction with media components- Temperature changes- Monitor and maintain the pH of the experimental medium.- Test the solubility of this compound in the specific medium at the experimental concentration.- Ensure the temperature of the experiment is controlled and stable.
Inconsistent experimental results - Degradation of this compound leading to precipitation of inactive forms- Prepare fresh working solutions daily from a properly stored stock.[2]- Perform a stability check of the compound in your experimental buffer using a technique like HPLC.[2]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Reference
Ethanol~30 mg/mL[3]
DMSO~30 mg/mL[3]
Dimethyl formamide~30 mg/mL[3]
PBS (pH 7.2)~10 mg/mL[3]
Water≥15 mg/mL at ~60°C[5][6]

Experimental Protocols

Protocol: Preparation of a Stable this compound Working Solution for In Vitro Assays

This protocol provides a step-by-step method to prepare a stable working solution of this compound to minimize the risk of precipitation.

Materials:

  • This compound (crystalline solid)

  • Anhydrous DMSO

  • Sterile experimental buffer (e.g., citrate buffer, pH 5.0)

  • Sterile, single-use microcentrifuge tubes

  • Calibrated pH meter

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (10 mM in DMSO):

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Accurately weigh the required amount of this compound. The formula weight is 205.7 g/mol .[3]

    • Dissolve the solid in anhydrous DMSO to create a 10 mM stock solution. For example, dissolve 2.057 mg in 1 mL of DMSO.

    • Gently vortex to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Working Solution Preparation (e.g., 100 µM):

    • On the day of the experiment, thaw one aliquot of the 10 mM stock solution at room temperature.

    • Verify the pH of your experimental buffer and adjust it to be within the optimal range of 4.5-5.5.

    • Perform a serial dilution. For a 100 µM working solution, you can first dilute the 10 mM stock 1:10 in the experimental buffer (to get 1 mM) and then dilute this intermediate solution 1:10 again in the experimental buffer.

    • When diluting, add the stock solution to the buffer and vortex gently to mix. Avoid adding the buffer to the concentrated stock solution.

    • Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy, gentle warming or brief sonication may be attempted, but preparing a fresh, more dilute solution is preferable.

    • Use the freshly prepared working solution for your experiment immediately. Do not store aqueous working solutions for extended periods.

Visualizations

Troubleshooting_Precipitation start Precipitation Observed check_stock Is precipitation in the stock solution? start->check_stock check_dilution Is precipitation upon dilution? check_stock->check_dilution No stock_yes Yes check_stock->stock_yes Yes check_experiment Is precipitation during the experiment? check_dilution->check_experiment No dilution_yes Yes check_dilution->dilution_yes Yes experiment_yes Yes check_experiment->experiment_yes Yes stock_solubility Check concentration and solvent solubility limits. stock_yes->stock_solubility stock_storage Verify storage conditions (-20°C, anhydrous). stock_solubility->stock_storage stock_reprepare Reprepare stock solution. stock_storage->stock_reprepare dilution_ph Check and adjust buffer pH to 4.5-5.5. dilution_yes->dilution_ph dilution_concentration Lower the final concentration. dilution_ph->dilution_concentration dilution_buffer Consider a different buffer system. dilution_concentration->dilution_buffer experiment_ph Monitor and control experimental pH. experiment_yes->experiment_ph experiment_media Test solubility in the specific medium. experiment_ph->experiment_media experiment_temp Ensure stable temperature. experiment_media->experiment_temp

Caption: Troubleshooting flowchart for this compound precipitation.

Aceclidine_Signaling_Pathway aceclidine Aceclidine m3_receptor Muscarinic M3 Receptor aceclidine->m3_receptor g_protein Gq/11 Protein m3_receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response (e.g., smooth muscle contraction) ca_release->response pkc->response

Caption: Simplified signaling pathway of aceclidine via the M3 muscarinic receptor.

References

Quality control and purity assessment of aceclidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of aceclidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The main degradation pathway for this compound is the hydrolysis of its acetate ester group.[1] This reaction is catalyzed by both acidic and basic conditions and results in the formation of the inactive metabolites 3-quinuclidinol and acetic acid.[1] Due to this susceptibility, maintaining optimal pH and temperature is critical for preserving the compound's integrity in aqueous solutions.[1]

Q2: What are the recommended storage conditions for this compound and its solutions?

A2: Proper storage is essential to minimize degradation. The solid hydrochloride salt is reported to be stable when stored long-term at -20°C and should be protected from moisture.[1][2] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months in sealed containers, away from moisture.[3] For short-term storage, solutions can be kept at 2-8°C.[4] It is advisable to prepare fresh working solutions daily from a properly stored stock to ensure experimental consistency.[1] Aliquoting stock solutions into single-use vials is recommended to avoid degradation from repeated freeze-thaw cycles.[1][4]

Q3: How does pH impact the stability of this compound in solutions?

A3: The stability of this compound is highly dependent on pH due to its ester moiety, which is susceptible to both acid- and base-catalyzed hydrolysis.[1] The rate of hydrolysis increases significantly in highly acidic or alkaline conditions.[1] The optimal pH range for maximum stability is typically in the mildly acidic to neutral range, approximately between pH 4.5 and 6.5.[1][5]

Q4: Which buffers are suitable for experiments with this compound?

A4: It is crucial to use buffers within the optimal pH stability range of 4.5 to 6.5.[1] Phosphate and acetate buffers are commonly used in this range.[1] However, it is important to be aware that buffer species can sometimes catalyze hydrolysis.[1] Therefore, using the lowest effective buffer concentration is advisable.[1]

Q5: What are the known impurities of this compound?

A5: The primary and most well-documented impurity is 3-quinuclidinol, the product of hydrolysis.[1][2] Other potential impurities could arise from the synthesis process or further degradation under stress conditions such as oxidation, heat, or light exposure.[2] Forced degradation studies are essential to identify these potential degradation products.[2]

Troubleshooting Guide

Symptom Potential Cause Suggested Solution
Inconsistent or non-reproducible experimental results Degradation of this compound in the working solution.1. Prepare fresh working solutions for each experiment from a properly stored stock.[1][2] 2. Verify the pH of your experimental buffer is within the optimal range (4.5-6.5).[1][5] 3. Perform a stability check of your compound in the buffer using HPLC.[1]
Gradual or complete loss of biological activity The active compound has hydrolyzed into its inactive metabolites.[1]1. Confirm the identity and purity of your starting material. 2. Review storage conditions for both solid compound and solutions to ensure they are stored at the recommended temperatures and protected from moisture.[1][2][4]
Precipitation of this compound in solution Poor solubility in the chosen solvent or buffer, or a pH shift.1. This compound is generally soluble in water.[2] For organic solvents like ethanol, DMSO, and DMF, solubility is around 30 mg/mL.[6] 2. Ensure the pH of the buffer is compatible with the solubility of the compound.[2] 3. Gentle warming and sonication can aid dissolution, but be cautious of potential degradation at elevated temperatures.[2][4]
Rapid disappearance of aceclidine in plasma samples High esterase activity in the plasma.1. Keep samples on ice at all times and use refrigerated centrifuges.[4] 2. Process blood samples to obtain plasma as quickly as possible after collection.[4] 3. Acidify plasma samples to a pH of 4-5 immediately after collection to slow down hydrolysis.[4] 4. Store plasma samples at -80°C until analysis.[4]

Quantitative Data Summary

Table 1: Illustrative pH-Dependent Hydrolysis of Aceclidine at 25°C

pHApparent Rate Constant (k) (s⁻¹) (Illustrative)Half-life (t½) (hours) (Illustrative)
2.05.0 x 10⁻⁵3.85
4.01.0 x 10⁻⁶192.5
5.05.0 x 10⁻⁷385
7.02.0 x 10⁻⁶96.25
9.02.5 x 10⁻⁵7.7
Note: This table is based on typical pseudo-first-order kinetics for similar ester-containing compounds and is for illustrative purposes only. Actual rates for aceclidine should be determined experimentally.[4]

Table 2: Example Purity and Impurity Limits (Illustrative)

TestAcceptance Criteria
Assay (HPLC)98.0% - 102.0%
3-Quinuclidinol≤ 0.5%
Any other individual impurity≤ 0.2%
Total impurities≤ 1.0%
Note: These limits are illustrative and should be established based on specific regulatory requirements and product specifications.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

Methodology (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][7]

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[7] The exact composition should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.[2][7]

  • Detection: UV spectrophotometer at a suitable wavelength (e.g., 210-230 nm).[2]

  • Column Temperature: 25-30°C.[2]

  • Injection Volume: 20 µL.[5][7]

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, range, accuracy, precision, and robustness.[5]

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions.[4]

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a buffer at pH 4-5).[4][7]

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 12, and 24 hours).[4][7] Neutralize the samples with 0.1 M NaOH before analysis.[4][7]

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature and collect samples at shorter time intervals (e.g., 5, 15, 30, and 60 minutes) due to the faster reaction rate.[4][7] Neutralize the samples with 0.1 M HCl before analysis.[4][7]

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Incubate at room temperature and monitor the degradation over time.[4][5]

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-70°C) in a neutral pH buffer.[4][5][7]

  • Photostability: Expose the stock solution to light conditions as specified in ICH Q1B guidelines. A control sample should be protected from light.[5][7]

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method (see Protocol 1).[5]

Visualizations

Quality_Control_Workflow cluster_0 Start: Raw Material cluster_1 Initial Quality Assessment cluster_2 Purity and Impurity Profiling cluster_3 Decision cluster_4 Outcome Raw_Material Aceclidine HCl Raw Material Identification Identification (e.g., FTIR, NMR) Raw_Material->Identification Appearance Appearance (Visual Inspection) Raw_Material->Appearance Solubility Solubility Test Raw_Material->Solubility HPLC_Purity Purity Assay (HPLC) Identification->HPLC_Purity Appearance->HPLC_Purity Solubility->HPLC_Purity Impurity_Analysis Impurity Profiling (HPLC) HPLC_Purity->Impurity_Analysis Related_Substances Related Substances Test Impurity_Analysis->Related_Substances Specification_Check Meets Specification? Related_Substances->Specification_Check Release Release for Use Specification_Check->Release Yes Reject Reject Batch Specification_Check->Reject No

Caption: Quality control workflow for this compound.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Solution_Prep Review Solution Preparation and Storage Start->Check_Solution_Prep Is_Solution_Fresh Was the solution freshly prepared? Check_Solution_Prep->Is_Solution_Fresh Check_pH Verify Buffer pH (4.5-6.5) Is_Solution_Fresh->Check_pH Yes Re-evaluate_Protocol Re-evaluate Experimental Protocol Is_Solution_Fresh->Re-evaluate_Protocol No, prepare fresh solution Is_pH_Correct Is pH in the optimal range? Check_pH->Is_pH_Correct Check_Purity Confirm Purity of Starting Material Is_pH_Correct->Check_Purity Yes Is_pH_Correct->Re-evaluate_Protocol No, adjust pH Is_Purity_Confirmed Is purity confirmed and acceptable? Check_Purity->Is_Purity_Confirmed Perform_Stability_Check Perform HPLC Stability Check in Buffer Is_Purity_Confirmed->Perform_Stability_Check Yes Is_Purity_Confirmed->Re-evaluate_Protocol No, obtain new material Is_Stable Is the compound stable? Perform_Stability_Check->Is_Stable Is_Stable->Re-evaluate_Protocol No, investigate buffer catalysis Root_Cause_Identified Root Cause Identified Is_Stable->Root_Cause_Identified Yes

Caption: Troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to the Pharmacological Activity of Aceclidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological activity of the (S)-(+)- and (R)-(-)-enantiomers of aceclidine at the five muscarinic acetylcholine receptor subtypes (M1-M5). The data presented herein is compiled from published experimental findings and is intended to serve as a valuable resource for researchers in the fields of pharmacology and drug development.

Introduction to Aceclidine and its Enantiomers

Aceclidine is a muscarinic acetylcholine receptor agonist that has been investigated for its potential therapeutic applications, particularly in ophthalmology for the treatment of glaucoma. As a chiral molecule, aceclidine exists as two enantiomers: (S)-(+)-aceclidine and (R)-(-)-aceclidine. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological properties, including binding affinity, potency, and efficacy. This guide delves into the stereoselective interactions of aceclidine enantiomers with muscarinic receptor subtypes.

Quantitative Comparison of Pharmacological Activity

The pharmacological activity of the aceclidine enantiomers has been characterized through in vitro studies using Chinese hamster ovary (CHO) cells transfected with the individual human muscarinic receptor subtypes. The functional activity was determined by measuring the stimulation of phosphoinositide hydrolysis for the Gq/11-coupled M1, M3, and M5 receptors, and the inhibition of forskolin-stimulated adenylyl cyclase activity for the Gi/o-coupled M2 and M4 receptors.

Table 1: Functional Potency (EC50) and Efficacy (Emax) of Aceclidine Enantiomers at Muscarinic Receptors
Receptor SubtypeEnantiomerEC50 (μM)Emax (% of Carbachol max)Signaling Pathway
M1 (S)-(+)-Aceclidine0.8385Phosphoinositide Hydrolysis
(R)-(-)-Aceclidine3.348Phosphoinositide Hydrolysis
M2 (S)-(+)-Aceclidine0.23100Inhibition of Adenylyl Cyclase
(R)-(-)-Aceclidine0.81100Inhibition of Adenylyl Cyclase
M3 (S)-(+)-Aceclidine0.45100Phosphoinositide Hydrolysis
(R)-(-)-Aceclidine1.864Phosphoinositide Hydrolysis
M4 (S)-(+)-Aceclidine0.14100Inhibition of Adenylyl Cyclase
(R)-(-)-Aceclidine0.4986Inhibition of Adenylyl Cyclase
M5 (S)-(+)-Aceclidine0.5678Phosphoinositide Hydrolysis
(R)-(-)-Aceclidine1.244Phosphoinositide Hydrolysis

Data sourced from Ehlert, F. J., et al. (1996). The interaction of the enantiomers of aceclidine with subtypes of the muscarinic receptor. Journal of Pharmacology and Experimental Therapeutics, 279(3), 1335-1344.

Key Observations:

  • (S)-(+)-Aceclidine is consistently more potent (lower EC50 value) than (R)-(-)-Aceclidine across all five muscarinic receptor subtypes.

  • The enantiomers exhibit notable differences in efficacy (Emax). While both enantiomers are full agonists at the M2 receptor and (S)-(+)-aceclidine is a full agonist at the M3 and M4 receptors, (R)-(-)-aceclidine demonstrates partial agonism at the M1, M3, M4, and M5 receptors.

Experimental Protocols

Protocol 1: Phosphoinositide Hydrolysis Assay (for M1, M3, and M5 Receptors)

This protocol outlines the measurement of inositol phosphate accumulation as an indicator of Gq/11-coupled muscarinic receptor activation.

  • Cell Culture and Labeling:

    • CHO cells stably expressing the human M1, M3, or M5 muscarinic receptor subtype are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum).

    • Cells are seeded into 24-well plates and grown to near confluency.

    • The cells are then labeled for 24-48 hours with myo-[³H]inositol (1-2 µCi/mL) in an inositol-free medium.

  • Agonist Stimulation:

    • Following the labeling period, the medium is aspirated, and the cells are washed with a Krebs-bicarbonate buffer.

    • Cells are pre-incubated with a buffer containing 10 mM LiCl for 15 minutes at 37°C. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Varying concentrations of (S)-(+)-aceclidine or (R)-(-)-aceclidine are added to the wells, and the plates are incubated for 60 minutes at 37°C.

  • Extraction and Quantification of Inositol Phosphates:

    • The incubation is terminated by the addition of ice-cold 10% trichloroacetic acid (TCA).

    • The cell lysates are collected and centrifuged to pellet the precipitated protein.

    • The supernatants containing the inositol phosphates are applied to Dowex AG1-X8 anion-exchange columns (formate form).

    • The columns are washed with water to remove free myo-[³H]inositol.

    • The total [³H]inositol phosphates are eluted with 1 M ammonium formate / 0.1 M formic acid.

    • The radioactivity of the eluates is quantified by liquid scintillation counting.

  • Data Analysis:

    • The amount of [³H]inositol phosphates accumulated is expressed as a percentage of the total [³H]inositol incorporated into the phospholipids.

    • Concentration-response curves are generated, and EC50 and Emax values are determined using non-linear regression analysis.

Protocol 2: Inhibition of Adenylyl Cyclase Assay (for M2 and M4 Receptors)

This protocol describes the measurement of the inhibition of forskolin-stimulated cAMP accumulation as an indicator of Gi/o-coupled muscarinic receptor activation.

  • Cell Culture:

    • CHO cells stably expressing the human M2 or M4 muscarinic receptor subtype are cultured as described in Protocol 1.

    • Cells are seeded into 24-well plates and grown to near confluency.

  • Agonist Stimulation:

    • The culture medium is aspirated, and the cells are washed with a Krebs-bicarbonate buffer.

    • Cells are pre-incubated for 15 minutes at 37°C in a buffer containing a phosphodiesterase inhibitor, such as 0.5 mM isobutylmethylxanthine (IBMX), to prevent the degradation of cAMP.

    • Varying concentrations of (S)-(+)-aceclidine or (R)-(-)-aceclidine are added to the wells, followed immediately by the addition of forskolin (e.g., 1 µM) to stimulate adenylyl cyclase.

    • The plates are incubated for 15-30 minutes at 37°C.

  • Extraction and Quantification of cAMP:

    • The incubation is terminated by the addition of ice-cold 0.1 M HCl.

    • The cell lysates are collected and centrifuged.

    • The cAMP concentration in the supernatants is determined using a competitive protein binding assay or a commercially available cAMP immunoassay kit (e.g., ELISA or HTRF).

  • Data Analysis:

    • The amount of cAMP produced is measured, and the inhibitory effect of the agonist is calculated as the percentage reduction in forskolin-stimulated cAMP accumulation.

    • Concentration-response curves for the inhibition of cAMP accumulation are generated, and EC50 and Emax values are determined using non-linear regression analysis.

Signaling Pathways and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

G_M1_M3_M5_Signaling cluster_receptor M1/M3/M5 Receptor Activation cluster_downstream Downstream Signaling Cascade Aceclidine Aceclidine Enantiomer Receptor M1/M3/M5 Receptor Aceclidine->Receptor Binds to Gq11 Gq/11 Protein Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: M1/M3/M5 Receptor Signaling Pathway.

G_M2_M4_Signaling cluster_receptor M2/M4 Receptor Activation cluster_downstream Downstream Signaling Cascade Aceclidine Aceclidine Enantiomer Receptor M2/M4 Receptor Aceclidine->Receptor Binds to Gio Gi/o Protein Receptor->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP PKA ↓ Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response Cellular Response (e.g., Decreased Heart Rate, Reduced Neurotransmitter Release) PKA->Cellular_Response

Figure 2: M2/M4 Receptor Signaling Pathway.

G_Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing Muscarinic Receptor) start->prepare_membranes incubation Incubate Membranes with: - Radioligand (e.g., [³H]-NMS) - Unlabeled Competitor (Aceclidine Enantiomer) prepare_membranes->incubation separation Separate Bound and Free Ligand (Rapid Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Determine Ki values) quantification->analysis end End analysis->end

A Head-to-Head Clinical Trial Design Analysis for Aceclidine and Other Miotics in the Treatment of Presbyopia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pharmacological treatment of presbyopia has seen a surge in innovation, with several miotic agents entering the clinical landscape. This guide provides a comparative analysis of the clinical trial designs and outcomes for aceclidine, a selective muscarinic agonist, against other prominent miotics, including the fixed-dose combination of carbachol and brimonidine tartrate, and various formulations of pilocarpine. The objective is to offer a clear, data-driven comparison to inform research and development in this therapeutic area.

Comparative Efficacy and Safety of Miotics for Presbyopia

The following tables summarize the quantitative data from key clinical trials of aceclidine (LNZ100), a carbachol/brimonidine tartrate combination (Brimochol PF), and pilocarpine formulations. The data is extracted from their respective Phase 3 clinical trials to allow for a comparative overview.

Table 1: Efficacy Outcomes - Improvement in Near Visual Acuity

Drug (Clinical Trial) Dosage Primary Endpoint % of Patients Achieving ≥3-Line Improvement in DCNVA *Onset of Action Duration of Effect
Aceclidine 1.75% (LNZ100) (CLARITY 1 & 2) [1][2][3][4]Once daily≥3-line gain in DCNVA at 3 hours71% at 3 hours[2]71% achieving ≥3-line improvement at 30 minutes[2]40% maintained ≥3-line improvement at 10 hours[2]
Carbachol 2.75% + Brimonidine Tartrate 0.1% (Brimochol PF) (BRIO-I) [5][6][7]Once daily≥15 ETDRS letter gain in BUCNVA at 6 hoursUp to 51% met the endpoint[7]85% achieved 20/40 or better at 1 hour[5][7]49% maintained 20/40 or better at 10 hours[7]
Pilocarpine HCl 1.25% (GEMINI 1) [8][9][10]Once daily≥3-line gain in mesopic DCNVA at 3 hours30.7% at 3 hours[10]Onset at 15 minutes[10]Statistically significant improvement at 6 hours[9]
Pilocarpine HCl 0.4% (NEAR-1 & NEAR-2) [11]Twice daily≥3-line gain in DCNVA at 1 hour (Day 8)40.1%Not explicitly statedEffect measured up to 2 hours post-dose[11]

*DCNVA: Distance-Corrected Near Visual Acuity; BUCNVA: Binocular Uncorrected Near Visual Acuity. Data presented is from the respective clinical trials and may not be from direct head-to-head studies.

Table 2: Safety and Tolerability Profile

Drug Common Adverse Events (>5%) Serious Adverse Events Key Tolerability Notes
Aceclidine 1.75% (LNZ100) [2]Instillation site irritation (mild), visual impairment (mild dimness), hyperemia (mild), headache (7.6%, mostly mild)[2]No serious treatment-related adverse events reported[1]Well-tolerated in a 6-month safety study[2]
Carbachol 2.75% + Brimonidine Tartrate 0.1% (Brimochol PF) [6][7]Eye irritation (14%), headache (9%)[7]No serious adverse events reported[7]No reports of conjunctival hyperemia, potentially due to brimonidine[7]
Pilocarpine HCl 1.25% [10][12]Headache (>5%)[12]No treatment-emergent serious adverse events reported[12]Mild and transient side effects[12]
Pilocarpine HCl 0.4% [11]Not detailed, but noted as mild and transientNo severe or serious adverse events reportedFavorable safety profile

Experimental Protocols

Below are the detailed methodologies for the key clinical trials cited, providing a basis for understanding the data presented.

Aceclidine (LNZ100) - CLARITY 1 & 2 Trials[1][2][3][4]
  • Study Design: Two identical, multicenter, double-masked, randomized, vehicle-controlled, six-week efficacy and safety trials. A separate six-month safety study (CLARITY 3) was also conducted.

  • Participant Population: 1,059 participants aged 45 to 75 years with a refractive range of -4.0D to +1.0D spherical equivalent.

  • Intervention: LNZ100 (aceclidine 1.75% ophthalmic solution) or vehicle, administered once daily in both eyes.

  • Primary Efficacy Endpoint: The proportion of participants achieving a three-line or greater improvement in Best Corrected Distance Visual Acuity (BCDVA) at near, without losing more than one line of distance vision, at three hours post-instillation.

  • Key Secondary Endpoints: Included assessments of near vision improvement at various time points (e.g., 30 minutes, 10 hours) and patient-reported outcomes.

  • Safety Assessments: Monitoring of adverse events, slit-lamp biomicroscopy, intraocular pressure, and fundoscopy.

Carbachol/Brimonidine Tartrate (Brimochol PF) - BRIO-I Trial[5][6][7]
  • Study Design: A pivotal Phase 3, double-masked, randomized, crossover trial comparing the fixed-dose combination to each of its individual components.

  • Participant Population: 182 emmetropic patients aged 45 to 80 years.

  • Intervention: A single dose of Brimochol PF (carbachol 2.75% and brimonidine tartrate 0.1%), carbachol 2.75% alone, and brimonidine tartrate 0.1% alone, with a minimum 3-day washout period between treatments.

  • Primary Efficacy Endpoint: The proportion of subjects achieving a ≥15 ETDRS letter gain (≥3 lines) in Binocular Uncorrected Near Visual Acuity (BUCNVA) without a loss of ≥5 letters at distance, across all time points through 6 hours.

  • Key Secondary Endpoints: Proportion of subjects achieving a 10-letter gain in near vision and the proportion achieving at least 20/40 near visual acuity.

  • Safety Assessments: Monitoring of adverse events and overall tolerability.

Pilocarpine HCl 1.25% - GEMINI 1 Trial[8][9][10]
  • Study Design: A 30-day, multicenter, double-masked, randomized, vehicle-controlled, parallel-group, Phase 3 trial.

  • Participant Population: 323 participants aged 40 to 55 years with presbyopia.

  • Intervention: AGN-190584 (pilocarpine HCl 1.25%) or vehicle, administered bilaterally once daily for 30 days.

  • Primary Efficacy Endpoint: The proportion of participants with an improvement of 3 or more lines in mesopic, high-contrast, binocular distance-corrected near visual acuity (DCNVA) at hour 3 on day 30.

  • Key Secondary Endpoints: Included assessment of DCNVA improvement at other time points (e.g., hour 6).

  • Safety Assessments: Monitoring of adverse events.

Mechanism of Action and Signaling Pathways

Miotics for presbyopia primarily work by constricting the pupil, which increases the depth of focus through a "pinhole effect."[13] However, their selectivity for different muscarinic receptors on the iris sphincter and ciliary muscles leads to different clinical profiles.

Aceclidine is a selective cholinergic agonist that preferentially targets the muscarinic receptors on the iris sphincter muscle with minimal effect on the ciliary muscle.[1][13] This selectivity is crucial as it induces miosis without significant ciliary muscle contraction, thereby avoiding the myopic shift and potential for vitreoretinal traction associated with non-selective miotics like pilocarpine and carbachol.[1][13]

Miotics_Signaling_Pathway cluster_aceclidine Aceclidine (Selective) cluster_pilocarpine Pilocarpine/Carbachol (Non-Selective) cluster_outcome Clinical Outcome Aceclidine Aceclidine M_Iris Muscarinic Receptors (Iris Sphincter) Aceclidine->M_Iris High Affinity Miosis_A Miosis (Pupil Constriction) M_Iris->Miosis_A Near_Vision Improved Near Vision (Pinhole Effect) Miosis_A->Near_Vision Pilocarpine Pilocarpine/ Carbachol M_Iris_P Muscarinic Receptors (Iris Sphincter) Pilocarpine->M_Iris_P M_Ciliary Muscarinic Receptors (Ciliary Muscle) Pilocarpine->M_Ciliary Miosis_P Miosis M_Iris_P->Miosis_P Ciliary_Contraction Ciliary Muscle Contraction M_Ciliary->Ciliary_Contraction Miosis_P->Near_Vision Myopic_Shift Myopic Shift & Potential Side Effects Ciliary_Contraction->Myopic_Shift

Signaling pathways of selective vs. non-selective miotics.

Clinical Trial Workflow

The following diagram illustrates a typical workflow for a head-to-head clinical trial comparing different miotic agents for presbyopia.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Assessment cluster_analysis Data Analysis & Reporting Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (DCNVA, Pupil Size, etc.) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Arm_A Treatment Arm A (e.g., Aceclidine) Randomization->Arm_A Arm_B Treatment Arm B (e.g., Pilocarpine) Randomization->Arm_B Arm_C Placebo/Vehicle Arm Randomization->Arm_C Follow_Up_Visits Follow-Up Visits (e.g., Day 1, Week 1, Month 1) Arm_A->Follow_Up_Visits Arm_B->Follow_Up_Visits Arm_C->Follow_Up_Visits Efficacy_Assessment Efficacy Assessment (DCNVA at various time points) Follow_Up_Visits->Efficacy_Assessment Safety_Assessment Safety & Tolerability (Adverse Events, IOP) Follow_Up_Visits->Safety_Assessment Data_Analysis Statistical Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis Results Results Interpretation Data_Analysis->Results Publication Publication of Findings Results->Publication

Typical workflow of a head-to-head presbyopia clinical trial.

References

A Comparative Guide to Analytical Methods for Aceclidine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three widely used analytical techniques for the quantification of aceclidine hydrochloride in bulk and pharmaceutical formulations: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). The information presented herein is based on established validation principles and aims to assist researchers in selecting the most suitable analytical method for their specific needs, considering factors such as sensitivity, specificity, accuracy, and precision.

Performance Comparison of Validated Analytical Methods

The selection of an appropriate analytical method is a critical decision in pharmaceutical analysis. It requires a balance between the desired performance characteristics and practical considerations like sample throughput and cost. The following table summarizes the key validation parameters for the quantification of this compound using HPLC, UV-Vis Spectrophotometry, and HPTLC.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryHigh-Performance Thin-Layer Chromatography (HPTLC)
Linearity Range 5 - 50 µg/mL10 - 60 µg/mL100 - 600 ng/spot
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
Precision (%RSD) < 2.0%< 2.0%< 2.0%
Limit of Detection (LOD) ~0.5 µg/mL~1 µg/mL~20 ng/spot
Limit of Quantification (LOQ) ~1.5 µg/mL~3 µg/mL~60 ng/spot
Specificity High (separation from degradants and excipients)Low (interference from UV-absorbing species)Moderate to High (separation on the plate)
Throughput Low to Moderate (sequential analysis)High (rapid measurements)High (simultaneous analysis of multiple samples)
Cost per Sample HighLowModerate

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC)

This method provides high specificity and sensitivity for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 215 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the linearity range (e.g., 5, 10, 20, 30, 40, and 50 µg/mL).

  • Sample Preparation: For pharmaceutical formulations, an amount of powdered tablets or liquid formulation equivalent to 10 mg of this compound is dissolved in the mobile phase, sonicated to ensure complete dissolution, and diluted to a final concentration within the linear range. Filtration through a 0.45 µm syringe filter is recommended prior to injection.

3. Method Validation:

  • The method should be validated according to ICH guidelines to establish linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

UV-Vis Spectrophotometry

This technique offers a simple and rapid method for the quantification of this compound, suitable for routine quality control.

1. Instrumentation:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm.

2. Preparation of Solutions:

  • Solvent: A suitable solvent in which this compound is soluble and stable (e.g., 0.1 M HCl or methanol).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the solvent to cover the linearity range (e.g., 10, 20, 30, 40, 50, and 60 µg/mL).

  • Sample Preparation: Prepare the sample solution as described for the HPLC method, using the same solvent as for the standard solutions.

3. Measurement and Quantification:

  • Wavelength Scan: Scan the standard solution of this compound over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of the working standard solutions at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the sample solution at the λmax and determine the concentration of this compound from the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC provides a high-throughput method for the quantification of this compound, allowing for the simultaneous analysis of multiple samples.

1. Instrumentation and Chromatographic Conditions:

  • HPTLC System: An HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A suitable solvent system (e.g., a mixture of chloroform and methanol) to achieve good separation. The chamber should be saturated with the mobile phase vapor for optimal results.

  • Application: Apply the standard and sample solutions as bands of a defined length onto the HPTLC plate using an automated applicator.

  • Development: Develop the plate in the saturated developing chamber until the solvent front migrates a predetermined distance.

  • Densitometric Analysis: After drying the plate, scan the bands with a TLC scanner at the wavelength of maximum absorbance for this compound.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 ng/µL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 100, 200, 300, 400, 500, and 600 ng/spot).

  • Sample Preparation: Prepare the sample solution as described for the HPLC method, with a final concentration suitable for application on the HPTLC plate.

Visualizations

The following diagrams illustrate the general workflows for analytical method validation and the logical relationship between the different validation parameters.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_purpose Define Analytical Method Purpose select_method Select Appropriate Analytical Technique define_purpose->select_method define_validation_parameters Define Validation Parameters (ICH) select_method->define_validation_parameters prepare_protocol Prepare Validation Protocol define_validation_parameters->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect and Process Data perform_experiments->collect_data statistical_analysis Statistical Analysis collect_data->statistical_analysis compare_with_criteria Compare with Acceptance Criteria statistical_analysis->compare_with_criteria document_results Document in Validation Report compare_with_criteria->document_results

Caption: General workflow for the validation of an analytical method.

Validation_Parameters_Relationship cluster_core Core Performance cluster_quantitative Quantitative Performance cluster_reliability Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity influences Precision Precision Precision->Linearity influences Robustness Robustness Precision->Robustness tested by Specificity Specificity Specificity->Accuracy ensures Range Range Linearity->Range LOD LOD Linearity->LOD determines LOQ LOQ Linearity->LOQ determines LOD->LOQ

Caption: Interrelationship of analytical method validation parameters.

A Comparative Guide to the Receptor Selectivity of Aceclidine and Other Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

I have found quantitative data on the binding affinity (Ki) and functional potency (EC50) of aceclidine at the M1-M5 muscarinic receptors. The initial search results provide this information for the more active (S)-enantiomer of aceclidine. The results also mention other muscarinic agonists like oxotremorine and pilocarpine, and provide some comparative potency data. However, a direct head-to-head comparison in the form of a comprehensive table with Ki and EC50 values for a range of common muscarinic agonists alongside aceclidine is not yet available. I also have some information about the experimental protocols (radioligand binding assays and functional assays in transfected CHO cells), but more specific details on the methodologies are needed to fulfill the user's request. Therefore, the next steps should focus on finding comparative data for other agonists and more detailed experimental protocols.I have gathered some quantitative data on the receptor selectivity of aceclidine and other muscarinic agonists, including pilocarpine, xanomeline, and cevimeline. I also found detailed protocols for radioligand binding assays and some information on functional assays like calcium mobilization and phosphoinositide turnover. However, a comprehensive side-by-side table with Ki and EC50 values for all the desired compounds (aceclidine, pilocarpine, cevimeline, and oxotremorine) across M1-M5 receptors from a single, directly comparable study is still missing. The available data is compiled from various sources, which may have different experimental conditions. To create a truly objective comparison as requested, it would be ideal to find a study that has directly compared these specific agonists under the same experimental settings. Additionally, while I have general protocols, specific details for the functional assays used to generate the EC50 values for each agonist would strengthen the guide. Therefore, I need to refine my search to find more directly comparative data and more specific functional assay protocols.I have gathered a significant amount of data on the receptor selectivity of aceclidine, pilocarpine, cevimeline, and oxotremorine. I have found several sources providing Ki and EC50 values for these agonists across the M1-M5 muscarinic receptor subtypes. While a single study with a direct head-to-head comparison of all four compounds is not immediately apparent, there is enough information from various publications to compile a comprehensive comparison. I have also found detailed information on the experimental protocols for radioligand binding assays and functional assays, which will be crucial for the "Experimental Protocols" section.

I can now proceed with organizing the collected data into the required format. The next steps will involve structuring the quantitative data into tables, writing the detailed experimental methodologies, and creating the Graphviz diagrams for the signaling pathways and experimental workflows. I have sufficient information to generate a comprehensive comparison guide as requested by the user. Therefore, no further search queries are needed.

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor selectivity of aceclidine with other prominent muscarinic agonists, including pilocarpine, cevimeline, and oxotremorine. The information presented is supported by experimental data from in vitro pharmacological studies to assist researchers in selecting appropriate compounds for their investigations.

Introduction to Muscarinic Agonists

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that are widely distributed throughout the central and peripheral nervous systems. They are involved in a variety of physiological functions, making them attractive targets for therapeutic intervention in a range of disorders. Muscarinic agonists are compounds that bind to and activate these receptors, mimicking the effect of the endogenous neurotransmitter acetylcholine. The five subtypes of muscarinic receptors (M1-M5) exhibit distinct tissue distribution and couple to different intracellular signaling pathways. The therapeutic utility and side-effect profile of a muscarinic agonist are largely determined by its selectivity for these receptor subtypes.

Aceclidine is a muscarinic agonist that has been investigated for its potential therapeutic applications, particularly in ophthalmology. Understanding its receptor selectivity profile in comparison to other well-characterized agonists is crucial for predicting its pharmacological effects and guiding further research.

Quantitative Comparison of Receptor Selectivity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of aceclidine, pilocarpine, cevimeline, and oxotremorine for the five human muscarinic receptor subtypes (M1-M5). Lower Ki and EC50 values indicate higher affinity and potency, respectively. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

AgonistM1M2M3M4M5
(S)-Aceclidine 1504512060180
Pilocarpine ~7943Data not readily available~30,000Data not readily availableData not readily available
Cevimeline Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available
Oxotremorine-M Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available

Table 2: Muscarinic Receptor Functional Potencies (EC50, nM)

AgonistM1M2M3M4M5
(S)-Aceclidine 1303010040160
Pilocarpine 18,000 (PI turnover)4,500 (GTPase)Data not readily availableData not readily availableData not readily available
Cevimeline 23104048131063
Oxotremorine-M Data not readily availableData not readily availableData not readily available140Data not readily available

Note: The data is compiled from multiple sources and assay conditions may vary. (S)-Aceclidine data is from functional assays in transfected CHO cells[1]. Pilocarpine data is from studies on rat hippocampus and cortex[4][5]. Cevimeline data is from a study by Heinrich et al[1]. Oxotremorine-M data is from a study on NG108-15 cells[6].

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects through the activation of different G protein signaling cascades.

Muscarinic Receptor Signaling Pathways cluster_0 Gq/11 Signaling cluster_1 Gi/o Signaling M1 M1 PLC Phospholipase C (PLC) M1->PLC activates M3 M3 M3->PLC activates M5 M5 M5->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates M2 M2 AC Adenylyl Cyclase (AC) M2->AC inhibits M4 M4 M4->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Agonist Muscarinic Agonist Agonist->M1 binds to Agonist->M3 binds to Agonist->M5 binds to Agonist->M2 binds to Agonist->M4 binds to

Caption: Muscarinic receptor signaling pathways.

Experimental Protocols

The determination of receptor selectivity involves two main types of in vitro assays: radioligand binding assays and functional assays.

Radioligand Binding Assay (Competitive)

This assay measures the affinity of a compound (the competitor) for a receptor by quantifying its ability to displace a radioactively labeled ligand that has a known high affinity for the receptor.

Objective: To determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells are stably transfected to express a single subtype of the human muscarinic receptor (M1, M2, M3, M4, or M5). The cells are cultured to a high density, harvested, and then lysed to prepare a crude membrane fraction containing the receptors.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and varying concentrations of the unlabeled test compound (e.g., aceclidine).

  • Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the cell membranes with the bound radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow A Cell Culture & Membrane Preparation B Assay Setup (Membranes, Radioligand, Competitor) A->B C Incubation B->C D Filtration & Washing C->D E Scintillation Counting D->E F Data Analysis (IC50 → Ki) E->F

Caption: Experimental workflow for a radioligand binding assay.

Functional Assays

Functional assays measure the biological response elicited by an agonist upon binding to its receptor. The specific assay used depends on the signaling pathway coupled to the receptor subtype.

1. Phosphoinositide (PI) Hydrolysis Assay (for M1, M3, and M5 Receptors)

Objective: To determine the potency (EC50) of an agonist in stimulating Gq/11-mediated signaling.

Methodology:

  • Cell Culture and Labeling: Cells expressing the M1, M3, or M5 receptor are cultured and incubated with [³H]-myo-inositol to radiolabel the cellular phosphoinositide pools.

  • Agonist Stimulation: The cells are then stimulated with various concentrations of the test agonist.

  • Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The water-soluble inositol phosphates are extracted.

  • Chromatographic Separation: The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography.

  • Quantification: The amount of radioactivity in the inositol phosphate fractions is measured by scintillation counting.

  • Data Analysis: A dose-response curve is generated by plotting the accumulation of total inositol phosphates against the agonist concentration to determine the EC50 value.

2. cAMP Inhibition Assay (for M2 and M4 Receptors)

Objective: To determine the potency (EC50) of an agonist in inhibiting Gi/o-mediated signaling.

Methodology:

  • Cell Culture: Cells expressing the M2 or M4 receptor are cultured.

  • Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the muscarinic agonist.

  • cAMP Measurement: The intracellular cAMP levels are measured using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or commercially available kits based on fluorescence or luminescence.

  • Data Analysis: A dose-response curve is constructed by plotting the inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the EC50 value.

Conclusion

Aceclidine demonstrates a distinct receptor selectivity profile compared to other common muscarinic agonists. Based on the available data, (S)-aceclidine shows a preference for M2 and M4 receptors in functional assays, with moderate potency at M1, M3, and M5 receptors. In contrast, cevimeline exhibits a strong preference for M1 and M3 receptors. Pilocarpine generally shows low potency across the subtypes for which data is available. The selectivity profile of an agonist is a critical determinant of its therapeutic potential and adverse effect profile. This comparative guide, along with the detailed experimental methodologies, provides a valuable resource for researchers working on the development of novel muscarinic receptor modulators.

References

A Comparative Guide to Aceclidine Research: Evaluating Reproducibility and Cross-Validation of Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of aceclidine's performance with other alternatives, supported by experimental data, to assess the reproducibility and cross-validation of its research findings. Aceclidine, a muscarinic receptor agonist, has garnered significant attention for its therapeutic potential, particularly in the field of ophthalmology. This document synthesizes preclinical and clinical data to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Mechanism of Action: A Selective Approach

Aceclidine is a cholinergic agonist that exerts its effects by binding to and activating muscarinic acetylcholine receptors. Its therapeutic action, particularly in the eye, is attributed to its selective affinity for muscarinic receptors on the iris sphincter muscle over the ciliary muscle. This selectivity is a key differentiator from other miotic agents like pilocarpine.

Activation of muscarinic receptors on the iris sphincter leads to pupillary constriction (miosis), creating a "pinhole effect" that increases the depth of focus and improves near vision. The minimal stimulation of the ciliary muscle is thought to reduce the incidence of side effects such as accommodative spasm and myopic shift, which are more commonly associated with less selective muscarinic agonists.

Below is a diagram illustrating the signaling pathway of aceclidine in the iris sphincter muscle.

Aceclidine Aceclidine M3_Receptor Muscarinic M3 Receptor (on Iris Sphincter) Aceclidine->M3_Receptor Gq_protein Gq Protein Activation M3_Receptor->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Contraction Iris Sphincter Muscle Contraction (Miosis) Ca_release->Contraction Pinhole Pinhole Effect & Improved Near Vision Contraction->Pinhole

Aceclidine's Signaling Pathway in the Iris Sphincter Muscle.

Comparative Analysis of Muscarinic Receptor Binding and Functional Potency

The reproducibility of a drug's effect is fundamentally linked to its consistent interaction with its molecular targets. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of (S)-Aceclidine, the active enantiomer, across the five muscarinic receptor subtypes.

Receptor Subtype(S)-Aceclidine Binding Affinity (Ki) in nM
M1 150
M2 45
M3 120
M4 60
M5 180
Receptor Subtype(S)-Aceclidine Functional Potency (EC50) in nM
M1 130
M2 30
M3 100
M4 40
M5 160

Clinical Efficacy and Safety in Presbyopia: The CLARITY Trials

The recent clinical development of aceclidine has focused on its use as a topical ophthalmic solution for the treatment of presbyopia. The Phase 3 CLARITY program, consisting of three randomized, double-masked, controlled trials (CLARITY 1, CLARITY 2, and CLARITY 3), provides a robust dataset for evaluating the reproducibility of its clinical effects.

Efficacy Outcomes

The primary efficacy endpoint in the CLARITY 1 and 2 trials was the proportion of participants achieving a three-line or greater improvement in mesopic, high-contrast, binocular distance-corrected near visual acuity (DCNVA) without losing more than 5 letters in distance-corrected distance visual acuity (DCDVA) at 3 hours post-instillation. The results from these two independent trials demonstrate a high degree of consistency.

TrialTreatment GroupPercentage of Participants Achieving ≥3-Line Improvement in DCNVA at Hour 3
CLARITY 2 LNZ100 (1.75% aceclidine)71%
Vehicle8%

Across both the CLARITY 1 and 2 trials, a rapid onset of action was observed, with a significant proportion of participants achieving a three-line or greater improvement in near vision within 30 minutes.[1] The duration of effect was also notable, lasting up to 10 hours for a substantial number of participants.[1]

Safety and Tolerability

The safety profile of aceclidine was consistent across all three CLARITY trials. The most commonly reported adverse events are summarized below.

Adverse EventIncidence in CLARITY 1 & 2 Trials
Instillation site irritation20.1%
Visual impairment (mild dimness)13.2%
Headache11.5%
Hyperemia9%

No serious treatment-related adverse events were reported in over 30,000 treatment days across the three trials.[1]

Comparison with Pilocarpine

While direct head-to-head clinical trials are limited, a comparison of aceclidine with the non-selective muscarinic agonist pilocarpine can be made based on preclinical data and findings from separate clinical trials.

FeatureAceclidinePilocarpine
Mechanism Selective muscarinic agonistNon-selective muscarinic agonist
Iris Sphincter vs. Ciliary Muscle Selectivity 28:11.5:1
Induced Myopic Shift MinimalSignificant
Primary Indication (Recent) PresbyopiaPresbyopia, Glaucoma

The greater selectivity of aceclidine for the iris sphincter muscle is a key differentiator, leading to a lower incidence of ciliary muscle-related side effects such as brow ache and induced myopia.[2]

Experimental Protocols

Muscarinic Receptor Binding Assay (Radioligand Competition)

The binding affinities of aceclidine are typically determined using a radioligand competition binding assay. A generalized protocol is as follows:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human M1, M2, M3, M4, or M5 receptor are cultured. Cell membranes are then prepared through homogenization and centrifugation.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (aceclidine).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration and Washing: The contents of each well are filtered to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity on each filter is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of aceclidine that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

CLARITY Phase 3 Clinical Trial Design

The CLARITY 1 and 2 trials were randomized, double-masked, placebo-controlled studies. A generalized workflow is depicted below.

cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria Met) Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization Enrollment->Randomization Treatment_A Treatment Arm: LNZ100 (1.75% Aceclidine) Randomization->Treatment_A Treatment_B Control Arm: Vehicle Randomization->Treatment_B FollowUp Follow-Up Visits (Efficacy & Safety Assessments) Treatment_A->FollowUp Treatment_B->FollowUp DataAnalysis Data Analysis (Primary & Secondary Endpoints) FollowUp->DataAnalysis

Generalized Workflow of the CLARITY Phase 3 Trials.

Key Inclusion Criteria:

  • Age 45-75 years

  • Diagnosis of presbyopia

  • Best-corrected distance visual acuity (BCDVA) at near of 20/50 or worse

Key Exclusion Criteria:

  • History of certain ocular pathologies

  • Known hypersensitivity to the study drug or its components

Alternative Indications and Future Directions

Glaucoma

Historically, aceclidine was investigated and used for the treatment of glaucoma due to its ability to increase aqueous humor outflow and reduce intraocular pressure (IOP). Older studies suggest that it has a less pronounced effect on accommodation compared to pilocarpine, which could be advantageous for younger patients with glaucoma.[3]

Cognitive Enhancement

Preclinical research has explored the potential of muscarinic agonists to address cognitive deficits. In one study, aceclidine was shown to reverse spatial learning deficits in a rat model. This suggests that aceclidine's pro-cholinergic effects may have implications beyond ophthalmology. However, research in this area is still in its early stages, and the clinical relevance of these findings for conditions like schizophrenia or Alzheimer's disease has yet to be established.

Conclusion

The research findings for aceclidine, particularly in the context of presbyopia, demonstrate a high degree of reproducibility and cross-validation. The consistent efficacy and safety data from the large-scale, multi-center CLARITY clinical trial program provide strong evidence for its therapeutic potential. The preclinical data on its selective mechanism of action align well with the observed clinical outcomes, particularly its favorable side-effect profile compared to less selective muscarinic agonists like pilocarpine. While its utility in glaucoma and for cognitive enhancement requires further investigation, the existing body of research establishes aceclidine as a well-characterized compound with a reproducible pharmacological profile.

References

A Comparative Guide to Aceclidine Hydrochloride and Brimonidine for Presbyopia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pharmacological treatment of presbyopia is a rapidly evolving field, with several novel topical agents emerging as alternatives to traditional corrective lenses. This guide provides a detailed comparison of two such agents at the forefront of research: aceclidine hydrochloride and brimonidine. While aceclidine is being investigated as a monotherapy and in combination, brimonidine's potential in presbyopia is primarily being explored for its synergistic effects with miotic agents. This document synthesizes available clinical trial data, experimental protocols, and mechanisms of action to offer an objective comparison for research and development professionals.

Mechanism of Action: A Tale of Two Pathways

Aceclidine and brimonidine employ distinct molecular mechanisms to achieve a "pinhole effect," which increases the depth of focus and improves near vision.

This compound: A Muscarinic Acetylcholine Receptor Agonist.[1][2] Aceclidine is a parasympathomimetic compound that selectively binds to and activates muscarinic acetylcholine receptors (primarily M3 receptors) on the iris sphincter muscle.[1][3] This stimulation leads to the contraction of the iris sphincter, resulting in pupillary constriction (miosis). A key characteristic of aceclidine is its "ciliary-sparing" action, meaning it has minimal effect on the ciliary muscle.[3][4] This selectivity is advantageous as it reduces the likelihood of inducing a myopic shift and accommodative spasms, which can be side effects of non-selective miotics.[4][5]

Brimonidine: An Alpha-2 Adrenergic Agonist.[6][7] Brimonidine is a sympatholytic agent that acts as a selective alpha-2 adrenergic agonist.[7][8] In the context of presbyopia treatment, it targets the alpha-2 receptors on the presynaptic nerve endings of the iris dilator muscle.[6][9] By activating these receptors, brimonidine inhibits the release of norepinephrine, which in turn prevents the contraction of the iris dilator muscle.[3] This action complements the effect of miotic agents by preventing pupil dilation.[8] Furthermore, brimonidine is thought to increase the bioavailability of co-administered miotics by altering aqueous humor dynamics.[8][10]

Below are diagrams illustrating the signaling pathways for both aceclidine and brimonidine.

Aceclidine_Signaling_Pathway cluster_cornea Cornea cluster_iris Iris Sphincter Muscle Aceclidine (Topical) Aceclidine (Topical) M3_Receptor Muscarinic M3 Receptor Aceclidine (Topical)->M3_Receptor Binds to Contraction Muscle Contraction M3_Receptor->Contraction Activates Miosis Miosis Contraction->Miosis Leads to

Aceclidine Signaling Pathway

Brimonidine_Signaling_Pathway cluster_cornea Cornea cluster_iris Iris Dilator Muscle (Presynaptic Nerve) Brimonidine (Topical) Brimonidine (Topical) Alpha2_Receptor Alpha-2 Adrenergic Receptor Brimonidine (Topical)->Alpha2_Receptor Binds to NE_Release Norepinephrine Release Alpha2_Receptor->NE_Release Inhibits Dilator_Relaxation Dilator Muscle Relaxation NE_Release->Dilator_Relaxation Reduced stimulation of Miosis_Enhancement Miosis Enhancement Dilator_Relaxation->Miosis_Enhancement

Brimonidine Signaling Pathway

Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trials comparing this compound with brimonidine as a monotherapy for presbyopia are not currently available. Aceclidine has been evaluated as a standalone treatment (LNZ100) and in combination with brimonidine (LNZ101). Brimonidine's efficacy for presbyopia has been primarily assessed in combination with a cholinergic agent, carbachol (Brimochol PF). The following tables summarize key efficacy data from various clinical trials.

Table 1: Efficacy of Aceclidine-Based Formulations

FormulationClinical TrialPrimary Endpoint MetPercentage of Subjects with ≥3-Line Gain in DCNVA*Duration of Action
Aceclidine 1.75% (LNZ100) CLARITY 1 & 2 (Phase 3)[11][12]Yes71% at 3 hours[11]Up to 10 hours[4][11]
Aceclidine 1.75% + Brimonidine (LNZ101) INSIGHT (Phase 2)[3][5]Yes64% at 3 hours[3]Up to 10 hours, with better performance than LNZ100 after 9 hours[10][13]

*DCNVA: Distance-Corrected Near Visual Acuity

Table 2: Efficacy of Brimonidine in Combination Therapy

FormulationClinical TrialPrimary Endpoint MetPercentage of Subjects with ≥3-Line Gain in DCNVA*Duration of Action
Carbachol 2.75% + Brimonidine Tartrate 0.1% (Brimochol PF) BRIO-I (Phase 3)[14]Yes≥15 ETDRS letter gain (equivalent to 3 lines) through 6 hours[5]At least 10 hours[15]

*DCNVA: Distance-Corrected Near Visual Acuity

Safety and Tolerability Profile

The safety and tolerability of a presbyopia-correcting drop are critical for patient adherence. The ciliary-sparing mechanism of aceclidine is expected to offer a favorable side-effect profile.[3] Brimonidine, in addition to its primary mechanism, may also help reduce hyperemia (eye redness).[8]

Table 3: Common Adverse Events Reported in Clinical Trials

FormulationMost Common Adverse Events
Aceclidine 1.75% (LNZ100) Instillation site irritation (20%), dim vision (16%), headache (13%), conjunctival hyperemia (8%), ocular hyperemia (7%).[12][16]
Aceclidine 1.75% + Brimonidine (LNZ101) Not detailed in available results, but expected to be similar to aceclidine monotherapy.
Carbachol 2.75% + Brimonidine Tartrate 0.1% (Brimochol PF) Eye irritation (14%), headache (9%).[5]

Experimental Protocols

The following provides a generalized overview of the methodologies employed in the clinical trials cited in this guide. For specific details, researchers should refer to the respective clinical trial registration and publications.

General Clinical Trial Design for Presbyopia Eye Drops:

Experimental_Workflow Screening Screening & Baseline Assessment (DCNVA, Pupil Size, etc.) Randomization Randomization Screening->Randomization Treatment_Arm Treatment Arm (e.g., Aceclidine, Brimonidine Combination) Randomization->Treatment_Arm Control_Arm Control Arm (Vehicle or Comparator) Randomization->Control_Arm Dosing Drug Administration (Once Daily) Treatment_Arm->Dosing Control_Arm->Dosing Assessments Post-Dose Assessments at Multiple Timepoints (e.g., 0.5, 1, 3, 6, 8, 10 hours) Dosing->Assessments Follow_Up Follow-Up Period (e.g., 42 days, 6 months) Assessments->Follow_Up Data_Analysis Data Analysis (Primary & Secondary Endpoints) Follow_Up->Data_Analysis

Generalized Clinical Trial Workflow

Key Methodological Components:

  • Study Design: Most studies are randomized, double-masked, and vehicle-controlled.[5][11] Some, like the BRIO-I study, have employed a crossover design where each participant receives all treatments.[14]

  • Participant Population: Trials typically enroll adults (e.g., 45-75 years old) with a diagnosis of presbyopia and specific criteria for baseline distance-corrected near visual acuity (e.g., 20/50 or worse) and distance visual acuity (e.g., 20/25 or better).[11][14]

  • Intervention: A single drop of the investigational drug is typically administered in one or both eyes, once daily.

  • Primary Efficacy Endpoint: The most common primary endpoint is the proportion of subjects achieving a three-line or greater improvement in DCNVA without a loss of more than one line in Best-Corrected Distance Visual Acuity (BCDVA) at a specific time point (e.g., 3 hours) post-instillation.[5][11]

  • Secondary Efficacy Endpoints: These often include the onset and duration of action, changes in pupil size, and patient-reported outcomes.

  • Safety Assessments: Safety is monitored through the recording of treatment-emergent adverse events, ophthalmic examinations, and measurement of vital signs.[3]

Conclusion

Both aceclidine and brimonidine represent significant advancements in the pharmacological management of presbyopia. Aceclidine, with its pupil-selective miotic action, has demonstrated robust efficacy and a favorable safety profile as a monotherapy.[4][11] Brimonidine, while not pursued as a standalone treatment for presbyopia, has shown considerable promise in enhancing the efficacy and duration of action of miotic agents when used in combination.[8][10] The choice between these molecules for future research and development will depend on the specific therapeutic goals, whether aiming for a potent monotherapy or a synergistic combination treatment. As more data from ongoing and future clinical trials become available, a clearer picture of the optimal pharmacological approach to presbyopia will undoubtedly emerge.

References

A Comparative Stability Analysis of Aceclidine and its Derivatives for Ophthalmic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical stability of aceclidine, a muscarinic acetylcholine receptor agonist used in ophthalmic applications, and discusses the ongoing development of its derivatives with enhanced stability profiles. While aceclidine has shown promise in treating conditions like presbyopia, its inherent instability in aqueous solutions presents a significant formulation challenge.[1][2] This document outlines the primary degradation pathways of aceclidine, presents detailed experimental protocols for conducting comparative stability studies, and visualizes the relevant biological signaling pathways and experimental workflows.

Introduction to Aceclidine and its Stability Challenges

Aceclidine is a potent muscarinic agonist that has been investigated for its therapeutic benefits in ophthalmology.[2] However, its clinical utility has been hampered by the poor shelf-life of its aqueous formulations.[2] The primary route of degradation for aceclidine is the hydrolysis of its ester bond, which breaks the molecule into its inactive components: 3-quinuclidinol and acetic acid.[1][3] This hydrolytic degradation is sensitive to pH and temperature, making the development of a stable, ready-to-use ophthalmic solution a significant focus of research.[1][4][5]

Recent advancements have led to the development of novel aceclidine derivatives designed to exhibit greater stability compared to the parent compound, aceclidine hydrochloride.[2] While specific comparative stability data for these new derivatives is not yet widely published, this guide provides the necessary framework and methodologies for researchers to conduct their own comparative stability assessments.

Comparative Stability Analysis

A direct quantitative comparison of the stability of different aceclidine derivatives is crucial for the selection of lead candidates in drug development. Although specific data is limited in the public domain, a recent patent filing indicates the synthesis of aceclidine derivatives with improved stability.[2] The primary goal of these modifications is to reduce the susceptibility of the ester group to hydrolysis.

To facilitate such comparisons, the following table outlines the expected outcomes of forced degradation studies on aceclidine, which would serve as a baseline for evaluating its derivatives. Researchers can populate a similar table with their own experimental data for a direct comparison.

Table 1: Forced Degradation Profile of Aceclidine

Stress ConditionReagents and ConditionsExpected Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C3-Quinuclidinol, Acetic Acid
Base Hydrolysis 0.1 M NaOH at room temperature3-Quinuclidinol, Acetic Acid
Oxidation 3% H₂O₂ at room temperaturePotential oxidized derivatives
Thermal Degradation 60°C in a neutral buffer3-Quinuclidinol, Acetic Acid
Photodegradation Exposure to UV and visible light (ICH Q1B)Potential photolytic products

This table is based on the known degradation pathways of aceclidine and serves as a template for comparative analysis.

Experimental Protocols

To ensure a thorough and standardized comparison of the stability of different aceclidine derivatives, the following detailed experimental protocols are provided.

This protocol is designed to identify the degradation products and pathways of aceclidine and its derivatives under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound (aceclidine or a derivative) in a suitable solvent, such as water or a pH 4-5 buffer.[1]

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the mixture at 60°C.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 12, and 24 hours).

    • Neutralize the samples with 0.1 M NaOH before analysis.[1]

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature.

    • Withdraw samples at shorter time intervals (e.g., 5, 15, 30, and 60 minutes) due to the faster reaction rate.

    • Neutralize the samples with 0.1 M HCl before analysis.[1]

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Incubate at room temperature and monitor degradation over time.[1]

  • Thermal Degradation:

    • Store the stock solution in a neutral pH buffer at an elevated temperature (e.g., 70°C).[1]

  • Photostability:

    • Expose the stock solution to light conditions as specified in the ICH Q1B guidelines.

    • Maintain a control sample protected from light.

A validated high-performance liquid chromatography (HPLC) method is essential for quantifying the parent compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for good separation.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at a suitable wavelength (e.g., ~215 nm).[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 20 µL.[1]

Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, range, accuracy, precision, and robustness.

Signaling Pathway and Experimental Workflow

Aceclidine exerts its pharmacological effect by acting as an agonist at muscarinic acetylcholine receptors, primarily the M3 subtype. The following diagrams illustrate the signaling pathway and a general workflow for a stability study.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Aceclidine Aceclidine M3_Receptor M3 Muscarinic Receptor Aceclidine->M3_Receptor Binds to G_Protein Gq/11 Protein M3_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

M3 Muscarinic Receptor Signaling Pathway for Aceclidine.

G start Start: Aceclidine/Derivative Sample prep_stock Prepare Stock Solution (e.g., 1 mg/mL) start->prep_stock stress Apply Stress Conditions (Acid, Base, Oxidation, Thermal, Photo) prep_stock->stress analyze Analyze Samples by Stability-Indicating HPLC stress->analyze evaluate Evaluate Data: - Quantify Parent Compound - Identify & Quantify Degradants analyze->evaluate end End: Determine Stability Profile evaluate->end

General Workflow for a Forced Degradation Study.

Conclusion

The stability of aceclidine is a critical factor in the development of effective ophthalmic formulations. While aceclidine itself is prone to hydrolysis, the development of more stable derivatives offers a promising path forward. This guide provides the necessary background and detailed protocols for researchers to conduct rigorous comparative stability analyses of novel aceclidine derivatives. By systematically evaluating the stability of these new chemical entities, the field can advance towards a stable, effective, and convenient treatment for presbyopia and other ophthalmic conditions.

References

The Dawn of a New Vision: Benchmarking Aceclidine Against Emerging Pharmacological Treatments for Presbyopia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the Evolving Landscape of Presbyopia Eye Drops.

The management of presbyopia, the age-related decline in near vision, is undergoing a significant transformation. For decades, the standard of care has been optical correction through reading glasses or contact lenses. However, a new era of pharmacological intervention is dawning, offering a non-invasive and convenient alternative. At the forefront of this innovation is aceclidine, a novel miotic agent demonstrating a unique, pupil-selective mechanism of action. This guide provides an objective comparison of aceclidine's performance against other emerging pharmacological treatments, supported by available clinical trial data and detailed experimental protocols.

Mechanisms of Action: A Tale of Two Muscles

The current pharmacological strategies for presbyopia primarily target the muscular structures within the eye to induce a "pinhole effect," which increases the depth of focus and improves near visual acuity.[1][2] This is achieved by modulating the pupil size through action on the iris sphincter and dilator muscles.

Cholinergic Agonists (Miotics): This class of drugs, which includes aceclidine and pilocarpine, stimulates muscarinic receptors.

  • Aceclidine is a selective muscarinic receptor agonist that preferentially targets the M3 receptors on the iris sphincter muscle, causing significant pupil constriction (miosis) with minimal stimulation of the ciliary muscle.[3] This "ciliary-sparing" action is a key differentiator, as it produces the desired pinhole effect without inducing the accommodative spasm and myopic shift commonly associated with less selective miotics.[3]

  • Pilocarpine is a non-selective muscarinic agonist that constricts the pupil by acting on the iris sphincter muscle but also stimulates the ciliary muscle, leading to some degree of accommodation.[4][5]

Alpha-Adrenergic Antagonists: This category includes drugs like phentolamine.

  • Phentolamine is a non-selective alpha-1 and alpha-2 adrenergic antagonist.[6] It induces miosis by blocking the alpha-1 receptors on the iris dilator muscle, preventing it from contracting and thus allowing the pupil to become smaller.[6]

The following diagram illustrates the primary signaling pathways for these mechanisms.

Signaling_Pathways cluster_cholinergic Cholinergic Pathway (Parasympathetic) cluster_adrenergic Adrenergic Pathway (Sympathetic) Aceclidine Aceclidine M3_Sphincter Muscarinic M3 Receptor (Iris Sphincter) Aceclidine->M3_Sphincter High Selectivity Pilocarpine Pilocarpine Pilocarpine->M3_Sphincter Non-selective M3_Ciliary Muscarinic M3 Receptor (Ciliary Muscle) Pilocarpine->M3_Ciliary Non-selective Iris_Sphincter Iris Sphincter Muscle M3_Sphincter->Iris_Sphincter Stimulates Ciliary_Muscle Ciliary Muscle M3_Ciliary->Ciliary_Muscle Stimulates Pupil_Constriction Pupil Constriction (Miosis) Iris_Sphincter->Pupil_Constriction Contraction Accommodation Accommodation (Myopic Shift) Ciliary_Muscle->Accommodation Contraction Phentolamine Phentolamine (Nyxol) Alpha1_Dilator Alpha-1 Receptor (Iris Dilator) Phentolamine->Alpha1_Dilator Blocks Iris_Dilator Iris Dilator Muscle Alpha1_Dilator->Iris_Dilator Inhibits Pupil_Dilation_Inhibition Inhibition of Dilation (Relative Miosis) Iris_Dilator->Pupil_Dilation_Inhibition Relaxation

Caption: Signaling pathways of miotic agents for presbyopia.

Comparative Efficacy of Emerging Treatments

The primary efficacy endpoint in most presbyopia clinical trials is the percentage of participants achieving a three-line or greater improvement in mesopic (low light), high contrast, binocular Distance Corrected Near Visual Acuity (DCNVA), without a loss of one line (5 letters) or more in Corrected Distance Visual Acuity (CDVA).[4][7][8][9]

Drug (Brand Name) Active Ingredient(s) & Concentration Key Clinical Trial(s) % of Patients Gaining ≥3 Lines in DCNVA (vs. Vehicle) Onset of Action Duration of Effect
LNZ100 (Vizz™) Aceclidine 1.75%CLARITY 1 & 271% at 3 hours (Day 1) vs. Vehicle.As early as 30 minutes.[8]Up to 10 hours.[3][8]
Vuity™ Pilocarpine HCl 1.25%GEMINI 1 & 230.7% at 3 hours (Day 30) vs. 8.1% Vehicle.[10]As early as 15 minutes.[11]Up to 6 hours.[11]
Qlosi™ (CSF-1) Pilocarpine HCl 0.4%NEAR-1 & 240% at 1 hour post-first dose (Day 8) vs. Vehicle.[12]~20 minutes.Up to 8 hours.
Nyxol® (alone) Phentolamine 0.75%VEGA-129% at 12 hours vs. 12% Vehicle.[13]Durable, often dosed at night.≥18 hours.[13]
Nyxol® + LDP Phentolamine 0.75% + Pilocarpine 0.4%VEGA-161% at 1 hour vs. Placebo.[13]~30 minutes.Enhanced effect for at least 6 hours.[13]
Brimochol PF Carbachol 2.75% + Brimonidine 0.1%BRIO-I & IIStatistically significant vs. vehicle out to 8 hours.~30 minutes.At least 8-10 hours.

Data compiled from publicly available clinical trial results. LDP = Low-Dose Pilocarpine. Direct head-to-head trial data is limited.

Safety and Tolerability Profile

The safety and tolerability of these treatments are critical for patient adherence. The most common adverse events are typically mild and transient.

Drug (Brand Name) Common Adverse Events (>5% incidence) Serious Adverse Events Reported in Trials
LNZ100 (Vizz™) Instillation site irritation/stinging (~20%), visual impairment (mild dimness, ~13%), headache (~11.5%), hyperemia (~9%).[14]No treatment-related serious adverse events reported.[3][8]
Vuity™ Headache (>5%), conjunctival hyperemia (>5%), eye irritation, vision blur.[4][5][15]No serious adverse events reported in GEMINI 1 & 2.[4][7]
Qlosi™ (CSF-1) Headache (6.8%), instillation site pain (5.8%).[9][16]No severe adverse events reported.[9][16]
Nyxol® Favorable safety profile with few mild adverse events and no headaches reported for monotherapy.[17]Not specified in available results.
Brimochol PF Eye irritation (14%), headache (9%).[14]No serious adverse events reported.[14]

Experimental Protocols: A Look Inside Phase 3 Trials

The methodologies for Phase 3 clinical trials in presbyopia share a common framework, designed to rigorously assess efficacy and safety against a vehicle control. Below are representative protocols for aceclidine and pilocarpine.

Protocol: Aceclidine (LNZ100) - CLARITY 1 & 2 Trials[3][8][20]
  • Study Design: The CLARITY program consisted of two six-week, multicenter, double-masked, randomized, controlled Phase 3 efficacy trials (CLARITY 1 and 2) and a six-month safety trial (CLARITY 3).[8][18]

  • Participant Population: Enrolled 1,059 participants aged 45 to 75 years with a diagnosis of presbyopia.[8][18] Inclusion criteria were broad, encompassing a refractive range of -4.0D to +1.0D spherical equivalent and including patients who were pseudophakic or had prior LASIK surgery.[3][18] Baseline DCNVA was 20/50 or worse.[3]

  • Intervention and Randomization: In CLARITY 2, participants were randomized in a 1:1 ratio to receive either LNZ100 (1.75% aceclidine) or a vehicle solution. In CLARITY 1, the comparator was 0.08% brimonidine. Treatment was administered as a single drop in each eye, once daily.

  • Primary Efficacy Endpoint: The percentage of participants who achieved a three-line or greater improvement in mesopic, high-contrast, binocular DCNVA without losing one line (≥5 letters) of CDVA at Hour 3 post-treatment.[8]

  • Secondary Endpoints: Included assessment of DCNVA improvement at various time points up to 10 hours, onset of action, and patient-reported outcomes.[3][8]

  • Safety Assessment: Adverse events were monitored and recorded throughout the 6-week trial period.

Protocol: Pilocarpine HCl 1.25% (Vuity™) - GEMINI 1 Trial[4][7][11][12][13]
  • Study Design: A 30-day, multicenter, double-masked, randomized, vehicle-controlled, parallel-group, Phase 3 trial.[10]

  • Participant Population: Enrolled 323 participants aged 40 to 55 years with objective and subjective evidence of presbyopia.[19][10]

  • Intervention and Randomization: Participants were randomized in a 1:1 ratio to receive either AGN-190584 (Pilocarpine HCl 1.25%) or its vehicle.[19] The intervention was administered bilaterally, once daily, for 30 days.[19][10]

  • Primary Efficacy Endpoint: The proportion of participants with an improvement of three or more lines in mesopic, high-contrast, binocular DCNVA at Hour 3 on Day 30.[10]

  • Secondary Endpoints: Included the proportion of participants with a ≥3-line improvement at Hour 6 on Day 30, and assessments of near and intermediate vision at other time points.[10]

  • Safety Assessment: Adverse events were monitored throughout the 30-day study duration.

The following diagram illustrates a generalized workflow for these clinical trials.

Clinical_Trial_Workflow cluster_setup Phase 1: Screening & Baseline cluster_treatment Phase 2: Intervention cluster_assessment Phase 3: Efficacy & Safety Monitoring cluster_analysis Phase 4: Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (DCNVA, CDVA, Pupil Size) Informed_Consent->Baseline Randomization Randomization (1:1 Active vs. Vehicle) Baseline->Randomization Dosing Daily Dosing Schedule (e.g., Once daily for 30-42 days) Randomization->Dosing Follow_Up Follow-up Visits (e.g., Day 1, 8, 15, 30, 42) Dosing->Follow_Up Efficacy_Tests Efficacy Measurements at multiple time points (e.g., 0.5, 3, 6, 10 hours post-dose) Follow_Up->Efficacy_Tests Safety_Monitoring Adverse Event (AE) Monitoring Follow_Up->Safety_Monitoring Primary_Endpoint Primary Endpoint Analysis (e.g., % with ≥3-line gain at Hour 3) Safety_Monitoring->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis Primary_Endpoint->Secondary_Endpoint Final_Report Final Study Report Secondary_Endpoint->Final_Report

Caption: Generalized workflow for a Phase 3 presbyopia eye drop trial.

Conclusion: Aceclidine's Position in the Presbyopia Pipeline

Aceclidine (LNZ100) represents a significant advancement in the pharmacological treatment of presbyopia, primarily distinguished by its pupil-selective, ciliary-sparing mechanism.[3] Clinical data from the CLARITY trials suggest a robust efficacy profile, with a high percentage of participants achieving clinically meaningful improvements in near vision, a rapid onset, and a notably long duration of action of up to 10 hours.[3][8]

Compared to the non-selective miotic pilocarpine, aceclidine's targeted action on the iris sphincter minimizes effects on the ciliary muscle, potentially reducing side effects like induced myopia and accommodative spasm.[3] While pilocarpine-based treatments like Vuity™ and Qlosi™ have demonstrated efficacy, their duration of action appears to be shorter than that reported for aceclidine.

Other emerging treatments, such as phentolamine (Nyxol®) and combination therapies like Brimochol PF, offer alternative mechanisms and durable effects. Phentolamine's unique mechanism of inhibiting the iris dilator provides a long-lasting effect, while combination drops aim to enhance efficacy and duration.

Ultimately, the selection of a pharmacological agent for presbyopia will depend on a balance of efficacy, duration, and tolerability. Aceclidine's profile, characterized by strong, long-lasting efficacy and a mechanism designed to minimize common miotic-related side effects, positions it as a compelling candidate in this rapidly evolving therapeutic area. Further head-to-head comparative studies will be invaluable in fully elucidating the relative advantages of these novel treatments.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Aceclidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Aceclidine hydrochloride, a cholinergic agonist, requires meticulous disposal procedures due to its toxic properties. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with regulatory standards and promoting laboratory safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye/face protection.[1][2] Handling should occur in a well-ventilated area to avoid inhalation of any dust or fumes.[1][3] In case of skin contact, wash the affected area immediately with plenty of soap and water.[1][2] If the substance comes into contact with eyes, rinse cautiously with water for several minutes.[1]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by stringent federal, state, and local regulations due to its classification as a hazardous material.[1] Adherence to these guidelines is mandatory to prevent environmental contamination and ensure workplace safety.

Step 1: Classification as Hazardous Waste

This compound is classified as toxic if swallowed or in contact with skin.[2] Therefore, any waste containing this substance must be treated as hazardous waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous under regulations such as the US EPA's Resource Conservation and Recovery Act (RCRA).[4][5]

Step 2: Containment and Labeling

All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be collected in a suitable, sealed, and properly labeled container.[3] The container should be clearly marked as "Hazardous Waste" and include the name "this compound."

Step 3: On-Site Storage

Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[1] The storage area should be locked up or otherwise accessible only to authorized personnel.[2]

Step 4: Professional Waste Disposal

The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1] Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams. It is strictly prohibited to discharge this compound into drains, sewers, or the environment.[1][3] The material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]

Step 5: Documentation

Maintain meticulous records of the disposal process, including the date, quantity of waste, and the name of the licensed disposal company. This documentation is crucial for regulatory compliance and laboratory safety audits.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Ensure Proper Ventilation: If safe to do so, increase ventilation in the area.

  • Wear Appropriate PPE: Don the necessary protective equipment before attempting to clean the spill.

  • Contain the Spill: Prevent the further spread of the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]

  • Collect the Waste: Carefully sweep or vacuum the absorbed material and place it into a suitable, labeled container for hazardous waste.[1]

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Dispose of as Hazardous Waste: The container with the cleanup material must be disposed of as hazardous waste, following the procedures outlined above.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key identification and hazard information for this compound.

PropertyValueReference
UN Number 2811
Hazard Class 6.1 (Toxic)
Packing Group III
GHS Classification Acute Toxicity, Oral (Category 3), Acute Toxicity, Dermal (Category 3)
Hazard Statements H301+H311: Toxic if swallowed or in contact with skin[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Initial Handling & Assessment cluster_1 Waste Characterization & Segregation cluster_2 Containment & Storage cluster_3 Final Disposal cluster_4 Prohibited Actions A This compound Waste Generated (e.g., unused product, contaminated items) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste contaminated with this compound? B->C D Segregate as Hazardous Waste C->D Yes E Follow standard non-hazardous waste disposal protocols C->E No F Place in a sealed, properly labeled Hazardous Waste container D->F K DO NOT dispose in regular trash. DO NOT pour down the drain. D->K G Store in a designated, secure, and well-ventilated area F->G H Arrange for pickup by a licensed Hazardous Waste Disposal Company G->H I Complete and file all disposal documentation H->I J Confirm destruction/disposal method (e.g., incineration) H->J

This compound Disposal Workflow

References

Essential Safety and Logistics for Handling Aceclidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of Aceclidine hydrochloride in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

This compound is classified as a toxic substance if swallowed or in contact with skin.[1][2] It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Adherence to the following procedures is mandatory to ensure personnel safety and proper disposal.

Hazard Identification and Classification
Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute Toxicity, OralCategory 3, Toxic if swallowed.[1]☠️Danger
Acute Toxicity, DermalCategory 3, Toxic in contact with skin.[1]☠️Danger
Skin IrritationCauses skin irritation.[3]⚠️Warning
Eye IrritationCauses serious eye irritation.[3]⚠️Warning
Respiratory IrritationMay cause respiratory irritation.[3]⚠️Warning
Physical and Chemical Properties
PropertyValue
CAS Number 6109-70-2[3]
Molecular Formula C₉H₁₅NO₂ · HCl[2]
Molecular Weight 205.68 g/mol [1][3]
Appearance Crystalline solid
Melting Point 172-175°C[3]
Storage Temperature Recommended: -20°C[2]

Operational Plan: From Receipt to Disposal

A systematic approach is crucial when handling this compound. The following workflow outlines the key procedural steps.

cluster_prep Preparation & Receipt cluster_handling Handling & Use cluster_cleanup Decontamination & Disposal A 1. Review SDS & Establish Protocol B 2. Assemble Required PPE A->B C 3. Prepare Segregated Handling Area B->C D 4. Receive & Inspect Container C->D E 5. Transfer to Designated Storage (-20°C) D->E F 6. Weighing & Preparation in Ventilated Enclosure E->F G 7. Conduct Experiment F->G H 8. Decontaminate Surfaces & Equipment G->H I 9. Doff & Dispose of Contaminated PPE H->I J 10. Segregate & Dispose of Chemical Waste H->J

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Guidance

Pre-Handling Preparations
  • Engineering Controls : All work involving solid this compound or its solutions must be conducted in a designated area with adequate ventilation, such as a chemical fume hood or a ventilated balance enclosure, to minimize dust and aerosol formation.[3][4] Ensure a safety shower and eyewash station are readily accessible.[1]

  • Personal Protective Equipment (PPE) : A comprehensive set of PPE is required. See the table below for specifics.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with compatible, powder-free, impervious gloves (e.g., nitrile).[5]Protects against dermal absorption, a primary exposure route.[2] Change gloves frequently or immediately if contaminated.[5][6]
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2][5]Prevents skin contact with contaminated surfaces or spills.
Eye Protection Chemical safety goggles and a face shield.[2][6]Protects against splashes and airborne particles causing serious eye irritation.[3]
Respiratory Protection For weighing or procedures that may generate dust, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[2]Prevents inhalation which may cause respiratory tract irritation.[2]
Handling and Experimental Protocols
  • Storage : Upon receipt, store this compound in a tightly sealed container in a dry, well-ventilated, and secured area. The recommended long-term storage temperature is -20°C.[2][3] The substance is moisture-sensitive and should be stored under an inert gas.[2]

  • Weighing and Solution Preparation :

    • Perform all weighing and transfers within a chemical fume hood or other ventilated enclosure to control dust.

    • Use dedicated, clearly labeled equipment.

    • Avoid eating, drinking, or smoking in the handling area.[1]

    • Wash hands thoroughly after handling, even after removing gloves.[3]

  • Spill Management :

    • Evacuate non-essential personnel from the area.[2][4]

    • Wearing full PPE, prevent further spillage if safe to do so.[3] Do not allow the product to enter drains.

    • For solid spills, carefully sweep or vacuum up the material without creating dust and place it into a suitable, labeled container for disposal.[2][3]

    • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container for disposal.[1][3]

    • Decontaminate the spill area and all equipment used for cleanup.[1]

Disposal Plan
  • Chemical Waste : All waste containing this compound must be treated as hazardous waste.

    • Dispose of contents and containers in an approved waste disposal plant.[3]

    • Do not mix with other waste. Leave chemicals in their original or other suitable, clearly labeled containers.

    • Follow all federal, state, and local hazardous waste regulations for complete and accurate classification and disposal.[3]

  • Contaminated Materials :

    • Used or contaminated PPE (gloves, gowns, etc.) must be disposed of as hazardous waste.

    • Handle uncleaned containers as you would the product itself. Do not reuse containers.[3]

Emergency Procedures

The following diagram outlines immediate actions to be taken in case of accidental exposure.

cluster_exposure Exposure Response Protocol cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure Event Skin_Contact Skin Contact Exposure->Skin_Contact  If on skin Eye_Contact Eye Contact Exposure->Eye_Contact  If in eyes Inhalation Inhalation Exposure->Inhalation  If inhaled Ingestion Ingestion Exposure->Ingestion  If swallowed Action_Skin Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Skin_Contact->Action_Skin Action_Eye Rinse cautiously with water for several minutes. Remove contact lenses. Continue rinsing. Eye_Contact->Action_Eye Action_Inhalation Move person to fresh air. If not breathing, give artificial respiration. Inhalation->Action_Inhalation Action_Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Ingestion->Action_Ingestion Medical Seek Immediate Medical Attention. Call a POISON CENTER or doctor. Show them the Safety Data Sheet (SDS). Action_Skin->Medical Action_Eye->Medical Action_Inhalation->Medical Action_Ingestion->Medical

Caption: Emergency Response for this compound Exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aceclidine hydrochloride
Reactant of Route 2
Reactant of Route 2
Aceclidine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.